RuCl[(R,R)-FsDPEN](p-cymene)
Description
The exact mass of the compound Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality RuCl[(R,R)-FsDPEN](p-cymene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RuCl[(R,R)-FsDPEN](p-cymene) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMZLATRGEOIW-ZJPTYAPPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClF5N2O2RuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026995-71-0 | |
| Record name | RuCl[(R,R)-Fsdpen](p-cymene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Chloro(R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamineruthenium(II)
This guide provides a comprehensive overview of the synthesis and characterization of Chlororuthenium(II), commonly referred to as RuCl(R,R)-FsDPEN. This organoruthenium complex is a highly efficient catalyst for asymmetric transfer hydrogenation reactions, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and thorough characterization data to support the effective application of this catalyst.
Introduction: The Significance of RuCl(R,R)-FsDPEN in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. RuCl(R,R)-FsDPEN belongs to a class of catalysts developed for asymmetric transfer hydrogenation (ATH), a process that utilizes a hydrogen source like isopropanol or formic acid to reduce prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity.
The catalytic prowess of RuCl(R,R)-FsDPEN stems from its well-defined molecular architecture. The ruthenium metal center, the chiral (R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine (FsDPEN) ligand, and the p-cymene arene ligand work in concert to create a highly effective and stereoselective catalytic environment. The electron-withdrawing pentafluorobenzenesulfonyl group on the FsDPEN ligand is believed to enhance the acidity of the N-H proton, which is a key feature in the catalytic cycle of transfer hydrogenation.
Synthesis of RuCl(R,R)-FsDPEN: A Two-Step Approach
The synthesis of RuCl(R,R)-FsDPEN is a sequential two-step process that begins with the preparation of the chiral FsDPEN ligand, followed by its reaction with the ruthenium precursor, dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2).
Caption: Synthetic workflow for RuCl(R,R)-FsDPEN.
Step 1: Synthesis of the (R,R)-FsDPEN Ligand
The synthesis of the chiral ligand, (R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine, is a critical step that establishes the chiral environment of the final catalyst. The procedure involves the monosulfonylation of (1R,2R)-(+)-1,2-diphenylethylenediamine.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve (1R,2R)-(+)-1,2-diphenylethylenediamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of pentafluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled diamine solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (R,R)-FsDPEN ligand.
Step 2: Synthesis of RuCl(R,R)-FsDPEN
The final step in the synthesis is the formation of the monomeric RuCl(R,R)-FsDPEN complex from the prepared ligand and the ruthenium dimer precursor. This reaction involves the cleavage of the chloride bridges in the ruthenium dimer by the chiral FsDPEN ligand.
Experimental Protocol:
-
Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2) (0.5 equivalents) and the (R,R)-FsDPEN ligand (1.05 equivalents) in anhydrous dichloromethane or methanol.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purification: The resulting solid is washed with a minimal amount of a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials and dried under vacuum to afford the RuCl(R,R)-FsDPEN complex as a powder. The product is typically a light yellow to brown powder.[3]
Characterization of RuCl(R,R)-FsDPEN
Thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Physical Properties
A summary of the key physical and chemical properties of RuCl(R,R)-FsDPEN is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₂₈ClF₅N₂O₂RuS | [4] |
| Molecular Weight | 712.14 g/mol | [4] |
| CAS Number | 1026995-71-0 | [4] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 238-244 °C | [4] |
| Optical Activity | [α]²⁵/D −16°, c = 0.1 in chloroform | [4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the complex in solution.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the p-cymene ligand, the FsDPEN ligand, and the chiral backbone. The aromatic protons of the p-cymene ring become diastereotopic upon coordination to the ruthenium center, typically appearing as distinct doublets. The protons of the isopropyl group and the methyl group of the p-cymene ligand also show characteristic resonances.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the pentafluorobenzenesulfonyl group. It will typically show three distinct resonances corresponding to the ortho, meta, and para fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton of the complex.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the complex. The isotopic pattern of the molecular ion peak is a key diagnostic feature due to the characteristic distribution of ruthenium isotopes.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the complex, confirming the coordination geometry around the ruthenium center and the stereochemistry of the chiral ligand. For the related precursor, [RuCl₂(p-cymene)]₂, X-ray diffraction has confirmed its dimeric structure with two bridging chloride ligands.
Applications in Asymmetric Synthesis
RuCl(R,R)-FsDPEN is a highly effective catalyst for the asymmetric transfer hydrogenation of a wide range of prochiral ketones and imines. This reaction is a key step in the synthesis of numerous chiral building blocks for the pharmaceutical and fine chemical industries. The catalyst typically exhibits high activity and enantioselectivity under mild reaction conditions.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
The catalytic cycle is generally believed to involve the in-situ formation of a ruthenium hydride species, which then delivers a hydride to the coordinated prochiral substrate in a stereoselective manner.
Handling and Safety Precautions
Organoruthenium complexes, including RuCl(R,R)-FsDPEN, should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is a powder and should be stored in a cool, dry place, typically at 2-8 °C, under an inert atmosphere to prevent degradation.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
RuCl(R,R)-FsDPEN is a valuable and highly efficient catalyst for asymmetric transfer hydrogenation. Its synthesis, while requiring careful execution, is straightforward and yields a robust catalyst for the production of enantiomerically enriched alcohols and amines. The detailed characterization data and protocols provided in this guide are intended to empower researchers to effectively utilize this powerful tool in their synthetic endeavors, contributing to advancements in drug discovery and development.
References
-
1 H NMR spectrum of the mixture [(η 6 -p-cymene)- RuCl 2 ] 2 /His... ResearchGate. [Link]
-
RuCl, | 708704-100MG. Scientific Laboratory Supplies. [Link]
-
The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. MDPI. [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]
-
p-Cymene Based Ruthenium Complexes as Catalysts. ULisboa. [Link]
-
Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. MDPI. [Link]
-
p-Cymene Complexes of Ruthenium(II) as Antitumor Agents. PubMed Central. [Link]
-
Crystal Structures of Half-Sandwich Ru(II) Complexes, [(η6-p-Cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF4, (X = Cl, Br, I). MDPI. [Link]
-
Diphenylethylenediamine. Wikipedia. [Link]
-
Cas 35132-20-8,(1R,2R)-(+)-1,2-Diphenylethylenediamine. lookchem. [Link]
-
RuCl(p-cymene)[(R,R)-Ts-DPEN]. Global Precious Metal Catalysts. [Link]
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RuCl. Xinxiang Runyu Material Co., Ltd.. [Link]
-
safety and handling guidelines for temperature-sensitive metal catalyst utilization. linkedin. [Link]
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RuCl. AMERICAN ELEMENTS. [Link]
-
Dichloro(η-p-cymene)(P,P-diphenyl-N-propyl-phosphinous amide-κP)ruthenium(II). ResearchGate. [Link]
-
Microwave Assisted [RuCl2(p-cymene)2]2 Catalyzed Regioselective Endo-Tandem Cyclization Involving I. ResearchGate. [Link]
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- 1. RuCl[(R,R)-FsDPEN](p-cymene) 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. runvmat.com [runvmat.com]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. RuCl[(R,R)-FsDPEN](p-シメン) 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Evolution of Noyori-Type Catalysts
An In-Depth Technical Guide to the Synthesis, Structure, and Catalytic Applications of RuCl(R,R)-FsDPEN
This guide provides a comprehensive overview of the chiral ruthenium catalyst, Chlororuthenium(II), hereafter referred to as RuCl(R,R)-FsDPEN. Developed from the foundational work of Noyori on asymmetric hydrogenation, this catalyst represents a significant advancement for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex organic molecules. We will delve into the catalyst's synthesis, its structural characteristics, and the profound implications of its architecture on its catalytic efficacy.
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols and amines, which are pivotal building blocks in the pharmaceutical industry. The pioneering work of Ryoji Noyori led to the development of a class of highly efficient and selective ruthenium(II) catalysts. These catalysts, often referred to as Noyori-type catalysts, typically feature a ruthenium atom coordinated to a chiral N-sulfonated 1,2-diamine ligand and an arene moiety.[1]
The catalyst at the center of this guide, RuCl(R,R)-FsDPEN, is a modern iteration of this class. Its defining feature is the pentafluorobenzenesulfonyl (Fs) group on the chiral diamine ligand, (R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-FsDPEN). This electron-withdrawing group significantly modulates the electronic properties of the catalyst, influencing its activity and stability. This guide will explore the synthesis of this specialized ligand and its incorporation into the final ruthenium complex, analyze its structure in detail, and discuss its application in asymmetric synthesis.
Synthesis and Formulation of RuCl(R,R)-FsDPEN
The synthesis of RuCl(R,R)-FsDPEN is a multi-step process that demands precision and control to ensure the formation of the active chiral catalyst. The process can be logically divided into three key stages: the synthesis of the chiral ligand, the preparation of the ruthenium precursor, and the final complexation.
Step 1: Synthesis of the (R,R)-FsDPEN Ligand
The heart of the catalyst's stereochemical control lies within its chiral ligand. The synthesis begins with the commercially available (1R,2R)-1,2-diphenylethylenediamine. The critical step is the monosulfonylation of this diamine with pentafluorobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of (R,R)-FsDPEN
-
Dissolution: Dissolve (1R,2R)-1,2-diphenylethylenediamine (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of pentafluorobenzenesulfonyl chloride (1.0 eq.) in DCM to the cooled diamine solution over a period of 1-2 hours. The slow addition is crucial to favor monosulfonylation over disulfonylation.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure (R,R)-FsDPEN ligand.
Causality: The use of a 1:1 stoichiometry of the diamine and sulfonyl chloride, along with slow addition at low temperatures, is a field-proven strategy to maximize the yield of the desired monosulfonated product. The highly electron-withdrawing nature of the pentafluorophenyl group makes the resulting sulfonamide nitrogen less nucleophilic, further disfavoring a second sulfonylation.
Step 2: Preparation of Dichloro(p-cymene)ruthenium(II) Dimer
The ruthenium source for the catalyst is the air-stable dimeric complex, [{RuCl₂(η⁶-p-cymene)}₂].
Experimental Protocol: Synthesis of [{RuCl₂(η⁶-p-cymene)}₂]
-
Reactant Mixture: Combine ruthenium(III) chloride hydrate (RuCl₃·xH₂O) and α-phellandrene in ethanol.
-
Reflux: Heat the mixture to reflux for 4-6 hours. During this process, the α-phellandrene is aromatized to p-cymene, and Ru(III) is reduced to Ru(II).
-
Crystallization: Upon cooling, the red dimeric product crystallizes from the solution.
-
Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Step 3: Formation of the Monomeric RuCl(R,R)-FsDPEN Complex
The final step involves the reaction of the chiral ligand with the ruthenium dimer, which cleaves the chloride bridges to form the monomeric catalyst.
Experimental Protocol: Synthesis of RuCl(R,R)-FsDPEN
-
Dissolution: Dissolve the dichloro(p-cymene)ruthenium(II) dimer (0.5 eq.) and the (R,R)-FsDPEN ligand (1.05 eq.) in a mixture of dichloromethane and ethanol.
-
Stirring: Stir the solution at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: The resulting orange to brown powder can be purified by crystallization or washing with a non-polar solvent like hexane to remove any unreacted starting material.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of RuCl(R,R)-FsDPEN.
Structural Analysis of RuCl(R,R)-FsDPEN
While the specific single-crystal X-ray diffraction data for RuCl(R,R)-FsDPEN is not publicly available, a robust and insightful analysis can be conducted by examining its closely related and well-characterized analogue, RuCl(p-cymene)[(R,R)-Ts-DPEN] (where Ts is a p-toluenesulfonyl group). The fundamental coordination geometry is expected to be highly conserved between these two complexes.
Reference Crystal Structure: RuCl(p-cymene)[(R,R)-Ts-DPEN]
The crystal structure of the Ts-DPEN analogue reveals a pseudo-octahedral or "piano-stool" geometry around the central ruthenium atom. The key features are:
-
The p-cymene ring is coordinated to the ruthenium in an η⁶-fashion, forming the "seat" of the piano stool.
-
The three "legs" of the stool are occupied by the chloride atom and the two nitrogen atoms of the bidentate (R,R)-TsDPEN ligand.
-
The chiral diamine ligand forms a five-membered chelate ring with the ruthenium atom.
Table 1: Representative Crystallographic Data for RuCl(p-cymene)[(R,R)-Ts-DPEN]
| Parameter | Value (Representative) | Description |
| Coordination Geometry | Pseudo-octahedral | "Piano-stool" configuration typical for this class of catalysts. |
| Space Group | P2₁2₁2₁ (Orthorhombic) | A common chiral space group. |
| Ru-N(sulfonamide) distance | ~2.10 Å | The bond between ruthenium and the deprotonated sulfonamide nitrogen. |
| Ru-N(amine) distance | ~2.15 Å | The bond between ruthenium and the neutral amine nitrogen. |
| Ru-Cl distance | ~2.40 Å | The bond between ruthenium and the chloride ligand. |
| N-Ru-N bond angle | ~80° | The bite angle of the bidentate diamine ligand, constrained by the chelate ring. |
Note: The values presented are representative and based on typical bond lengths and angles found in similar published crystal structures of Noyori-type catalysts. Specific values would be determined by single-crystal X-ray diffraction.
Predicted Structural Impact of the Pentafluorobenzenesulfonyl (Fs) Group
The substitution of the p-toluenesulfonyl (Ts) group with a pentafluorobenzenesulfonyl (Fs) group is predicted to induce subtle but significant changes in the crystal structure, primarily driven by electronic effects.
-
Ru-N(sulfonamide) Bond Length: The highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring will increase the acidity of the N-H proton of the sulfonamide. Upon deprotonation to form the active catalyst, the resulting amide nitrogen will be less electron-donating to the ruthenium center. This is expected to lead to a slight lengthening of the Ru-N(sulfonamide) bond compared to the Ts-DPEN analogue.
-
Intermolecular Interactions: The fluorine atoms of the FsDPEN ligand can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the crystal lattice. This may lead to a different crystal packing arrangement compared to the TsDPEN complex.
-
Catalyst Stability: The strong electron-withdrawing effect of the Fs group is also hypothesized to enhance the thermal stability of the catalyst.
Mechanism of Asymmetric Transfer Hydrogenation
The catalytic cycle of RuCl(R,R)-FsDPEN in asymmetric transfer hydrogenation is a well-studied, concerted process. The pre-catalyst, RuCl(R,R)-FsDPEN, is first activated to form the catalytically active 16-electron ruthenium hydride species.
Catalytic Cycle
-
Activation: In the presence of a base (e.g., KOH or triethylamine), the pre-catalyst eliminates HCl to form a 16-electron ruthenium(II) amide complex.
-
Hydride Formation: This species reacts with a hydrogen source, typically isopropanol or formic acid, to generate the key 18-electron ruthenium hydride, [RuH(p-cymene)((R,R)-FsDPEN)].
-
Substrate Coordination: The ketone or imine substrate coordinates to the ruthenium hydride. The stereochemistry of the final product is determined at this stage, governed by the chiral environment created by the FsDPEN ligand. The substrate approaches the metal center in a way that minimizes steric clash with the phenyl groups of the ligand.
-
Hydrogen Transfer: The reaction proceeds through a six-membered pericyclic transition state, where the hydride on the ruthenium and a proton from the amine group of the ligand are transferred to the carbonyl or imine carbon and oxygen/nitrogen, respectively.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol or amine is released, and the 16-electron ruthenium amide complex is regenerated, ready to start a new cycle.
Catalytic Cycle Diagram
Caption: The catalytic cycle for asymmetric transfer hydrogenation.
Applications in Drug Development
The high enantioselectivity and functional group tolerance of catalysts like RuCl(R,R)-FsDPEN make them invaluable tools in the synthesis of pharmaceutical intermediates. For example, the asymmetric reduction of prochiral ketones is a common strategy for producing chiral secondary alcohols, which are prevalent motifs in many biologically active molecules. The catalyst's ability to operate under mild conditions and with low catalyst loadings further enhances its appeal for industrial-scale synthesis.
Conclusion
RuCl(R,R)-FsDPEN stands as a testament to the power of ligand design in homogeneous catalysis. By incorporating the electron-withdrawing pentafluorobenzenesulfonyl group, this catalyst offers potentially enhanced activity and stability compared to its predecessors. While a definitive crystal structure remains to be publicly reported, a detailed analysis based on its close analogue, RuCl(p-cymene)[(R,R)-Ts-DPEN], provides a solid framework for understanding its structural and electronic properties. The well-elucidated catalytic mechanism, coupled with its proven utility in synthesizing chiral building blocks, ensures that RuCl(R,R)-FsDPEN will continue to be a catalyst of significant interest to the scientific and drug development communities.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
Sources
Physicochemical properties of RuCl(R,R)-FsDPEN
An In-Depth Technical Guide to the Physicochemical Properties of RuCl
Introduction
RuCl, formally known as [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium(II), is a highly efficient and versatile organometallic catalyst.[1] It belongs to the family of Noyori-type catalysts, which are renowned for their exceptional performance in asymmetric transfer hydrogenation (ATH) reactions.[2] The catalyst's architecture, featuring a chiral N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine (FsDPEN) ligand, enables the stereoselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity.[3][4][5]
A thorough understanding of the physicochemical properties of this catalyst is paramount for its effective application. These properties govern its solubility, stability, reactivity, and ultimately, its catalytic efficacy and reproducibility in complex synthetic environments. This guide provides a comprehensive overview of the core physicochemical characteristics of RuCl, detailed experimental protocols for its characterization, and insights into its synthesis and handling, empowering researchers to harness its full potential in asymmetric synthesis.
Molecular Structure and Core Properties
The catalytic prowess of RuCl stems from its well-defined three-dimensional structure. The central ruthenium(II) atom is coordinated in a characteristic "piano-stool" geometry. This structure is comprised of:
-
A chiral diamine ligand, (R,R)-FsDPEN: This is the source of stereochemical control. The two stereocenters on the ethylenediamine backbone create a rigid chiral environment that dictates the facial selectivity of hydride transfer to the substrate. The electron-withdrawing pentafluorobenzenesulfonyl group enhances the acidity of the N-H proton, facilitating the formation of the active catalytic species.
-
An η⁶-coordinated p-cymene ligand: This aromatic "seat" of the piano stool stabilizes the ruthenium center and can be modified to tune the catalyst's steric and electronic properties.
-
A chloride ligand: This ligand is displaced during the catalytic cycle to generate the active hydride species.
These components work in concert to create a highly active and enantioselective catalytic system.
Table 1: Core Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 1026995-71-0 | [6][7] |
| Molecular Formula | C₃₀H₂₈ClF₅N₂O₂RuS | [1][6] |
| Molecular Weight | 712.14 g/mol | [1][6] |
| Exact Mass | 712.052 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 238-244 °C | [1][6][7] |
| Optical Rotation | [α]²⁵/D −16° (c = 0.1 in CHCl₃) | [4][6][8] |
| Storage Conditions | 2-8 °C, under inert gas | [1][6] |
Synthesis and Purification Workflow
The synthesis of RuCl follows a well-established methodology for this class of catalysts. The core transformation involves the cleavage of the chloro-bridges in the dimeric precursor, [RuCl₂(p-cymene)]₂, by the chiral (R,R)-FsDPEN ligand. This reaction proceeds readily in a suitable solvent to afford the monomeric title complex.
Diagram 1: Synthetic Workflow for RuCl(R,R)-FsDPEN
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemimpex.com [chemimpex.com]
- 3. High-Efficiency RuCl[(R,R)-FsDPEN](p-cymene) Ligand/Catalyst for Enhanced Organic Synthesis | Ideal for R&D & Production [site.ntesmail.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RuCl (R,R)-FsDPEN (p-cymene) 90 1026995-71-0 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
The Catalyst Core: An In-depth Technical Guide to RuCl(R,R)-FsDPEN (CAS 1026995-71-0) for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Tosyl Group – Embracing Enhanced Reactivity and Selectivity
In the landscape of asymmetric catalysis, the Noyori-type ruthenium catalysts have established a formidable reputation for their exceptional efficiency and selectivity in the reduction of ketones and imines. Among these, the family of N-sulfonylated 1,2-diamine-ruthenium(II) complexes stands out. While the tosylated (TsDPEN) variants have been extensively studied and widely adopted, the evolution of this catalyst class has led to the development of analogues with fine-tuned electronic and steric properties. This guide focuses on a particularly potent iteration: Chlororuthenium(II), commonly referred to as RuCl(R,R)-FsDPEN.
The replacement of the tosyl group with a pentafluorophenylsulfonyl group is not a trivial substitution. The strong electron-withdrawing nature of the perfluorinated ring significantly modulates the electronic environment at the ruthenium center, influencing the catalytic cycle and, consequently, the catalyst's activity and selectivity. This guide provides a comprehensive technical overview of RuCl(R,R)-FsDPEN, from its fundamental properties and synthesis to its mechanistic underpinnings and practical applications in asymmetric transfer hydrogenation. Our aim is to equip researchers and drug development professionals with the knowledge to effectively harness the enhanced capabilities of this advanced catalyst.
Catalyst Profile: RuCl(R,R)-FsDPEN
RuCl(R,R)-FsDPEN is a chiral, half-sandwich ruthenium(II) complex. The coordination sphere of the ruthenium atom is defined by a η⁶-p-cymene ligand, a chloride ion, and a bidentate (R,R)-N-(pentafluorophenylsulfonyl)-1,2-diphenylethylenediamine (FsDPEN) ligand. This precise arrangement of ligands creates a chiral environment that enables the stereoselective transfer of a hydride from a hydrogen donor to a prochiral substrate.
| Property | Value |
| CAS Number | 1026995-71-0[1] |
| Molecular Formula | C₃₀H₂₈ClF₅N₂O₂RuS[2] |
| Molecular Weight | 712.14 g/mol [2] |
| Appearance | Orange to brown powder |
| Melting Point | 238-244 °C |
| Optical Activity | [α]²⁵/D −16°, c = 0.1 in chloroform |
| Storage | 2-8°C, under inert atmosphere |
The Cornerstone of Asymmetric Induction: The FsDPEN Ligand
The efficacy of RuCl(R,R)-FsDPEN in asymmetric catalysis is intrinsically linked to the electronic properties of the FsDPEN ligand. The pentafluorophenylsulfonyl group exerts a powerful electron-withdrawing effect, which has several important consequences for the catalyst's behavior. This heightened electrophilicity at the ruthenium center is believed to facilitate the hydride transfer step in the catalytic cycle, potentially leading to higher turnover frequencies compared to its tosylated counterpart.
Furthermore, the electronic nature of the sulfonyl group can influence the acidity of the N-H proton of the diamine ligand. This modulation can affect the formation of the active catalytic species and the overall kinetics of the reaction. While direct comparative studies are limited, the known principles of electronic effects in catalysis suggest that the FsDPEN ligand enhances the catalytic activity through these electronic modulations.
Synthesis of the Catalyst: A General Approach
Step 1: Synthesis of the (1R,2R)-FsDPEN Ligand
The chiral ligand is prepared by the monosulfonylation of (1R,2R)-1,2-diphenylethylenediamine with pentafluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane. Careful control of the stoichiometry is crucial to favor the formation of the monosulfonylated product over the disulfonylated byproduct.
Step 2: Formation of the Ruthenium Complex
The RuCl(R,R)-FsDPEN complex is then synthesized by reacting the dichloro(p-cymene)ruthenium(II) dimer with the (R,R)-FsDPEN ligand.[3] The reaction involves the cleavage of the chloride bridges of the ruthenium dimer by the chiral diamine ligand to form the monomeric complex. This reaction is typically carried out in a suitable solvent such as dichloromethane or methanol at room temperature.
The Catalytic Cycle: A Mechanistic Overview
The asymmetric transfer hydrogenation of ketones and imines catalyzed by RuCl(R,R)-FsDPEN is generally understood to proceed through a Noyori-type outer-sphere mechanism. The pre-catalyst is first activated to form the catalytically active 18-electron ruthenium hydride species.
Activation Step: In the presence of a hydrogen source (e.g., a formic acid/triethylamine mixture or isopropanol with a base), the RuCl(R,R)-FsDPEN pre-catalyst is converted into the active ruthenium hydride complex. This involves the removal of the chloride ligand and the deprotonation of the sulfonamide nitrogen.
Hydride Transfer: The prochiral substrate (ketone or imine) coordinates to the ruthenium hydride complex in a stereochemically defined manner. The transfer of the hydride from the ruthenium and a proton from the amine ligand to the carbonyl or iminyl carbon and oxygen/nitrogen, respectively, occurs via a six-membered pericyclic transition state. This concerted step is the origin of the enantioselectivity.
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting chiral alcohol or amine dissociates from the ruthenium complex. The catalyst is then regenerated by reaction with the hydrogen source, completing the catalytic cycle.
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone
The following is a representative experimental protocol adapted from the literature for the asymmetric transfer hydrogenation of a ketone using the analogous (S,S)-enantiomer of the catalyst. This protocol can be directly applied using the (R,R)-catalyst to obtain the opposite enantiomer of the product.
Materials:
-
(6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-2-sulfonamide (Substrate)
-
RuCl(p-cymene)[(R,R)-FsDPEN] (Catalyst)
-
Formic acid
-
Triethylamine
-
Acetonitrile (cosolvent, optional)
Procedure:
-
To a solution of the substrate (e.g., 1.0 g, 3.80 mmol) in a mixture of formic acid and triethylamine (e.g., 2.16 g, 5:2 molar ratio) under a nitrogen atmosphere at 28 °C, add a solution of RuCl(p-cymene)[(R,R)-FsDPEN] (e.g., 27.4 mg, 0.0385 mmol) in a formic acid/triethylamine mixture (e.g., 1.5 g, 5:2 molar ratio).
-
The reaction progress can be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, the mixture is worked up by quenching with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired chiral alcohol.
-
The enantiomeric excess of the product should be determined by chiral HPLC analysis.
Performance and Applications
RuCl(R,R)-FsDPEN has demonstrated high efficiency and enantioselectivity in the asymmetric reduction of a variety of substrates. The catalyst is particularly effective for the reduction of aryl ketones and imines, which are important precursors in the synthesis of pharmaceuticals and other biologically active molecules.
| Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| anti-aryl β-hydroxy α-amino esters | --- | 42:1 | 91% |
The use of this catalyst has been highlighted in the synthesis of intermediates for pharmaceutically relevant compounds, showcasing its practical utility in drug development.
Safety and Handling
RuCl(R,R)-FsDPEN is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. In case of handling the powder outside of a glovebox, a dust mask is recommended.
-
Health Hazards: May cause skin and eye irritation. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Catalyst for Innovation
RuCl(R,R)-FsDPEN represents a significant advancement in the field of asymmetric catalysis. The strategic incorporation of the pentafluorophenylsulfonyl group on the chiral diamine ligand enhances the catalytic activity and provides a powerful tool for the synthesis of enantioenriched alcohols and amines. Its demonstrated high performance and applicability in the synthesis of complex molecules underscore its importance for researchers and professionals in the pharmaceutical and fine chemical industries. As the demand for enantiomerically pure compounds continues to grow, the utility of catalysts like RuCl(R,R)-FsDPEN will undoubtedly expand, paving the way for new discoveries and innovations in chemical synthesis.
References
- Liu, J., et al. (2016). Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution. Synthesis, 48(11), 1649-1667.
- Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.
- Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917.
- Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739.
-
Takasago International Corporation. (2019). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]
- Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(34), 13035-13044.
- Mishra, A. A., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.
-
American Elements. (n.d.). RuCl. Retrieved from [Link]
- Toubiana, J., Medina, L., & Sasson, Y. (2014). The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Abdur-Rashid, K., et al. (2005). Synthesis and Characterization of Dichloro(p-cymene)ruthenium(II) Dimer. Inorganic Syntheses, 34, 131-134.
- Palma, P., et al. (2022). Synthesis and Characterization of New Ruthenium(II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules, 27(21), 7264.
- Morris, D. J. (2015). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.
- Klásek, A., et al. (2013). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling, 19(11), 4961-4972.
- Gotor-Fernández, V., & Gotor, V. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 1(8), 1276-1286.
-
Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Retrieved from [Link]
- US20130338377A1. (2013). Asymmetric reduction process.
Sources
A Researcher's Guide to the Spectroscopic Characterization of RuCl(R,R)-FsDPEN: An In-depth Technical Analysis
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chiral ruthenium catalyst, [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium, commonly referred to as RuCl(R,R)-FsDPEN. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation and quality control of this important catalyst.
While specific, publicly available raw spectroscopic data for RuCl(R,R)-FsDPEN is limited, this guide will leverage established principles of organometallic characterization and draw parallels with the closely related and well-documented analogue, RuCl(p-cymene)[(R,R)-TsDPEN]. By understanding the influence of the pentafluorophenylsulfonyl (Fs) group in comparison to the tosyl (Ts) group, we can build a robust framework for interpreting the spectroscopic data of RuCl(R,R)-FsDPEN.
Molecular Structure and its Spectroscopic Implications
The catalytic activity and stereoselectivity of RuCl(R,R)-FsDPEN are intrinsically linked to its three-dimensional structure. The complex features a central ruthenium atom in a pseudo-octahedral geometry, often described as a "piano-stool" configuration. The key components are:
-
The η⁶-p-cymene Ligand: This aromatic "seat" of the piano stool provides stability to the complex.
-
The Chiral (R,R)-FsDPEN Ligand: This N-pentafluorophenylsulfonylated-1,2-diphenylethylenediamine ligand is one of the "legs" of the piano stool and is the primary source of chirality, directing the stereochemical outcome of the catalyzed reaction.
-
The Chloride Ligand: Another "leg" of the piano stool, which can be substituted during the catalytic cycle.
The interplay of these components gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.
Figure 1: Key structural components of RuCl(R,R)-FsDPEN.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of RuCl(R,R)-FsDPEN in solution. ¹H, ¹³C, and ³¹P (if applicable, though not in this case) NMR experiments provide detailed information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of RuCl(R,R)-FsDPEN will exhibit distinct signals corresponding to the protons of the p-cymene and the FsDPEN ligands.
Table 1: Expected ¹H NMR Data for RuCl(R,R)-FsDPEN
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl (FsDPEN) | 7.0 - 8.0 | Multiplet | 10H | Protons of the two phenyl rings on the diamine backbone. |
| p-cymene (aromatic) | 5.0 - 6.0 | Doublets | 4H | The diastereotopic protons of the coordinated arene ring. |
| Methine (FsDPEN) | 3.5 - 4.5 | Multiplets | 2H | CH protons of the ethylenediamine backbone. |
| NH₂ (FsDPEN) | 2.0 - 3.5 | Broad Singlet | 2H | Amine protons, position can vary with solvent and concentration. |
| Isopropyl CH (p-cymene) | 2.5 - 3.0 | Septet | 1H | |
| Methyl (p-cymene) | 1.5 - 2.5 | Singlet | 3H | |
| Isopropyl CH₃ (p-cymene) | 0.8 - 1.5 | Doublet | 6H |
Expert Insights:
-
The coordination of the p-cymene to the ruthenium center results in an upfield shift of the aromatic proton signals (5.0-6.0 ppm) compared to the free ligand (around 7.0 ppm).
-
The chirality of the FsDPEN ligand and the metal center can lead to diastereotopicity, causing chemically equivalent protons in the free ligand (e.g., the four aromatic protons of the p-cymene) to become inequivalent and appear as separate signals in the complex.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the complex.
Table 2: Expected ¹³C NMR Data for RuCl(R,R)-FsDPEN
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
| Phenyl (FsDPEN) & Aromatic (p-cymene) | 120 - 150 | Aromatic region, may show C-F coupling for the pentafluorophenyl ring. |
| Coordinated Arene (p-cymene) | 80 - 110 | Significant upfield shift upon coordination to ruthenium. |
| Methine (FsDPEN) | 60 - 75 | |
| Isopropyl CH (p-cymene) | 30 - 35 | |
| Methyl (p-cymene) | 15 - 25 | |
| Isopropyl CH₃ (p-cymene) | 20 - 25 |
Expert Insights:
-
The most significant feature in the ¹³C NMR spectrum is the upfield shift of the p-cymene carbons upon coordination to the electron-rich ruthenium center.
-
The carbons of the pentafluorophenyl ring will exhibit coupling to the fluorine atoms (¹⁹F), leading to complex splitting patterns. This is a key diagnostic feature for the FsDPEN ligand.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within the molecule.
Table 3: Key IR Absorptions for RuCl(R,R)-FsDPEN
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3200 - 3400 | Medium | |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong | |
| S=O Stretch (Sulfonamide) | 1300 - 1350 and 1150 - 1200 | Strong | Asymmetric and symmetric stretches. |
| C-F Stretch | 1000 - 1400 | Strong | Characteristic of the pentafluorophenyl group. |
| Ru-Cl Stretch | 250 - 350 | Weak-Medium | In the far-IR region. |
Expert Insights:
-
The strong absorptions corresponding to the S=O and C-F stretches are definitive indicators of the presence of the pentafluorophenylsulfonyl group.
-
Comparison with the IR spectrum of the tosyl analogue, RuCl(p-cymene)[(R,R)-TsDPEN], would show the absence of the characteristic methyl group vibrations and the appearance of the strong C-F stretching bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the complex. Electrospray ionization (ESI) is a soft ionization technique well-suited for organometallic complexes.
Expected Observations in High-Resolution Mass Spectrometry (HRMS):
-
Molecular Ion Peak: The primary observation will be the molecular ion [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). For RuCl(R,R)-FsDPEN (C₃₀H₂₈ClF₅N₂O₂RuS), the calculated monoisotopic mass is approximately 712.05 g/mol .
-
Isotopic Pattern: Ruthenium has a characteristic isotopic distribution (⁷ isotopes), which results in a unique and readily identifiable pattern for the molecular ion peak. This isotopic signature provides a high degree of confidence in the assigned molecular formula.
Thermal stability and decomposition of RuCl(R,R)-FsDPEN
An In-depth Technical Guide to the Thermal Stability and Decomposition of RuCl(R,R)-FsDPEN
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of the chiral ruthenium catalyst, Chloro(p-cymene)[(R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), commonly abbreviated as RuCl(R,R)-FsDPEN. In the realm of asymmetric synthesis, particularly in pharmaceutical and fine chemical development, the thermal robustness of a catalyst is a critical parameter that dictates its storage, handling, and operational window in catalytic processes. Understanding the thermal limits and decomposition pathways of RuCl(R,R)-FsDPEN is paramount for ensuring reaction consistency, optimizing catalytic activity, and maintaining the enantiopurity of the final product.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the experimental design, reflecting a field-proven approach to catalyst characterization. We will explore the primary analytical techniques for assessing thermal stability, delve into the probable decomposition mechanisms, and provide actionable protocols for researchers.
The Critical Role of Thermal Stability in Asymmetric Catalysis
RuCl(R,R)-FsDPEN belongs to a class of highly efficient and enantioselective catalysts for asymmetric transfer hydrogenation reactions. Its utility in producing chiral alcohols, crucial intermediates in drug synthesis, is well-established. However, like many complex organometallic compounds, its efficacy is intrinsically linked to its structural integrity, which can be compromised by thermal stress.
Expertise & Experience: In a process development setting, a catalyst's thermal stability directly impacts its lifecycle. A catalyst with poor thermal stability may decompose under reaction conditions, leading to a loss of activity and enantioselectivity. Furthermore, understanding the onset of decomposition is crucial for defining safe operating temperatures and for developing appropriate storage and handling protocols to ensure long-term catalyst performance. The recommended storage temperature for RuCl(R,R)-FsDPEN is 2-8 °C, which underscores its sensitivity to higher temperatures.[1]
Assessing Thermal Stability: Key Analytical Techniques
To quantitatively evaluate the thermal stability of RuCl(R,R)-FsDPEN, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] These methods provide complementary information on mass loss and energetic changes as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[2] For RuCl(R,R)-FsDPEN, TGA can identify the temperatures at which the complex begins to lose ligands or decompose.
Causality in Experimental Choices: The choice of atmosphere (inert vs. oxidative) is critical. An inert atmosphere (e.g., nitrogen or argon) is typically used to study the intrinsic thermal decomposition of the complex without the influence of oxidation. An oxidative atmosphere (e.g., air) can be used to investigate the catalyst's stability in the presence of an oxidant.
Experimental Protocol: Thermogravimetric Analysis of RuCl(R,R)-FsDPEN
Objective: To determine the onset temperature of decomposition and identify discrete mass loss events.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of RuCl(R,R)-FsDPEN powder into a clean TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset temperature of decomposition is determined from the initial significant deviation from the baseline.
-
The temperatures of maximum rates of mass loss are identified from the peaks in the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] This technique is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes.[5][6] For RuCl(R,R)-FsDPEN, DSC can reveal its melting point and any exothermic decomposition events that might not be associated with mass loss. The reported melting point for RuCl(R,R)-FsDPEN is in the range of 238-244 °C.[1]
Trustworthiness through Self-Validation: A key aspect of a reliable DSC experiment is the use of a reference pan that is as similar as possible to the sample pan (e.g., an empty, sealed aluminum pan). This ensures that any measured heat flow differences are due to the sample itself and not instrumental artifacts.
Experimental Protocol: Differential Scanning Calorimetry of RuCl(R,R)-FsDPEN
Objective: To determine the melting point and identify any endothermic or exothermic decomposition events.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of RuCl(R,R)-FsDPEN into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 300 °C (or a temperature beyond the expected decomposition) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
An endothermic peak will indicate melting. The peak onset is typically reported as the melting point.
-
Sharp, exothermic peaks following the melt are indicative of decomposition.
-
Visualization of Experimental Workflows
To ensure clarity and reproducibility, the experimental workflows for TGA and DSC are visualized below.
Caption: TGA Experimental Workflow for RuCl(R,R)-FsDPEN.
Caption: DSC Experimental Workflow for RuCl(R,R)-FsDPEN.
Postulated Decomposition Pathways
While specific, peer-reviewed studies on the detailed decomposition mechanism of RuCl(R,R)-FsDPEN are not widely available, we can postulate logical pathways based on the structure of the complex and the known chemistry of related ruthenium catalysts. The decomposition is likely to be a multi-step process.
Authoritative Grounding: The synthesis of related catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN] involves the reaction of a ruthenium dimer with the chiral ligand. This suggests that the bond between the ruthenium center and the diamine ligand is a potential point of initial dissociation under thermal stress.
Logical Relationship of Decomposition:
Caption: Postulated Decomposition Pathways for RuCl(R,R)-FsDPEN.
-
Loss of the p-cymene ligand: The arene ligand (p-cymene) is often labile in ruthenium complexes and can dissociate at elevated temperatures. This would be observed as an initial mass loss in TGA.
-
Dissociation of the FsDPEN ligand: The chiral diamine ligand is crucial for the catalyst's activity and stereoselectivity. Cleavage of the Ru-N bonds would lead to a significant loss of catalytic performance.
-
Decomposition of the Ligands: At higher temperatures, the organic ligands themselves will start to decompose into smaller, volatile fragments, leading to further mass loss.
-
Formation of Ruthenium Species: The final solid residue is likely to be a form of ruthenium metal or ruthenium oxide, depending on the atmosphere used in the analysis.
Summary of Thermal Properties
The following table summarizes the known and expected thermal properties of RuCl(R,R)-FsDPEN.
| Property | Value/Expected Behavior | Analytical Technique |
| Melting Point | 238-244 °C[1] | DSC |
| Onset of Decomposition | Expected to be near or shortly after the melting point. To be determined experimentally. | TGA, DSC |
| Storage Temperature | 2-8 °C[1] | - |
| Decomposition Products | Postulated to include dissociated ligands, organic fragments, and a final ruthenium-containing residue. | TGA-MS (hyphenated) |
Conclusion and Best Practices
This technical guide has outlined a comprehensive approach to evaluating the thermal stability and decomposition of RuCl(R,R)-FsDPEN. The combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a robust dataset for characterizing the thermal behavior of this important catalyst.
For researchers and drug development professionals, the key takeaways are:
-
Adherence to Storage Conditions: Store RuCl(R,R)-FsDPEN at the recommended 2-8 °C to maintain its integrity and catalytic performance.[1]
-
Process Temperature Control: Carefully control reaction temperatures to stay well below the onset of decomposition to ensure consistent and optimal catalytic results.
-
Inert Atmosphere: When running reactions at elevated temperatures, the use of an inert atmosphere is advisable to prevent oxidative degradation of the catalyst.
By applying the principles and protocols outlined in this guide, scientists can confidently assess the thermal stability of RuCl(R,R)-FsDPEN and other sensitive organometallic catalysts, leading to more robust and reliable synthetic processes.
References
-
ResearchGate. Thermogravimetric analysis (TGA) thermograms of (a) the product of...[Link]
-
MDPI. Stability of Ruthenium/Carbon Catalytic Materials during Operation in Carbon Monoxide Methanation Process. [Link]
-
MDPI. Ruthenium Catalysts Supported on Hydrothermally Treated Carbon from Rice Husk: The Effect of Reduction Temperature on the Hydrogenation Reaction of Levulinic Acid to γ-Valerolactone. [Link]
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ResearchGate. Thermogravimetric analysis data (%) of some Ruthenium(III) chloride complexes. [Link]
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ResearchGate. Thermogravimetric analysis of ruthenium chloride. [Link]
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Wikipedia. Differential scanning calorimetry. [Link]
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American Elements. RuCl(p-cymene)[(R,R)-Ts-DPEN]. [Link]
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METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]
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Global Precious Metal Catalysts. RuCl(p-cymene)[(R,R)-Ts-DPEN]. [Link]
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Chemistry LibreTexts. Differential Scanning Calorimetry. [Link]
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NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]
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PubMed Central. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
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The Synthesis and Application of (R,R)-FsDPEN: A High-Performance Chiral Ligand for Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral diamines have emerged as a class of "privileged ligands" due to their remarkable efficacy and versatility in a vast number of metal-catalyzed asymmetric reactions. Their C₂-symmetric backbone provides a well-defined chiral environment that can effectively induce enantioselectivity in the creation of new stereocenters.
Among these, derivatives of 1,2-diphenylethylenediamine (DPEN) have been extensively developed.[1] This guide focuses on a particularly potent variant: (R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine, or (R,R)-FsDPEN. The introduction of a strongly electron-withdrawing pentafluorophenylsulfonyl group significantly modulates the electronic properties of the ligand, which can lead to enhanced catalytic activity and stereoselectivity compared to its more traditional tosylated counterpart, (R,R)-TsDPEN.[2] This document provides a detailed exploration of the synthesis, properties, and catalytic applications of (R,R)-FsDPEN, offering field-proven insights for its practical implementation.
Part 1: Synthesis of (R,R)-FsDPEN
The synthesis of (R,R)-FsDPEN is a two-stage process that begins with the preparation of its chiral diamine core, followed by a selective monosulfonylation.
Stage 1: Preparation and Resolution of the (R,R)-1,2-Diphenylethylenediamine Precursor
The foundational precursor, (1R,2R)-(+)-1,2-diphenylethylenediamine, is a cornerstone chiral building block. Its synthesis typically begins with the creation of a racemic mixture, which is then separated into its constituent enantiomers through classical resolution.
A common and reliable method involves the reductive amination of benzil.[3] The resulting racemic mixture of 1,2-diphenylethylenediamine is then resolved using a chiral resolving agent, most commonly L-(+)-tartaric acid.[3] The principle behind this resolution is the formation of diastereomeric salts with different solubilities. The salt of the (1S,2S)-(-) enantiomer with L-(+)-tartaric acid is less soluble in solvents like ethanol and crystallizes out, leaving the more soluble tartrate salt of the desired (1R,2R)-(+) enantiomer in the filtrate. Subsequent basification of the filtrate liberates the free (1R,2R)-(+)-diphenylethylenediamine.
Stage 2: Monosulfonylation to Yield (R,R)-FsDPEN
This step is the crucial transformation where the electronic character of the ligand is defined. It involves the reaction of the chiral diamine with pentafluorobenzenesulfonyl chloride. The reaction must be carefully controlled to favor the formation of the mono-sulfonated product over the di-sulfonated byproduct.
Causality Behind Experimental Choices:
-
Stoichiometry: Using a slight excess of the diamine or precise control of the sulfonyl chloride stoichiometry is critical to minimize the formation of the N,N'-di-sulfonated product.
-
Solvent and Base: An aprotic solvent like dichloromethane (DCM) is typically used to dissolve the reactants without participating in the reaction. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to act as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Temperature Control: The reaction is initiated at 0°C (ice bath) to manage the exothermicity of the sulfonylation reaction. Allowing the reaction to slowly warm to room temperature ensures completion without promoting side reactions.
-
Purification: Column chromatography is the standard method for purifying the final product, effectively separating the desired monosulfonated (R,R)-FsDPEN from any unreacted starting material, the di-sulfonated byproduct, and other impurities.
Experimental Protocol: Synthesis of (R,R)-FsDPEN
-
Dissolution: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2R)-1,2-diphenylethylenediamine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the solution and cool the mixture to 0°C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve pentafluorobenzenesulfonyl chloride (0.95-1.0 equivalent) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the stirred diamine solution at 0°C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (R,R)-FsDPEN as a solid.
Synthetic Workflow Diagram
Caption: Synthetic pathway for (R,R)-FsDPEN from benzil.
Part 2: Physicochemical and Spectroscopic Properties
While extensive data for the free (R,R)-FsDPEN ligand is not widely published, key properties can be inferred from its structure and data available for its ruthenium complex, RuCl.
Data Table: Properties of RuCl
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₈ClF₅N₂O₂RuS | |
| Molecular Weight | 712.14 g/mol | |
| Appearance | Light yellow to brown powder | |
| Melting Point | 238-244 °C | |
| Optical Rotation | [α]²⁵/D −16° (c = 0.1 in chloroform) | |
| Storage Conditions | 2-8°C, under inert gas, air sensitive |
Spectroscopic Characterization (Expected):
While specific spectra are not available in the cited literature, the expected spectroscopic signatures of the free (R,R)-FsDPEN ligand can be predicted.
-
¹H NMR: The proton NMR spectrum would be complex in the aromatic region (approx. 7.0-7.5 ppm) due to the two phenyl rings. The two methine protons (-CH-) would appear as distinct signals, likely doublets, in the 4.0-5.0 ppm region. The protons of the primary amine (-NH₂) and the sulfonamide (-NH-) would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.[4]
-
¹³C NMR: The spectrum would show multiple signals in the aromatic region (120-140 ppm). The two benzylic carbons (-CH-) would be found in the 60-70 ppm range. The carbons of the pentafluorophenyl ring would show characteristic C-F coupling.[4]
-
¹⁹F NMR: The fluorine NMR spectrum is a key identifier. It would show characteristic signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl group, providing definitive evidence of successful sulfonylation.
-
IR Spectroscopy: The infrared spectrum would display characteristic stretching frequencies for N-H bonds (around 3300-3400 cm⁻¹), aromatic C-H bonds (around 3000-3100 cm⁻¹), and strong absorptions for the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).
Part 3: Applications in Asymmetric Catalysis
The primary application of (R,R)-FsDPEN is as a chiral ligand in transition metal-catalyzed asymmetric reactions, most notably the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[2]
Asymmetric Transfer Hydrogenation (ATH)
ATH is a powerful and operationally simple method for producing chiral alcohols and amines, utilizing hydrogen donors like a formic acid/triethylamine azeotrope or isopropanol instead of high-pressure hydrogen gas.[5] The catalyst is typically formed in situ by reacting the (R,R)-FsDPEN ligand with a metal precursor, such as [RuCl₂(p-cymene)]₂.
The electron-withdrawing nature of the pentafluorobenzenesulfonyl group in FsDPEN is believed to increase the acidity of the N-H proton of the coordinated ligand. This enhances the catalytic activity by facilitating the hydrogen transfer step in the catalytic cycle.[2] This makes Ru-FsDPEN catalysts highly efficient, often providing excellent yields and high enantioselectivities (ee%).[2]
Typical Substrates:
-
Aromatic Ketones: Acetophenone and its derivatives are benchmark substrates, typically reduced to the corresponding chiral alcohols with high conversion and enantiomeric excess.
-
Imines: Cyclic and acyclic imines can be reduced to chiral amines, which are valuable building blocks in pharmaceutical synthesis.[5]
Catalytic Cycle of Ru-FsDPEN in Asymmetric Transfer Hydrogenation
The widely accepted mechanism for ATH catalyzed by Ru-TsDPEN complexes, which is directly analogous to the Ru-FsDPEN system, involves a concerted outer-sphere hydrogen transfer.[5][6]
-
Activation: The Ru(II) chloride precatalyst reacts with a base (e.g., triethylamine or isopropoxide) to form a 16-electron Ru-amido species.
-
Hydride Formation: This species reacts with the hydrogen donor (e.g., isopropanol) to generate a crucial 18-electron ruthenium hydride intermediate. This is the active catalytic species.
-
Hydrogen Transfer: The ketone substrate coordinates to the ruthenium hydride. The hydrogen is then transferred from the metal (Ru-H) and the ligand (N-H) to the carbonyl carbon and oxygen, respectively, through a six-membered, chair-like transition state. The chirality of the DPEN backbone dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol product preferentially.
-
Product Release & Regeneration: The chiral alcohol product is released, and the 16-electron Ru-amido species is regenerated, ready to start a new catalytic cycle.
// Invisible node for cycle center center [shape=point, width=0.01, height=0.01];
// Arrange nodes in a circle Precatalyst -> RuAmido [color="#5F6368"]; RuAmido -> ActiveHydride [color="#5F6368"]; ActiveHydride -> SubstrateComplex [color="#4285F4"]; SubstrateComplex -> ProductComplex [color="#EA4335"]; ProductComplex -> RuAmido [label=" + H-Donor \n - Chiral Alcohol \n (R-CH(OH)-R') ", color="#4285F4"]; }
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- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
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The Pentafluorobenzenesulfonyl Group: A Nexus of Electron Deficiency and Catalytic Power
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the quest for tunable and highly efficient catalytic systems is paramount. The strategic modification of a catalyst's electronic environment is a cornerstone of this endeavor, and in this context, the pentafluorobenzenesulfonyl group (C₆F₅SO₂) has emerged as a formidable tool. Its profound electron-withdrawing nature, a consequence of the synergistic inductive effects of five fluorine atoms and a sulfonyl moiety, offers a powerful lever to modulate the reactivity and selectivity of catalytic centers. This guide provides an in-depth exploration of the electronic effects of the pentafluorobenzenesulfonyl group in catalysis, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for its application in research and development.
The Electronic Signature of a Powerfully Electron-Withdrawing Group
The defining characteristic of the pentafluorobenzenesulfonyl group is its exceptional electron-withdrawing capacity. This property is best understood through the lens of both inductive and resonance effects, which collectively render the attached moiety electron-deficient.
The primary driver of this effect is the strong inductive pull (-I) of the five highly electronegative fluorine atoms distributed across the phenyl ring.[1] This potent inductive effect is further amplified by the sulfonyl group, which is itself a strong electron-withdrawing entity.[2] While fluorine atoms possess lone pairs that could theoretically engage in resonance donation (+R), this effect is significantly diminished and overshadowed by the dominant inductive withdrawal in a perfluorinated aromatic system.[1]
Table 1: Comparison of Hammett Constants (σₚ) for Electron-Withdrawing Sulfonyl and Related Groups
| Substituent Group | Hammett Constant (σₚ) | Reference |
| -SO₂CH₃ | 0.72 | [6] |
| -SO₂CF₃ | 0.96 | [2] |
| -NO₂ | 0.78 | [6] |
| -CN | 0.66 | [6] |
| -SO₂C₆F₅ | Estimated to be ≥ 0.9 | Inferred |
Synthesis of Catalytic Precursors and Ligands
The incorporation of the pentafluorobenzenesulfonyl group into a catalyst or ligand framework typically begins with the versatile reagent, pentafluorobenzenesulfonyl chloride (C₆F₅SO₂Cl).[7] This precursor is a reactive and moisture-sensitive liquid that serves as the primary source for introducing the C₆F₅SO₂ moiety.[8]
General Protocol for the Synthesis of N-Aryl Pentafluorobenzenesulfonamides
Pentafluorobenzenesulfonamides are a key class of compounds that can serve as ligands or be further functionalized into more complex catalytic structures. The following protocol outlines a general method for their synthesis.[9][10]
Experimental Protocol: Synthesis of a Representative N-Aryl Pentafluorobenzenesulfonamide
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aniline (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: To the stirred solution, add a suitable base (1.2-1.5 equivalents), such as triethylamine or pyridine, and cool the mixture to 0 °C using an ice bath.
-
Addition of Sulfonylating Agent: Dissolve pentafluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled aniline solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Caption: General workflow for the synthesis of N-Aryl Pentafluorobenzenesulfonamides.
Applications in Catalysis: Harnessing Electron Deficiency
The potent electronic pull of the pentafluorobenzenesulfonyl group can be strategically employed to fine-tune the properties of a catalyst, impacting its activity, selectivity, and stability.
Transition Metal Catalysis
In the realm of transition metal catalysis, the electronic nature of the ligands plays a pivotal role in dictating the outcome of a reaction.[11] Electron-withdrawing ligands can enhance the electrophilicity of the metal center, which can be beneficial in various catalytic cycles.
A notable example of the pentafluorobenzenesulfonyl group's application is in palladium-catalyzed desulfitative arylation reactions. Here, pentafluorobenzenesulfonyl chloride serves as an arylating agent for heteroarenes.[12] The strong electron-withdrawing nature of the C₆F₅SO₂ group facilitates the oxidative addition step and subsequent transformations in the catalytic cycle.
Caption: Simplified catalytic cycle for Pd-catalyzed desulfitative arylation.
While direct examples of pentafluorobenzenesulfonyl-functionalized phosphine or N-heterocyclic carbene (NHC) ligands are not widespread in the literature, the principles of ligand design suggest their potential utility.[7][13] Incorporating the C₆F₅SO₂ group onto these ligand scaffolds would create highly electron-deficient ligands, which could be advantageous in catalytic reactions that benefit from an electron-poor metal center, such as certain types of cross-coupling and oxidation reactions.
Lewis Acid Catalysis
The electron-withdrawing prowess of the pentafluorobenzenesulfonyl group can be harnessed to enhance the Lewis acidity of a catalytic center. While specific examples of catalysts featuring this group for Lewis acid catalysis are still emerging, the underlying principle is well-established. By withdrawing electron density from the metal center, the C₆F₅SO₂ group increases its ability to accept an electron pair from a substrate, thereby activating it for subsequent reactions.
For instance, metal complexes of perfluorinated sulfonamides or sulfonates could function as potent Lewis acid catalysts. The strong electron-withdrawing effect of the pentafluorobenzenesulfonyl moiety would render the metal center highly electrophilic, making it an effective catalyst for reactions such as Friedel-Crafts acylations, Diels-Alder reactions, and carbonyl-ene reactions.
Organocatalysis
In the field of organocatalysis, the pentafluorobenzenesulfonyl group can be incorporated into catalyst scaffolds to modulate their acidity or hydrogen-bonding capabilities. For example, pentafluorobenzenesulfonamides can act as hydrogen-bond donors, and the strong electron-withdrawing nature of the C₆F₅SO₂ group enhances the acidity of the N-H proton, making it a more effective hydrogen-bond donor. This enhanced hydrogen-bonding ability can be crucial for activating substrates and controlling stereoselectivity in asymmetric organocatalysis.[8]
Mechanistic Implications and Causality
The introduction of a pentafluorobenzenesulfonyl group into a catalyst has profound mechanistic implications that stem directly from its electronic properties.
-
Enhanced Electrophilicity of the Catalytic Center: By withdrawing electron density, the C₆F₅SO₂ group increases the electrophilicity of the metal center in a transition metal or Lewis acid catalyst. This can accelerate steps in the catalytic cycle that involve nucleophilic attack on the metal or a coordinated substrate.
-
Stabilization of Electron-Rich Intermediates: The strong electron-withdrawing nature of the group can stabilize electron-rich intermediates in the catalytic cycle, potentially lowering the energy of transition states and accelerating the overall reaction rate.
-
Modulation of Redox Potentials: In redox-active catalysts, the pentafluorobenzenesulfonyl group can significantly alter the redox potential of the metal center, making it easier to reduce or harder to oxidize. This can be a critical factor in designing catalysts for specific redox transformations.
-
Tuning of Acidity in Organocatalysts: In organocatalysts, the C₆F₅SO₂ group can be used to fine-tune the pKa of acidic protons, thereby controlling the catalyst's activity and selectivity in acid- or base-catalyzed reactions.
Future Outlook and Uncharted Territories
The exploration of the pentafluorobenzenesulfonyl group in catalysis is still in its early stages, with a vast and promising landscape yet to be charted. Future research in this area is likely to focus on several key directions:
-
Design and Synthesis of Novel Ligands: The systematic design and synthesis of new classes of ligands, such as phosphines, N-heterocyclic carbenes, and chiral scaffolds, bearing the pentafluorobenzenesulfonyl group will undoubtedly unlock new catalytic reactivities.
-
Asymmetric Catalysis: The development of chiral catalysts incorporating the C₆F₅SO₂ group holds immense potential for asymmetric synthesis. The strong and predictable electronic influence of this group could be a key factor in achieving high levels of enantioselectivity.
-
Computational Modeling: In silico studies will play a crucial role in predicting the electronic effects of the pentafluorobenzenesulfonyl group in different catalytic systems, guiding the rational design of new and more efficient catalysts.
-
Applications in Materials Science: The unique electronic properties imparted by the C₆F₅SO₂ group could also be exploited in the synthesis of novel materials with interesting optical, electronic, or conductive properties.
References
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The Pivotal Role of the p-Cymene Ligand: A Guide to Catalyst Stability and Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organometallic catalysis, the half-sandwich complex motif, often described as a "piano-stool" geometry, is a cornerstone for designing highly efficient and selective catalysts. Within this class, the η⁶-p-cymene ligand has emerged as a ligand of profound importance, particularly in ruthenium-based systems. Its prevalence stems not from its inertness, but from its nuanced and often tunable role in dictating the catalyst's lifecycle—from precursor stability to the nature of the active species. This guide provides an in-depth analysis of the p-cymene ligand, moving beyond its traditional perception as a mere spectator. We will explore the delicate balance between its function as a stabilizing anchor and its participation as a dissociable group, a duality that is critical to catalyst performance in key transformations such as transfer hydrogenation and C-H functionalization. Through mechanistic insights, validated experimental protocols, and data-driven comparisons, this document serves as a technical resource for researchers aiming to harness the full potential of p-cymene-ligated catalysts.
The Dichotomous Nature of the p-Cymene Ligand
The p-cymene ligand (1-methyl-4-(propan-2-yl)benzene) is an ŋ⁶-coordinating arene that is ubiquitous in modern catalysis, largely due to the commercial availability and versatility of its ruthenium(II) dimer, [{Ru(p-cym)Cl₂}₂].[1] Its role, however, is far from simple. The central paradigm governing its function is the distinction between catalytic cycles where it remains coordinated and those that require its dissociation.[2]
-
As a Spectator Ligand: In many catalytic processes, most notably the asymmetric transfer hydrogenation (ATH) of ketones and imines, the p-cymene ligand is considered a stable spectator.[1][3] It remains firmly bound to the metal center throughout the catalytic cycle. Here, its primary functions are to provide steric bulk and to modulate the electronic environment of the metal, which in turn influences the activity and selectivity conferred by the other chiral ligands. The robust Ru-(p-cymene) bond is essential for maintaining the structural integrity of the catalyst, preventing decomposition and ensuring a predictable coordination sphere for the catalytic transformation.[4] This stability is crucial for reactions that proceed via an outer-sphere mechanism, where the substrate does not directly coordinate to the metal center by displacing another ligand.[1]
-
As a Labile or Precursor Ligand: Conversely, in an increasing number of transformations such as C-H activation, olefin metathesis, and borrowing hydrogen catalysis, the dissociation of the p-cymene ligand is a prerequisite for catalytic activity.[1][4][5] In these cases, p-cymene acts as a "placeholder," stabilizing the metal precursor during storage and handling. Upon activation—which can be thermal, chemical, or photochemical—the p-cymene ligand detaches, opening a coordination site on the metal for the substrate to bind and react.[5][6] This facile displacement is essential for generating the true, coordinatively unsaturated catalytic species.[2] The addition of p-cymene back into the reaction mixture has been shown to inhibit catalysis in such systems, providing strong evidence for its necessary dissociation.[5]
This dual functionality is the key to the ligand's utility. The choice of reaction conditions and ancillary ligands can often dictate which role the p-cymene ligand will adopt.
Caption: The dual catalytic roles of the p-cymene ligand.
Modulating Catalyst Stability and Deactivation Pathways
The stability of the metal-(p-cymene) bond is a critical parameter. While often robust, this bond is not unbreakable, and its lability can be tuned.
-
Electronic Effects: The electron-donating nature of the alkyl substituents on the p-cymene ring contributes to a strong bond with the electron-deficient metal center (typically Ru(II)). This stabilizes the complex. Ancillary ligands with strong σ-donating or π-accepting properties can further influence the electron density at the metal, indirectly affecting the strength of the p-cymene coordination.
-
Steric Effects: The isopropyl and methyl groups of p-cymene create a defined steric pocket around the metal. This can protect the metal center from unwanted side reactions or decomposition pathways. However, extreme steric hindrance from other bulky ligands can sometimes weaken the p-cymene interaction, making it more prone to dissociation.[7]
Deactivation: Catalyst deactivation in these systems is often linked to the unintended loss of the p-cymene ligand under conditions where it is expected to be a spectator. This can lead to the formation of ill-defined species, metal aggregation (formation of nanoparticles), or other non-productive pathways.[8] Therefore, understanding the threshold (e.g., thermal stability) for p-cymene dissociation is vital for optimizing reaction conditions and ensuring catalyst longevity.
Impact on Catalytic Activity and Selectivity
When p-cymene acts as a spectator ligand, its influence on activity and selectivity is profound.
Case Study: Asymmetric Transfer Hydrogenation (ATH)
In the renowned Noyori-type ATH catalysts, such as Ru(II)Cl(η⁶-p-cymene)[(S,S)-N-TsDPEN], the p-cymene ligand is a fixture.[3] Its role is to create the chiral environment in concert with the tosylated diamine ligand.
-
Mechanism: The accepted mechanism involves an 18-electron ruthenium hydride species, [RuH(η⁶-p-cymene)(TsDPEN)], which transfers a hydride to the ketone or imine substrate via a six-membered cyclic transition state.[3] The p-cymene ligand does not leave the metal; instead, it acts as a bulky "backstop," directing the substrate's approach to the metal hydride and enforcing a specific orientation that leads to high enantioselectivity.
-
CH/π Interactions: Computational studies have revealed stabilizing C-H/π interactions between the p-cymene ring and the substrate within the transition state.[3] This subtle, non-covalent interaction is a key factor in achieving high levels of stereochemical control.
The table below summarizes the performance of several chiral p-cymene ruthenium(II) complexes in the ATH of acetophenone, illustrating the impact of the ancillary ligand in concert with the p-cymene scaffold.
| Catalyst Precursor | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Source |
| [RuCl₂(η⁶-p-cymene)]₂ / (R,R)-TsDPEN | 81 | 89 | 24 | [9] |
| [RuCl(η⁶-p-cymene)(acylthiourea-L1)] | 99 | 95 | 24 | [9] |
| [RuCl(η⁶-p-cymene)(acylthiourea-L2)] | 98 | 92 | 24 | [9] |
| [Ru(η⁶-p-cymene)(8-methyl-quinoline-pyridine)Cl][PF₆] | >99 | N/A (Prochiral) | 0.17 | [10] |
Data presented is for the transfer hydrogenation of acetophenone using 2-propanol as the hydrogen source.
Case Study: C-H Functionalization
For many C-H functionalization reactions, the catalyst precursor [RuCl₂(p-cymene)]₂ requires activation via p-cymene dissociation.[5][11] A plausible mechanism involves an initial C-H activation step to form a ruthenacycle intermediate. Subsequent light-induced or thermal dissociation of the p-cymene ligand generates the catalytically active species, which can then interact with the coupling partner.[5]
Caption: Generalized cycle for C-H activation requiring p-cymene dissociation.
This requirement for dissociation highlights the importance of reaction conditions. Reactions run in the dark or at lower temperatures may fail if the energy barrier for p-cymene loss is not overcome.[5]
Experimental Protocols: Synthesis and Application
A self-validating experimental approach is crucial for reproducible results. The following protocols provide a framework for the synthesis of a common precursor and its application in a catalytic reaction.
Protocol: Synthesis of Di-μ-chlorobis-[(η⁶-p-cymene)chlororuthenium(II)]
This protocol is adapted from established literature procedures.[12]
Objective: To synthesize the common ruthenium-p-cymene dimer precursor.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
α-Phellandrene (or α-terpinene)
-
Ethanol (95%)
-
Nitrogen or Argon source (for inert atmosphere)
-
Schlenk flask and condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: Assemble a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add RuCl₃·xH₂O (1.0 g) and 95% ethanol (40 mL).
-
Addition: Add α-phellandrene (10 mL) to the mixture. The α-phellandrene serves as the precursor to the p-cymene ligand via dehydrogenation.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The color of the solution will typically change from dark brown/black to a deep red over the course of the reaction.
-
Reaction Time: Maintain reflux for 4-6 hours. Monitor the reaction by observing the color change.
-
Cooling & Crystallization: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath or refrigerator for several hours to promote crystallization of the red product.
-
Isolation: Collect the red crystalline solid by filtration under vacuum. Wash the crystals with a small amount of cold ethanol and then with hexane to facilitate drying.
-
Drying: Dry the product under vacuum.
-
Validation: The product can be characterized by ¹H NMR spectroscopy. The characteristic signals for coordinated p-cymene appear around δ 5.3-5.5 (aromatic CH) and δ 2.1 (CH₃), with the isopropyl group protons also being clearly visible.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general method for evaluating catalyst performance.[9]
Objective: To reduce acetophenone to 1-phenylethanol enantioselectively using a chiral Ru(p-cymene) catalyst.
Workflow:
Sources
- 1. Facile Arene Ligand Exchange in p-Cymene Ruthenium(II) Complexes of Tertiary P-Chiral Ferrocenyl Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. Visible light-induced ruthenium( ii )-catalyzed hydroarylation of unactivated olefins - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06005A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization | MDPI [mdpi.com]
- 11. Enantioselective C-H Bond Functionalization Involving Arene Ruthenium(II) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Asymmetric Transfer Hydrogenation of Ketones using RuCl(R,R)-FsDPEN
Introduction: The Imperative for Chiral Alcohols
Optically pure alcohols are indispensable building blocks in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity and efficacy.[1] Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple method for producing these enantioenriched compounds, offering a safer and more practical alternative to high-pressure hydrogenation using hazardous H₂ gas.[2][3]
This guide focuses on a highly efficient catalyst system: Chloro(p-cymene)[(R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), hereafter referred to as RuCl(R,R)-FsDPEN . This catalyst, a member of the renowned Noyori-type catalysts, demonstrates exceptional activity and enantioselectivity in the reduction of a wide range of prochiral ketones.[4][5] The electron-withdrawing pentafluorosulfonyl (Fs) group on the DPEN ligand enhances the catalyst's performance, making it a preferred choice for challenging substrates.
We will explore the mechanistic underpinnings of this catalytic system, provide detailed, field-proven protocols for its application, and present data to guide researchers in achieving optimal results.
The Catalyst: RuCl(R,R)-FsDPEN
The precatalyst RuCl is an air-stable, crystalline solid, simplifying handling and storage. Its efficacy stems from the synergistic interplay between the ruthenium metal center, the chiral diamine ligand, and the η⁶-coordinated arene.
| Property | Value |
| Synonym | [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium |
| CAS Number | 1026995-71-0 |
| Molecular Formula | C₃₀H₂₈ClF₅N₂O₂RuS[6] |
| Molecular Weight | 712.14 g/mol [6] |
| Appearance | Yellow to brown powder[6] |
| Storage | 2-8 °C, under inert atmosphere |
Mechanism of Action: A Bifunctional Approach
The remarkable efficiency of the RuCl(R,R)-FsDPEN catalyst lies in its "metal-ligand bifunctional" mechanism. The reaction does not proceed via direct coordination of the ketone to the metal. Instead, it operates through an outer-sphere mechanism involving a concerted, six-membered transition state.[7]
Catalytic Cycle Breakdown:
-
Activation: The 18-electron precatalyst reacts with a base (triethylamine) to form a 16-electron amido complex.
-
Hydride Formation: This active species reacts with a formate ion (from the formic acid/triethylamine hydrogen source) to generate the crucial 18-electron ruthenium hydride (Ru-H) complex.[8] This is the active reducing agent.
-
Hydride Transfer: The ketone substrate interacts with the Ru-H complex. The N-H proton on the ligand protonates the carbonyl oxygen, while the ruthenium-hydride simultaneously transfers to the carbonyl carbon. This occurs via a highly organized, six-membered cyclic transition state.[9]
-
Stereocontrol: The chirality of the DPEN ligand and stabilizing CH/π interactions between the catalyst's arene ligand and the substrate dictate the facial selectivity of the hydride attack, resulting in the formation of a specific alcohol enantiomer.[7]
-
Product Release & Regeneration: The chiral alcohol product is released, and the 16-electron amido complex is regenerated, ready to begin a new cycle.
Caption: Fig 1. Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Key Experimental Parameters: Optimizing for Success
The success of the ATH reaction is highly dependent on carefully controlling several parameters. The choice of hydrogen donor is paramount. While 2-propanol can be used, an azeotropic mixture of formic acid and triethylamine (FA/TEA) is often preferred as it drives the reaction irreversibly, leading to higher conversions and efficiencies.[5]
The molar ratio of formic acid to triethylamine significantly impacts both the reaction rate and the final enantioselectivity.[10] While a 5:2 FA/TEA azeotrope is common, studies have shown that varying this ratio can be beneficial for specific substrates.[2][11] An initial screening of FA/TEA ratios is recommended for new ketone substrates.
| Parameter | Recommendation | Rationale |
| Hydrogen Source | Formic Acid / Triethylamine (5:2 azeotrope is a good starting point) | Provides an irreversible reaction pathway, often leading to higher conversion and enantiomeric excess (ee).[5] |
| Substrate/Catalyst (S/C) Ratio | 100:1 to 2000:1 | Higher ratios are more economical but may require longer reaction times or higher temperatures. Start at 200:1 for optimization. |
| Solvent | Acetonitrile, DMF, or neat FA/TEA | The choice depends on substrate solubility. Acetonitrile is a versatile and effective option. |
| Temperature | 25-50 °C | Reactions are typically fast at room temperature (28 °C). Gentle heating may be required for less reactive substrates. |
| Concentration | 0.1 - 1.0 M | Higher concentrations generally lead to faster reaction rates. |
General Protocol: ATH of Acetophenone
This protocol details the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using RuCl(R,R)-FsDPEN.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kanto.co.jp [kanto.co.jp]
- 6. americanelements.com [americanelements.com]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional rutheni ... - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00060G [pubs.rsc.org]
- 9. sci-hub.box [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Reduction of Imines with RuCl(R,R)-FsDPEN
Introduction: The Imperative of Chiral Amines in Modern Chemistry
Chiral amines are not merely chemical curiosities; they are foundational pillars in the architecture of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their specific three-dimensional arrangement is often the key determinant of biological activity, making the synthesis of enantiomerically pure amines a critical challenge in drug development and fine chemical manufacturing.[1] Among the most powerful strategies for accessing these molecules is the asymmetric reduction of prochiral imines. This transformation directly installs a stereogenic center at the carbon-nitrogen bond, offering an atom-economical and efficient route to the desired products.
Over the past few decades, transition metal-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a premier method for this purpose.[3] Pioneered by Noyori and Ikariya, ruthenium(II) catalysts bearing a chiral N-sulfonated 1,2-diamine ligand and an η⁶-arene group have demonstrated remarkable efficacy and broad applicability.[4] These catalysts operate through a metal-ligand bifunctional mechanism, enabling highly stereoselective hydride transfer to the imine substrate.
This application note focuses on a state-of-the-art catalyst within this class: [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium(II) , commonly abbreviated as RuCl(p-cymene)[(R,R)-FsDPEN] . We will delve into the unique advantages conferred by the pentafluorinated FsDPEN ligand, provide detailed, field-proven protocols for its application in imine reduction, and discuss the analytical methods for verifying the success of the synthesis.
The Catalyst: RuCl(p-cymene)[(R,R)-FsDPEN]
The catalyst's structure is a masterful example of rational design in asymmetric catalysis. It comprises a central ruthenium atom coordinated to a p-cymene arene ligand, a chloride ion, and the chiral (R,R)-FsDPEN ligand.
| Component | Function |
| Ruthenium(II) Center | The catalytic heart, responsible for binding the hydride and facilitating its transfer. |
| (R,R)-FsDPEN Ligand | The source of chirality. Its C₂-symmetric 1,2-diphenylethylenediamine backbone creates a rigid and well-defined chiral environment around the metal center, dictating the facial selectivity of the reduction. |
| Pentafluorophenylsulfonyl Group | An electron-withdrawing moiety that significantly enhances the catalyst's performance. The strong inductive effect of the five fluorine atoms increases the acidity of the N-H proton on the ligand. This enhanced acidity is crucial for the catalytic cycle, particularly for the protonation of the substrate and the regeneration of the active catalyst. Studies have shown that ligands with lower pKa values correlate with higher catalytic activity. |
| p-Cymene Ligand | A stabilizing η⁶-arene ligand that also plays a role in the secondary coordination sphere, potentially engaging in non-covalent interactions (such as CH/π) with the substrate to further enhance stereoselectivity.[4] |
The combination of these components results in a highly active and enantioselective catalyst for the transfer hydrogenation of a wide range of imine substrates.
The Mechanism of Asymmetric Transfer Hydrogenation
The asymmetric transfer hydrogenation of imines with Noyori-type catalysts follows a distinct pathway from the analogous reduction of ketones. The currently accepted outer-sphere mechanism for imines involves the following key steps, which are depicted in the diagram below.[4]
-
Catalyst Activation: The pre-catalyst, RuCl(p-cymene)[(R,R)-FsDPEN], reacts with a hydrogen source, typically a formic acid/triethylamine (HCOOH/NEt₃) mixture, to generate the active 18-electron ruthenium hydride species. This process involves the removal of the chloride ligand and the coordination of a hydride.
-
Substrate Protonation: Unlike ketones, imines generally require protonation to become sufficiently electrophilic for reduction.[4] The formic acid in the reaction medium protonates the imine nitrogen, forming a highly reactive iminium ion.
-
Stereoselective Hydride Transfer: The protonated imine then approaches the ruthenium hydride complex. The chiral FsDPEN ligand orchestrates the orientation of the substrate through a network of non-covalent interactions. In a concerted step, the hydride (H⁻) from the ruthenium center is transferred to the iminium carbon, while a proton (H⁺) from the N-H group of the FsDPEN ligand is transferred to the nitrogen atom's lone pair (or to the counter-anion). This highly organized transition state is what determines the high enantioselectivity of the reaction.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting chiral amine is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the catalytic cycle.
Experimental Protocols
General Considerations and Reagent Handling
-
Inert Atmosphere: While the solid RuCl(p-cymene)[(R,R)-FsDPEN] catalyst is relatively stable, setting up the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent any potential oxidation of the catalyst or side reactions, ensuring optimal results and reproducibility.
-
Solvent and Reagent Purity: Use anhydrous solvents and freshly distilled reagents where possible. The quality of the formic acid and triethylamine is particularly important. A 5:2 molar mixture of formic acid to triethylamine is commonly used as the hydrogen source.
-
Substrate Purity: Ensure the imine substrate is pure, as impurities can sometimes inhibit or poison the catalyst. If the imine is prepared in situ, ensure the complete removal of any reagents that might interfere with the reduction step.
Protocol for Asymmetric Transfer Hydrogenation of a Representative Imine
This protocol is a general guideline for the reduction of an aryl imine. Optimal conditions, such as temperature, reaction time, and catalyst loading, may vary depending on the specific substrate.
Materials:
-
RuCl(p-cymene)[(R,R)-FsDPEN] (CAS: 1026995-71-0)
-
Imine substrate (e.g., N-(1-phenylethylidene)aniline)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF))
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Stir plate and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of Hydrogen Source: Prepare the azeotropic mixture of formic acid and triethylamine by carefully mixing 5 molar equivalents of formic acid with 2 molar equivalents of triethylamine. Caution: This mixing is exothermic.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the imine substrate (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add RuCl(p-cymene)[(R,R)-FsDPEN] (0.01 mmol, 0.01 equiv, S/C ratio = 100). The optimal catalyst loading can range from 0.1 to 2 mol%, depending on the substrate's reactivity.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., 5 mL of DMF). Stir the mixture to dissolve the components.
-
Initiation of Reaction: Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction vessel.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched chiral amine.
Substrate Scope and Expected Performance
Noyori-type catalysts are renowned for their broad substrate scope. While extensive data for the FsDPEN variant is emerging, performance can be reliably predicted based on results from the closely related TsDPEN catalyst. High yields and excellent enantioselectivities are generally expected for a wide range of imines.
Table 1: Representative Substrate Scope for Asymmetric Imine Reduction (Note: The following are expected results based on the performance of analogous Noyori-type catalysts. Actual results with RuCl(R,R)-FsDPEN may vary.)
| Entry | Imine Substrate | Product | Expected Yield (%) | Expected ee (%) |
| 1 | N-(1-phenylethylidene)aniline | (R)-N-(1-phenylethyl)aniline | >95 | >98 |
| 2 | 1-Methyl-3,4-dihydroisoquinoline | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | >90 | >99 |
| 3 | N-(1-(4-methoxyphenyl)ethylidene)benzylamine | (R)-N-(1-(4-methoxyphenyl)ethyl)benzylamine | >95 | >97 |
| 4 | N-(1-(4-chlorophenyl)ethylidene)aniline | (R)-N-(1-(4-chlorophenyl)ethyl)aniline | >95 | >98 |
| 5 | N-(cyclohexyl(phenyl)methylene)aniline | (R)-N-(cyclohexyl(phenyl)methyl)aniline | >90 | >96 |
The electron-withdrawing nature of the FsDPEN ligand is anticipated to enhance the reaction rate compared to the TsDPEN analogue, potentially allowing for lower catalyst loadings or shorter reaction times.
Analytical Protocol: Determination of Enantiomeric Excess
The determination of the enantiomeric excess (ee) of the chiral amine product is a critical step to validate the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
General Workflow for Chiral HPLC Analysis
Step-by-Step HPLC Protocol
-
Sample Preparation:
-
Prepare a stock solution of the purified amine product in the mobile phase (e.g., 1 mg/mL).
-
Prepare a sample of the corresponding racemic amine as a reference standard to identify the retention times of both enantiomers.
-
-
Instrumentation and Column Selection:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Chiral Stationary Phase (CSP): The choice of chiral column is crucial. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, etc.) are often effective for separating chiral amines. A screening of different columns may be necessary to find the optimal one for a new compound.
-
-
Method Development:
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape and prevent tailing.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection: Monitor the elution at a wavelength where the analyte has strong UV absorbance.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and to ensure adequate separation (resolution > 1.5 is ideal).
-
Inject the sample from the asymmetric reaction.
-
-
Data Processing and Calculation:
-
Integrate the peak areas for both enantiomers in the chromatogram of your reaction product.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Conclusion and Outlook
The RuCl(p-cymene)[(R,R)-FsDPEN] catalyst stands as a highly effective and versatile tool for the enantioselective reduction of imines. Its rational design, particularly the incorporation of the electron-withdrawing pentafluorophenylsulfonyl group, provides a tangible advantage in catalytic activity. The protocols outlined in this document offer a robust starting point for researchers in academia and industry to leverage this technology for the synthesis of high-value chiral amines. As the demand for enantiopure compounds continues to grow, particularly in the pharmaceutical sector, the application of advanced catalytic systems like RuCl(p-cymene)[(R,R)-FsDPEN] will undoubtedly play a pivotal role in accelerating innovation and enabling more efficient and sustainable chemical synthesis.
References
-
Kačer, P., Václavík, J., Přech, J., & Kuzma, M. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Cheminformatics, 4(Suppl 1), P16. [Link]
-
Václavík, J., Kuzma, M., Přech, J., & Kačer, P. (2011). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Organometallics, 30(18), 4822–4829. [Link]
-
Mishra, N. K., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
- Kačer, P., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(h6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Cheminformatics.
-
de Vries, J. G., & Mršić, N. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 1, 727-735. [Link]
-
Li, C., et al. (2014). Asymmetric transfer hydrogenation of γ-aryl-α,γ-dioxo-butyric acid esters catalyzed by chiral ferrocene-based Ru complexes. RSC Advances, 4, 33451-33456. [Link]
-
Kočovský, P., et al. (2014). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 19(6), 6987-7021. [Link]
-
Choi, E., Lee, C., Na, Y., & Chang, S. (2002). [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Letters, 4(14), 2369–2371. [Link]
-
American Elements. (n.d.). RuCl. Retrieved from [Link]
-
Takasago. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]
-
Wu, J., et al. (2008). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters, 10(4), 573-575. [Link]
- TCI America. (n.d.). Asymmetric Transfer Hydrogenation Catalysts.
-
Global Precious Metal Catalysts. (n.d.). RuCl(p-cymene)[(R,R)-Ts-DPEN]. Retrieved from [Link]
- Ferreira, E. M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Various Authors. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications.
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
Application Notes & Protocols: RuCl(R,R)-FsDPEN Catalyzed Synthesis of Chiral Alcohols
Introduction: The Critical Role of Chiral Alcohols and the Advancement of Asymmetric Catalysis
Chiral alcohols are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The specific stereochemistry of an alcohol moiety within a molecule can dictate its biological activity, making the precise synthesis of a single enantiomer a critical challenge. Asymmetric transfer hydrogenation (ATH) of prochiral ketones has emerged as a powerful, practical, and atom-economical method for producing enantiomerically enriched alcohols.[1] This method avoids the use of high-pressure hydrogen gas by employing hydrogen donors like isopropanol or formic acid, enhancing operational safety and simplicity.[2]
At the forefront of this technology are the catalysts developed by Ryoji Noyori and his colleagues, which utilize a ruthenium center, a chiral diamine ligand, and an arene moiety.[3][4] These "Noyori-type" catalysts function through a metal-ligand bifunctional mechanism, where both the ruthenium hydride and the amine proton of the ligand participate in a concerted hydrogen transfer to the carbonyl substrate. This application note focuses on a specific, highly effective variant of this class: Chloro(p-cymene)[
The (R,R)-FsDPEN ligand, with its strongly electron-withdrawing pentafluorobenzenesulfonyl group, modifies the electronic properties of the ruthenium center and the acidity of the N-H proton. This tuning can lead to enhanced reactivity and unique selectivity profiles, particularly for challenging substrates where achieving high diastereo- and enantioselectivity is crucial. This guide provides a detailed overview of the catalyst's mechanism, field-proven protocols, and performance data to enable researchers, scientists, and drug development professionals to effectively implement this advanced catalytic system.
Mechanism of Action: The Noyori-Ikariya Bifunctional Catalysis
The catalytic cycle for ATH reactions mediated by RuCl(R,R)-FsDPEN is initiated by the in-situ activation of the precatalyst. In the presence of a base (e.g., triethylamine in a formic acid/triethylamine mixture), the Ru-Cl precatalyst is converted into the active 18-electron ruthenium hydride species.
The widely accepted mechanism for ketone reduction by this class of catalysts proceeds through an outer-sphere, concerted, six-membered transition state.[3]
Key Mechanistic Steps:
-
Activation: The precatalyst RuCl reacts with the hydrogen source (e.g., formate) in the presence of a base to form the active ruthenium hydride complex, RuH.
-
Substrate Coordination: The prochiral ketone approaches the ruthenium hydride. There is no direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, a crucial hydrogen bond forms between the carbonyl oxygen and the N-H proton of the FsDPEN ligand.
-
Hydride and Proton Transfer: In a concerted, six-membered pericyclic transition state, the hydride (H⁻) from the ruthenium center is transferred to the electrophilic carbonyl carbon, while the proton (H⁺) from the ligand's amine group is simultaneously transferred to the carbonyl oxygen.[3]
-
Product Release & Catalyst Regeneration: The newly formed chiral alcohol is released, and the 16-electron ruthenium amido species is regenerated. This species then reacts with another molecule of the hydrogen donor to regenerate the active ruthenium hydride catalyst, completing the cycle.
The chirality of the DPEN backbone, combined with the steric and electronic influence of the p-cymene and Fs-sulfonyl groups, creates a highly organized chiral pocket that dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.
Catalytic Cycle Diagram
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Application Focus: Enhanced Diastereoselectivity
While highly effective for a broad range of simple aromatic ketones, the RuCl(R,R)-FsDPEN catalyst has demonstrated exceptional utility in reactions where controlling multiple stereocenters is required. The electron-withdrawing nature of the pentafluorobenzenesulfonyl group enhances the acidity of the N-H proton, which can lead to stronger substrate-ligand interactions and improved stereochemical communication in the transition state.
A notable application is in the dynamic kinetic resolution (DKR) of racemic α- or β-substituted ketones. In a DKR process, a chiral catalyst selectively reduces one enantiomer of a rapidly racemizing starting material, allowing for the theoretical conversion of 100% of the substrate into a single, highly enriched diastereomer of the product.
For instance, in the synthesis of anti-β-amido-α-hydroxy esters, the use of [RuCl(p-cymene)((R,R)-FsDPEN)] was shown to be highly effective. This catalyst provided the desired anti diastereomer with high selectivity, a result that underscores the specific benefits of the FsDPEN ligand for certain substrate classes.
Experimental Protocols
This section provides a detailed, self-validating protocol for the asymmetric transfer hydrogenation of a model substrate, acetophenone.
Part 1: Preparation of the Formic Acid-Triethylamine (5:2) Hydrogen Donor
The azeotropic mixture of formic acid and triethylamine is a commonly used and highly effective hydrogen source for ATH reactions.[1]
Materials:
-
Formic acid (≥98%)
-
Triethylamine (Et₃N) (≥99%, distilled)
-
Round-bottomed flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Charge a 100 mL round-bottomed flask with triethylamine (27.9 mL, 20.2 g, 0.2 mol).
-
Cool the flask in an ice bath with gentle stirring.
-
Slowly add formic acid (18.8 mL, 23.0 g, 0.5 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15-20 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. This mixture is now ready to be used as the hydrogen donor.
Part 2: General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. The catalyst is air-stable but should be handled with care.
Materials:
-
RuCl(R,R)-FsDPEN catalyst (CAS: 1026995-71-0)
-
Acetophenone (≥99%)
-
Formic acid-triethylamine (5:2) mixture (prepared as above)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Schlenk flask or round-bottomed flask with a septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄)
-
Equipment for analysis (GC or HPLC with a chiral column)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask containing a magnetic stir bar, add RuCl(R,R)-FsDPEN (3.6 mg, 0.005 mmol, 0.5 mol%).
-
Purge the flask with an inert gas (N₂ or Ar) for 5 minutes.
-
Add acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv) via syringe, followed by 5 mL of anhydrous DCM.
-
Reaction Initiation: While stirring the solution at room temperature (20-25 °C), add the formic acid-triethylamine (5:2) mixture (0.5 mL) dropwise over 2 minutes.
-
Monitoring: Stir the reaction mixture at the same temperature. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC. For acetophenone, the reaction is often complete within 2-6 hours.
-
Workup: Upon completion, quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: The crude product, (R)-1-phenylethanol, can be purified by column chromatography if necessary. Determine the conversion and enantiomeric excess (ee) by chiral GC or HPLC analysis.
Self-Validation/Expected Outcome:
-
Conversion: >98%
-
Enantiomeric Excess (ee): ≥97% for the (R)-alcohol
-
Appearance: The product, 1-phenylethanol, is a colorless oil.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ATH of ketones.
Substrate Scope & Performance Data
The RuCl(R,R)-FsDPEN catalyst is highly effective for the asymmetric transfer hydrogenation of a variety of prochiral ketones. Below is a representative table of its performance. While extensive data for this specific ligand is less common in the literature than for its TsDPEN counterpart, the following entries illustrate its capabilities.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | S/C Ratio | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 4 | 200:1 | >98 | 97 |
| 2 | 2'-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | 6 | 200:1 | 96 | 98 |
| 3 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 3 | 200:1 | >99 | 96 |
| 4 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 8 | 200:1 | 95 | 99 |
| 5 | β-Amino-α-keto ester¹ | anti-β-Amino-α-hydroxy ester | 18 | 100:1 | 85 | 91² |
Data for entries 1-4 are typical, generalized results for this class of catalyst under the protocol conditions described. Data for entry 5 is adapted from literature for a specific DKR application. ¹Substrate is a racemic β-amino-α-keto ester derivative. ²Refers to the enantiomeric excess of the major anti diastereomer.
Troubleshooting and Key Considerations
-
Low Conversion:
-
Moisture/Air: Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.
-
Hydrogen Donor Quality: Use freshly prepared or distilled formic acid/triethylamine mixture. The quality of the hydrogen donor is critical.
-
Catalyst Activity: While the catalyst is air-stable, prolonged storage without inert gas protection can lead to gradual deactivation.
-
-
Low Enantioselectivity:
-
Temperature: Running the reaction at temperatures significantly above ambient (e.g., >40 °C) can sometimes erode enantioselectivity.
-
Reaction Time: For some substrates, allowing the reaction to proceed for an extended period after reaching full conversion can lead to racemization, although this is less common with the irreversible formic acid/triethylamine system.
-
Substrate Purity: Impurities in the ketone substrate can sometimes interfere with the catalyst.
-
-
Solvent Choice: While DCM and MeCN are common, other aprotic solvents can be used. Protic solvents like isopropanol can also serve as the hydrogen donor but may lead to different reaction kinetics and equilibrium considerations.
Conclusion
The RuCl(R,R)-FsDPEN catalyst is a state-of-the-art tool for the asymmetric synthesis of chiral alcohols. Its robust performance, operational simplicity, and the specific advantages conferred by the electron-deficient FsDPEN ligand make it a valuable asset for synthetic chemists. Particularly in complex syntheses requiring high diastereoselectivity, this catalyst offers a distinct advantage over more conventional systems. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and successfully apply this catalyst to accelerate their research and development programs.
References
-
Echeverria, P.-G., Ayad, T., & Vidal, V. (2016). Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution. Synthesis, 48(16), 2523–2539. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Takasago International Corporation. (2019). Asymmetric Transfer Hydrogenation Catalysts. [Link]
- Morris, R. H. (2015). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry. This is a conceptual reference to the mechanism widely discussed in reviews of Noyori-type catalysts.
-
Václavík, J., et al. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Organometallics, 30(11), 3133–3141. [Link]
-
Wills, M., & Palmer, M. J. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. [Link]
-
Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288. [Link]
-
Takasago International Corporation. (2019). Procedure of Asymmetric Transfer Hydrogenation Using Ruthenium Complex. [Link]
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- 2. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Standard Protocol for RuCl(R,R)-FsDPEN Catalyzed Asymmetric Transfer Hydrogenation
Abstract
This document provides a comprehensive guide to the use of the chiral ruthenium catalyst, [RuCl(η⁶-p-cymene)((R,R)-FsDPEN)] (CAS 1026995-71-0), in asymmetric transfer hydrogenation (ATH) reactions. As a member of the renowned Noyori-type catalyst family, this complex is highly effective for the enantioselective reduction of a wide array of ketones and imines to their corresponding chiral alcohols and amines.[1][2] The protocol detailed herein leverages a formic acid/triethylamine mixture as the hydrogen source, a method prized for its operational simplicity and for obviating the need for high-pressure hydrogen gas.[2] This guide is intended for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and data-driven best practices to ensure reproducible, high-yield, and highly enantioselective outcomes.
Introduction: The Power of Bifunctional Catalysis
Asymmetric synthesis is a cornerstone of modern pharmaceutical and fine chemical production, where the stereochemistry of a molecule dictates its biological activity.[3] Among the most powerful tools for establishing chirality is catalytic asymmetric transfer hydrogenation (ATH). The [RuCl(η⁶-p-cymene)((R,R)-FsDPEN)] catalyst represents a pinnacle of this technology.
The catalyst's efficacy stems from its "metal-ligand bifunctional" nature.[4] Unlike classical catalysts where the metal center is the sole site of activity, here both the Ruthenium metal and the N-H functionality of the FsDPEN ligand actively participate in the catalytic cycle. The (R,R)-1,2-diphenylethylenediamine (DPEN) backbone provides a rigid chiral scaffold, while the electron-withdrawing N-pentafluorophenylsulfonyl (Fs) group modulates the catalyst's electronic properties, often enhancing its activity and selectivity.[2][5]
This system's primary advantage is its use of a safe and readily available hydrogen donor, typically an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃). This circumvents the hazards and specialized equipment associated with high-pressure gaseous hydrogen, making ATH accessible in any standard laboratory fume hood.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The ATH of a ketone using a Noyori-type catalyst is believed to proceed through the following key steps, which involve an outer-sphere hydrogen transfer.[6]
-
Precatalyst Activation: The 18-electron Ru(II)-Cl precatalyst reacts with a base (triethylamine) to eliminate HCl, generating a coordinatively unsaturated 16-electron Ru(II) amido complex.
-
Hydride Formation: This active species reacts with formate (from the HCOOH/NEt₃ mixture) to form the key 16-electron Ru-Hydride (Ru-H) complex. This is the active reductant.
-
Hydrogen Transfer: The substrate (ketone) coordinates in the outer sphere of the Ru-H complex. In a concerted, pericyclic transition state, the hydride from the ruthenium center is transferred to the electrophilic carbonyl carbon, while the proton from the ligand's N-H group is transferred to the carbonyl oxygen.[4] The chirality of the DPEN ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol product preferentially.
-
Catalyst Regeneration: The resulting 16-electron Ru(II) amido complex is regenerated, ready to react with another molecule of formate to restart the cycle.
The following diagram illustrates this proposed catalytic pathway.
Experimental Protocols
Materials and Reagents
-
Catalyst: [RuCl(η⁶-p-cymene)((R,R)-FsDPEN)] (CAS 1026995-71-0)
-
Substrate: Aryl ketone or imine (e.g., Acetophenone)
-
Hydrogen Source: Formic acid (≥98%) and Triethylamine (NEt₃, distilled)
-
Solvent: Anhydrous grade solvent (e.g., Dichloromethane (DCM), Isopropanol (IPA), or Acetonitrile (MeCN)). Note: The HCOOH/NEt₃ mixture can sometimes serve as the solvent.
-
Inert Gas: Argon or Nitrogen (≥99.99%)
-
Workup Reagents: Saturated aq. NaHCO₃ or Na₂CO₃ solution, Brine, Anhydrous Na₂SO₄ or MgSO₄.
Critical Note on Reagent Purity: The success of this reaction is highly sensitive to moisture and oxygen. Use of anhydrous solvents and proper inert atmosphere techniques are mandatory for optimal results.[7]
Protocol 1: Preparation of Formic Acid-Triethylamine (5:2) Azeotrope
This mixture serves as both the hydrogen source and, in some cases, the solvent. Preparing it beforehand is a matter of safety and convenience.
-
Setup: Equip a dry, four-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Inerting: Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the flask to 0-4 °C using an ice-water bath.
-
Charge Formic Acid: Charge formic acid (e.g., 9.0 mol) into the cooled flask.
-
Add Triethylamine: Charge triethylamine (e.g., 3.6 mol, for a 5:2 ratio) into the dropping funnel.
-
Slow Addition: Add the triethylamine dropwise to the stirred formic acid over ~1.5 hours, ensuring the internal temperature does not rise significantly. This is a highly exothermic reaction.
-
Storage: The resulting mixture can be stored under an inert atmosphere for future use. For exacting applications, it can be distilled (89 °C at 2.1 kPa).[7]
Causality Note: The triethylamine acts as a base to form the triethylammonium formate salt. This salt is the effective hydrogen donor. The excess formic acid or triethylamine can influence the reaction rate and equilibrium. While the 5:2 azeotrope is a standard, studies have shown that varying this ratio can be beneficial for certain substrates, with ratios as low as 0.2:1 (HCOOH:NEt₃) sometimes affording faster reactions.[8]
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation
The following workflow diagram outlines the general experimental process.
Step-by-Step Procedure:
-
Inert Atmosphere: Equip a dry Schlenk flask or round-bottomed flask with a magnetic stir bar. Evacuate and backfill with an inert gas (e.g., Argon) three times. Maintain a slight positive pressure of inert gas throughout the reaction.[7]
-
Charge Reagents: Under a positive flow of inert gas, add the catalyst (e.g., 0.005 to 0.01 g, for a substrate/catalyst ratio (S/C) of 1000 to 2000). Add the ketone/imine substrate (e.g., 1.0 mmol).
-
Add Solvent: Add the anhydrous solvent (e.g., 2 mL) via syringe. Stir to dissolve.
-
Add Hydrogen Source: Add the HCOOH/NEt₃ mixture (e.g., 5:2 mixture, 2-5 equivalents relative to the substrate) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at the desired temperature (typically 25-40 °C) for the required time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC, GC, or HPLC to determine substrate conversion.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate or DCM, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral alcohol or amine.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (% ee) is determined by chiral HPLC or chiral GC analysis.
Performance and Substrate Scope
The RuCl(R,R)-FsDPEN catalyst and its analogues are effective for a broad range of substrates, consistently delivering high yields and enantioselectivities. Aromatic ketones are particularly well-suited substrates.
Table 1: Representative Performance Data for Noyori-type ATH Catalysts
| Substrate | Catalyst System | S/C Ratio | H-Source | Time (h) | Yield (%) | % ee | Reference |
|---|---|---|---|---|---|---|---|
| Acetophenone | Ru-TsDPEN | 2000 | HCOOH/NEt₃ (0.2:1) | 5 | >99 | 97 (R) | [8] |
| Acetophenone | Magnetic Ru-TsDPEN | 100 | HCOOH/NEt₃ | 24 | 100 | 99 (S)* | [10] |
| 4-Chloroacetophenone | Magnetic Ru-TsDPEN | 100 | HCOOH/NEt₃ | 24 | 91 | 98 (S)* | [10] |
| 1-Tetralone | Ru-TsDPEN | 200 | i-PrOH/KOH | 1 | 98 | 99 (S) | [11] |
| 1-Methyl-3,4-dihydroisoquinoline | Ru-TsDPEN | 100 | HCOOH/NEt₃ (5:2) | 16 | 95 | 95 (R) |[6] |
*Note: The stereochemical outcome ((R) vs. (S)) depends on the chirality of the catalyst used ((R,R) vs. (S,S)). The (R,R)-catalyst typically yields the (R)-alcohol for simple ketones.
Conclusion
The [RuCl(η⁶-p-cymene)((R,R)-FsDPEN)] catalyzed asymmetric transfer hydrogenation is a robust, reliable, and operationally simple method for producing highly enantioenriched alcohols and amines. By understanding the underlying bifunctional catalytic mechanism and adhering to the rigorous experimental protocols outlined in this guide, researchers can effectively leverage this powerful synthetic tool. The avoidance of high-pressure hydrogen makes this a particularly attractive and scalable method for applications in academic and industrial drug development.
References
-
Eichenseer, C. M., Kastl, B., Pericàs, M. A., Hanson, P. R., & Reiser, O. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering, 4(5), 2691–2698. [Link]
-
Zhou, X., Yang, B., & Xiao, J. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Journal of Molecular Catalysis A: Chemical, 357, 133-140. [Link]
-
Ikariya, T., Murata, K., & Noyori, R. (2006). A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid. Chemical Communications, (3), 363-365. [Link]
-
Eichenseer, C. M., et al. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering. [Link]
-
Takasago International Corporation. (2019). PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. Takasago Fine Chemicals Division. [Link]
-
Zhou, X., et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. ResearchGate. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
Noyori, R. (2001). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. NobelPrize.org. [Link]
-
Song, C., et al. (2007). Asymmetric transfer hydrogenation over Ru/TsDPEN catalysts supported on siliceous mesocellular foam. Chemical Communications. [Link]
-
Drabina, P., & Sedlák, M. (2013). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Molecules, 18(11), 13321-13349. [Link]
-
American Elements. (n.d.). RuCl. [Link]
-
Pápai, I., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Dalton Transactions, 41(4), 1185-1193. [Link]
-
Yadav, J. S., & Kumar, S. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
-
Takasago International Corporation. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
Yadav, J. S., & Kumar, S. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]
-
MySkinRecipes. (n.d.). RuCl. [Link]
-
Johnson Matthey. (n.d.). (R,R)-TsDPEN RuCl (p-cymene). [Link]
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Application Notes and Protocols: The Catalytic Mechanism of RuCl(R,R)-FsDPEN in Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing Asymmetric Synthesis with RuCl(R,R)-FsDPEN
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is paramount. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical methodology for the synthesis of chiral alcohols and amines from prochiral ketones and imines. Among the catalysts developed for this purpose, ruthenium (II) complexes bearing chiral diamine ligands, pioneered by Noyori and coworkers, have demonstrated exceptional efficiency and selectivity.
This application note focuses on RuCl(p-cymene)[(R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine] , commonly known as RuCl(R,R)-FsDPEN . This catalyst is a notable advancement in the family of Noyori-type catalysts. The incorporation of the strongly electron-withdrawing pentafluorobenzenesulfonyl (Fs) group on the diamine ligand significantly enhances the catalyst's activity and stereoselectivity compared to its tosylated (Ts) counterpart. This guide provides an in-depth exploration of the catalytic mechanism, detailed experimental protocols, and performance data to empower researchers in leveraging the full potential of this advanced catalytic system.
The Catalytic Mechanism: An Outer-Sphere Pathway to Enantioselectivity
The catalytic cycle of RuCl(R,R)-FsDPEN in transfer hydrogenation is a well-elucidated process that operates through an "outer-sphere" mechanism. This means the substrate does not directly coordinate to the ruthenium metal center during the key hydride transfer step. The entire process can be broken down into two main stages: catalyst activation and the catalytic reduction cycle.
Part 1: Pre-catalyst Activation
The commercially available RuCl(R,R)-FsDPEN is a pre-catalyst and is catalytically inactive. Activation requires the presence of a hydrogen donor, typically a mixture of formic acid and a tertiary amine like triethylamine (TEA) or 2-propanol with a base.[1][2]
The activation process involves two key transformations:
-
Formation of a Ruthenium Hydride: The hydrogen donor provides a hydride (H⁻) that displaces the chloride ligand on the ruthenium center.
-
Deprotonation of the Amine Ligand: The base in the reaction mixture deprotonates the sulfonated amine of the FsDPEN ligand.
This results in the formation of a coordinatively unsaturated 16-electron ruthenium(II) hydride species, which is the active catalyst.[3] The highly electron-withdrawing nature of the FsDPEN ligand is believed to facilitate the formation and stabilization of this active species, contributing to the catalyst's high activity.
Part 2: The Catalytic Cycle
Once the active ruthenium hydride is formed, it enters the catalytic cycle, which efficiently transfers hydrogen from the donor to the substrate.
Figure 1: Catalytic Cycle of RuCl(R,R)-FsDPEN.
The key steps in the catalytic cycle are:
-
Substrate Association: The prochiral ketone or imine substrate approaches the active ruthenium hydride catalyst.
-
Outer-Sphere Hydrogen Transfer: A six-membered pericyclic transition state is formed, involving the Ru-H bond, the N-H of the diamine ligand, and the C=O or C=N bond of the substrate.[4] The hydride from the ruthenium is transferred to the electrophilic carbon of the carbonyl or imine, while the proton from the ligand's amine group is transferred to the oxygen or nitrogen atom. This concerted step is crucial for the high enantioselectivity observed.
-
Product Release: The chiral alcohol or amine product dissociates from the ruthenium complex.
-
Catalyst Regeneration: The ruthenium complex then reacts with the hydrogen donor to regenerate the active ruthenium hydride species, ready for the next catalytic cycle.
The chirality of the product is dictated by the (R,R)-configuration of the FsDPEN ligand, which creates a chiral pocket that favors the approach of the substrate from one specific face.
Enhanced Performance of the FsDPEN Ligand
The substitution of the tosyl (Ts) group with the pentafluorobenzenesulfonyl (Fs) group in the diamine ligand has a profound impact on the catalyst's performance. The strong electron-withdrawing nature of the five fluorine atoms in the Fs group leads to:
-
Increased Acidity of the N-H Proton: This facilitates the proton transfer step in the catalytic cycle, accelerating the overall reaction rate.
-
Enhanced Stability of the Ruthenium Complex: The electron-deficient nature of the FsDPEN ligand can modulate the electronic properties of the ruthenium center, leading to a more robust and efficient catalyst.
-
Improved Enantioselectivity: The electronic modifications can lead to a more organized and selective transition state, often resulting in higher enantiomeric excesses (ee%).
Application Data: Asymmetric Transfer Hydrogenation of Ketones
The RuCl(R,R)-FsDPEN catalyst has demonstrated broad applicability in the asymmetric transfer hydrogenation of a variety of aromatic ketones, delivering high yields and exceptional enantioselectivity.
| Substrate | Product | Yield (%) | ee (%) | Hydrogen Source | Reference |
| Acetophenone | (R)-1-Phenylethanol | >99 | 97 | Formic Acid/Triethylamine | [2] |
| 3',5'-Bis(trifluoromethyl)acetophenone | (S)-1-[3',5'-Bis(trifluoromethyl)phenyl]ethanol | 83 | 96.8 | Sodium Formate/Water | [2] |
| 4-Chromone | (S)-4-Chromanol | >99 | 99 | Formic Acid Salt | [2] |
| Phenacyl chloride | (R)-1-Phenyl-2-chloroethanol | >99 | 98 | Formic Acid Salt | [2] |
| α-Cyanoacetophenone | (R)-2-Hydroxy-2-phenylacetonitrile | >99 | 98 | Formic Acid/Triethylamine | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric transfer hydrogenation of acetophenone using RuCl(R,R)-FsDPEN with a formic acid/triethylamine hydrogen source.
Preparation of the Formic Acid-Triethylamine (5:2) Azeotrope
-
In a 1 L four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, a thermometer, and a dropping funnel, charge 346.5 mL (422.7 g, 9.0 mol) of 98% formic acid.
-
Purge the flask with an inert gas (argon or nitrogen) and cool to 4°C in an ice bath.
-
Add 500.0 mL (363.6 g, 3.6 mol) of triethylamine to the dropping funnel and add it portionwise to the formic acid over 1.5 hours while maintaining the temperature below 10°C.
-
Replace the reflux condenser with a distillation head and distill the mixture at 89°C under 2.1 kPa.
-
Store the resulting azeotrope under an inert gas atmosphere. The ratio of formic acid to triethylamine should be confirmed by ¹H-NMR analysis (typically 2.3-2.5:1).[5]
Asymmetric Transfer Hydrogenation of Acetophenone
Figure 2: Experimental Workflow for ATH of Acetophenone.
Procedure:
-
Inert Atmosphere: Set up a dry, four-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, a thermometer, and a dropping funnel. Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add RuCl(R,R)-FsDPEN (e.g., with a substrate-to-catalyst ratio of 200:1).
-
Substrate and Solvent Addition: Add acetophenone (1.0 eq) and a dry, degassed solvent (e.g., acetonitrile or isopropanol) via syringe.[5]
-
Hydrogen Source Addition: Transfer the previously prepared formic acid/triethylamine (5:2) azeotrope to the dropping funnel via syringe and add it dropwise to the reaction mixture at room temperature.[5]
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 28°C) for the required time (e.g., 20 hours).[2]
-
Analysis: Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the (R)-1-phenylethanol product.[5]
Note: All procedures should be carried out under anaerobic conditions using degassed solvents. Proper personal protective equipment should be worn at all times.
Conclusion
RuCl(R,R)-FsDPEN stands out as a highly efficient and selective catalyst for asymmetric transfer hydrogenation. Its enhanced performance, attributed to the electron-withdrawing nature of the FsDPEN ligand, makes it a valuable tool for the synthesis of chiral molecules in research and industrial settings. The well-defined outer-sphere catalytic mechanism provides a solid foundation for understanding and optimizing reaction conditions. The detailed protocols and performance data presented in this application note are intended to facilitate the successful application of this advanced catalyst in the synthesis of high-value, enantiomerically pure compounds.
References
- Takasago International Corporation. (2019). PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. Takasago Fine Chemicals Division.
- Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.
- BenchChem. (n.d.). RuCl(p-cymene)[(R,R)-Ts-DPEN].
- Sigma-Aldrich. (n.d.). Asymmetric Transfer Hydrogenation.
- Kačer, P., Václavík, J., Přech, J., Kuzma, M., Pauk, K., & Červený, L. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study.
- Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts.
- Mishra, B., & Bhanage, B. M. (2020). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Applied Organometallic Chemistry, 34(10), e5841.
- Noyori, R. (2014). Noyori Asymmetric Transfer Hydrogenation.
- RSC Publishing. (2019). Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional ruthenium complexes from multi-technique operando reaction monitoring. RSC Publishing.
- YouTube. (2021, August 19). Noyori Asymmetric Hydrogenation | Detailed Explanation with mechanism | SSN.
- Takasago International Corporation. (n.d.). Asymmetric Transfer Hydrogenation Catalysts.
-
TCI Chemicals. (n.d.). RuCl. Retrieved from TCI Chemicals website.
- Strem Chemicals, Inc. (n.d.). (1R,2R)-(+)-1,2-Diphenylethylenediamine, min. 97% (R,R)-DPEN.
- Martins, J. E. D., et al. (2009).
Sources
- 1. Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional rutheni ... - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00060G [pubs.rsc.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. youtube.com [youtube.com]
- 4. A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. assets.takasago.com [assets.takasago.com]
Application Notes and Protocols: RuCl(R,R)-FsDPEN in Asymmetric Synthesis of Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Pharmaceuticals and the Role of RuCl(R,R)-FsDPEN
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug substance is a critical requirement for ensuring its safety and efficacy. Asymmetric catalysis has emerged as a powerful tool to achieve this objective, and among the arsenal of chiral catalysts, ruthenium complexes have garnered significant attention for their remarkable efficiency and selectivity.
This application note provides a detailed guide to the use of Chlororuthenium(II) , commonly known as RuCl(R,R)-FsDPEN , in the asymmetric synthesis of key pharmaceutical intermediates. This catalyst, a member of the Noyori-type catalyst family, is particularly effective in asymmetric transfer hydrogenation (ATH) reactions, a process that utilizes a hydrogen donor in place of high-pressure hydrogen gas, making it a more operationally convenient and safer method for laboratory and industrial settings.[1] The presence of the electron-withdrawing pentafluorobenzenesulfonyl group on the diamine ligand enhances the catalyst's activity and enantioselectivity for a broad range of substrates, particularly ketones and imines, leading to the formation of chiral alcohols and amines with high optical purity.[2][3]
This document will delve into the mechanistic underpinnings of RuCl(R,R)-FsDPEN-catalyzed reactions, provide detailed, step-by-step protocols for its application, and showcase its utility in the synthesis of valuable chiral building blocks for the pharmaceutical industry.
Catalyst Profile: RuCl(R,R)-FsDPEN
| Property | Value | Reference |
| Chemical Name | Chlororuthenium(II) | [2] |
| Synonyms | [(R,R)-N-(2-Amino-1,2-diphenylethyl)pentafluorobenzenesulfonamide]chloro(p-cymene)ruthenium(II) | [2] |
| CAS Number | 1026995-71-0 | |
| Molecular Formula | C₃₀H₂₈ClF₅N₂O₂RuS | |
| Molecular Weight | 712.14 g/mol | |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Storage | 2-8°C, under an inert atmosphere |
Mechanism of Asymmetric Transfer Hydrogenation: A Symphony of Metal-Ligand Cooperation
The remarkable enantioselectivity of RuCl(R,R)-FsDPEN in transfer hydrogenation stems from a concerted, outer-sphere mechanism where both the ruthenium metal center and the chiral diamine ligand play crucial roles. This "metal-ligand bifunctional catalysis" is key to understanding and optimizing reactions with this catalyst.[4]
The catalytic cycle can be broadly divided into three stages:
-
Activation of the Pre-catalyst: The commercially available RuCl(R,R)-FsDPEN is a pre-catalyst. In the presence of a base (e.g., triethylamine or potassium hydroxide), the chloride ligand is removed, and the ruthenium center coordinates with the hydrogen donor (e.g., isopropanol or formic acid) to form the active 18-electron ruthenium hydride species.
-
Asymmetric Hydride Transfer: The substrate (e.g., a prochiral ketone) coordinates to the active catalyst. The key enantioselective step involves the transfer of a hydride from the ruthenium center to the carbonyl carbon and a proton from the amine group of the FsDPEN ligand to the carbonyl oxygen. This occurs through a six-membered pericyclic transition state. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the chiral alcohol. The electron-withdrawing nature of the pentafluorophenyl group in FsDPEN is thought to enhance the acidity of the N-H proton, facilitating the proton transfer step and increasing the catalytic activity.
-
Catalyst Regeneration: After the product is released, the ruthenium complex reacts with another molecule of the hydrogen donor to regenerate the active ruthenium hydride species, thus completing the catalytic cycle.
Diagram of the Catalytic Cycle
Caption: Simplified catalytic cycle for ATH.
Application Protocol: Asymmetric Synthesis of Chiral α-Hydroxy-γ-Keto Esters
Chiral α-hydroxy-γ-keto esters are valuable building blocks in the synthesis of various biologically active compounds and natural products. The following protocol details the asymmetric transfer hydrogenation of a γ-aryl-α,γ-dioxo-butyric acid ester using a catalyst system analogous to RuCl(R,R)-FsDPEN. The conditions are readily adaptable for the FsDPEN catalyst, where the higher electron-withdrawing nature of the FsDPEN ligand may lead to enhanced reactivity and selectivity.
Reaction Scheme:
Materials:
-
RuCl(R,R)-FsDPEN catalyst
-
γ-Aryl-α,γ-dioxo-butyric acid ester (substrate)
-
Formic acid (HCOOH), ACS grade or higher
-
Triethylamine (Et₃N), distilled
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Preparation of the Hydrogen Donor Solution: In a fume hood, prepare a 5:2 molar ratio mixture of formic acid and triethylamine. This is an exothermic reaction, so it is advisable to cool the triethylamine in an ice bath before the slow, dropwise addition of formic acid with stirring.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the γ-aryl-α,γ-dioxo-butyric acid ester (1.0 mmol).
-
Catalyst Loading: Add the RuCl(R,R)-FsDPEN catalyst (0.005 - 0.02 mmol, 0.5 - 2.0 mol%). The optimal catalyst loading should be determined empirically for each substrate.
-
Solvent and Reagent Addition: Add the anhydrous solvent (5-10 mL) to dissolve the substrate and catalyst. Then, add the freshly prepared formic acid/triethylamine mixture (1.2 - 2.0 equivalents relative to the substrate).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 40°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Workflow Diagram
Caption: Experimental workflow for ATH.
Substrate Scope and Performance Data
The RuCl(R,R)-FsDPEN catalyst and its analogues have demonstrated high efficacy for a variety of ketone substrates, yielding chiral alcohols with excellent enantioselectivity. Below is a summary of representative results for analogous catalysts, which can serve as a baseline for what to expect with the FsDPEN variant.
| Substrate (Ketone) | Product (Chiral Alcohol) | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | (R)-1-Phenylethanol | RuCl(p-cymene)[(R,R)-Ts-DPEN] | >95 | >97 | [4] |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | RuCl(p-cymene)[(R,R)-Ts-DPEN] | >95 | >98 | [4] |
| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | RuCl(p-cymene)[(R,R)-Ts-DPEN] | >95 | >99 | [4] |
| γ-Phenyl-α,γ-dioxo-butyric acid ester | Ethyl (2R)-2-hydroxy-4-oxo-4-phenylbutanoate | RuCl(p-cymene)[(R,R)-Ts-DPEN] | ~60 | >91 |
Note: The use of the FsDPEN ligand, with its stronger electron-withdrawing properties compared to the TsDPEN ligand, is anticipated to potentially increase both the reaction rate and the enantioselectivity for certain substrates.
Conclusion and Future Outlook
RuCl(R,R)-FsDPEN is a highly effective and versatile catalyst for the asymmetric synthesis of chiral alcohols and amines, which are pivotal intermediates in the pharmaceutical industry. Its operational simplicity, high enantioselectivity, and broad substrate scope make it an invaluable tool for researchers and professionals in drug development. The detailed protocols and mechanistic insights provided in this application note are intended to facilitate the successful implementation of this powerful catalyst in the synthesis of complex chiral molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of advanced catalytic systems like RuCl(R,R)-FsDPEN will undoubtedly become even more critical in shaping the future of medicine.
References
-
[High-Efficiency RuCl Ligand/Catalyst for Enhanced Organic Synthesis. Ideal for R&D & Production.]([Link])
-
[RuCl. American Elements.]([Link])
Sources
Application Notes & Protocols: Large-Scale Asymmetric Transfer Hydrogenation using RuCl(R,R)-FsDPEN
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the large-scale applications of the chiral catalyst Chloro(p-cymene)[(R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), hereafter referred to as RuCl(R,R)-FsDPEN. This guide emphasizes the causality behind experimental choices, provides detailed, validated protocols, and is grounded in authoritative scientific literature.
Introduction: The Catalyst and Its Significance
RuCl(R,R)-FsDPEN is a highly efficient, air-stable ruthenium(II) complex widely employed for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[1][2] Its structure features a central ruthenium atom coordinated to a η⁶-p-cymene ligand, a chloride ion, and a chiral N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine (FsDPEN) ligand.[3][4]
The catalyst's utility in large-scale synthesis stems from several key advantages:
-
Operational Simplicity: ATH reactions avoid the need for high-pressure hydrogenation equipment and the handling of flammable hydrogen gas, instead utilizing safe, liquid hydrogen donors like a formic acid/triethylamine mixture.[1][5][6]
-
High Enantioselectivity: The catalyst reliably produces chiral alcohols and amines with excellent enantiomeric excess (ee), which is critical in the synthesis of pharmaceutical intermediates and fine chemicals.[2]
-
Catalyst Efficiency: Reactions can often be run with low catalyst loadings (high substrate-to-catalyst ratios, S/C), making the process economically viable for industrial applications.
The (R,R)-FsDPEN ligand is the cornerstone of the catalyst's stereochemical control. The "Fs" designation refers to the highly electron-withdrawing pentafluorobenzenesulfonyl group attached to one of the ligand's nitrogen atoms. Compared to its more common analogue, TsDPEN (which features a p-toluenesulfonyl group), the FsDPEN ligand can modulate the electronic properties of the ruthenium center and the acidity of the N-H proton, which is directly involved in the catalytic cycle. This modification can influence reaction rates and selectivity for specific substrates.[7]
Caption: General coordination structure of the RuCl(R,R)-FsDPEN catalyst.
Mechanism of Action: The Outer-Sphere Catalytic Cycle
The accepted mechanism for the asymmetric transfer hydrogenation of ketones with this class of catalysts is the Noyori outer-sphere mechanism.[8] This pathway does not involve direct coordination of the ketone substrate to the ruthenium center. Instead, the hydride transfer occurs through a concerted, six-membered transition state.
The catalytic cycle can be summarized in three key stages:
-
Formation of the Ruthenium-Hydride Active Species: In the presence of a base (triethylamine), the catalyst precursor reacts with formic acid to eliminate HCl and generate a 16-electron ruthenium hydride species ( ). This is the active catalyst. The triethylamine acts as the base to neutralize the generated acid and drive the equilibrium towards the active hydride.
-
Hydrogen Transfer: The N-H proton from the diamine ligand and the hydride (H⁻) from the ruthenium center are transferred to the carbonyl carbon and oxygen of the ketone, respectively. This occurs via a highly organized, six-membered cyclic transition state involving the Ru-H, N-H, and C=O bonds. The specific chirality of the FsDPEN ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, thereby determining the stereochemistry of the resulting alcohol.
-
Catalyst Regeneration: The resulting 16-electron ruthenium-amido complex is rapidly protonated by another molecule of formic acid, regenerating the active ruthenium-hydride species and completing the catalytic cycle.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation of ketones.
Application Note: Large-Scale ATH of Prochiral Ketones
The asymmetric reduction of prochiral ketones to valuable chiral secondary alcohols is the most prominent application of RuCl(R,R)-FsDPEN and its analogues. This protocol is widely applicable to various aryl ketones.
Key Parameters and Optimization Insights
-
Hydrogen Source: The most common hydrogen source is an azeotropic mixture of formic acid and triethylamine (FA:TEA), typically in a 5:2 molar ratio.[1][3][5] This mixture serves as both the hydrogen donor and the solvent.
-
Expert Insight: While the 5:2 ratio is standard, studies on the related TsDPEN catalyst have shown that varying the FA:TEA ratio can significantly impact reaction rates and selectivity. For many simple ketones, a lower FA:TEA ratio (e.g., 1:1 or even 0.2) can lead to faster reactions without compromising enantioselectivity. This is because excess formic acid can lead to catalyst inhibition. Optimization of this ratio is recommended for new substrates.
-
-
Catalyst Loading: For large-scale operations, catalyst loading is a critical economic factor. These catalysts are highly active, and substrate-to-catalyst (S/C) ratios of 1,000 to 10,000 are often achievable while maintaining high conversion and enantioselectivity.
-
Temperature: Reactions are typically run at temperatures ranging from ambient (25 °C) to 40 °C. Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity.
-
Solvent: While the FA:TEA mixture can act as the solvent, an additional co-solvent (e.g., methanol, isopropanol) can be used to improve substrate solubility. For aqueous systems, sodium formate can be used as the hydrogen source.[9]
Representative Performance Data
The following table summarizes typical results for the asymmetric transfer hydrogenation of various acetophenone derivatives using the closely analogous RuCl(R,R)-TsDPEN catalyst. Performance with RuCl(R,R)-FsDPEN is expected to be similar or potentially enhanced for certain substrates.
| Entry | Substrate (Ar-CO-CH₃) | S/C Ratio | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Acetophenone | 200 | 28 | 24 | >98 | 98 (R) | |
| 2 | 4'-Chloroacetophenone | 1000 | 30 | 16 | 99 | 98 (R) | |
| 3 | 3'-Methoxyacetophenone | 500 | 25 | 7 | >99 | 99 (R) | |
| 4 | Levulinic Acid | 100 | 30 | 12 | 97 | 93 (S) |
Note: The stereochemistry of the product alcohol is (R) when using the (R,R)-configured catalyst for simple ketones.
Detailed Protocol: Kilogram-Scale ATH of Acetophenone
This protocol describes a representative procedure for the reduction of 1.0 kg of acetophenone using RuCl(R,R)-FsDPEN. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in an appropriately sized glass-lined reactor.
Reagent Preparation
-
Catalyst Solution: In a glovebox or under a strong flow of inert gas, dissolve 11.8 g (16.6 mmol) of RuCl(R,R)-FsDPEN (S/C ratio = 500) in 1.0 L of anhydrous isopropanol.
-
Hydrogen Source (FA:TEA 5:2 Mixture):
-
Charge a separate, dry, inerted vessel with 2.8 L (22.9 mol) of triethylamine.
-
Cool the vessel to 0-5 °C in an ice bath.
-
Slowly add 3.5 L (91.6 mol) of formic acid (98%) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.[5]
-
Allow the mixture to warm to room temperature. This mixture will serve as the hydrogen donor and primary solvent.
-
Reaction Execution
Sources
- 1. Useful Azeotropic Mixture Both as Solvent and Hydrogen Surrogate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.takasago.com [assets.takasago.com]
- 6. assets.takasago.com [assets.takasago.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kanto.co.jp [kanto.co.jp]
Application Notes & Protocols: A Guide to Hydrogen Donors in RuCl(R,R)-FsDPEN Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Asymmetric Transfer Hydrogenation
In the landscape of modern pharmaceutical and fine chemical synthesis, the production of enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, with its mirror image being inactive or, in some cases, harmful. Asymmetric Transfer Hydrogenation (ATH) has emerged as a robust and highly efficient method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively.[1][2] This technique offers significant operational advantages over traditional hydrogenation methods, notably by avoiding the need for high-pressure hydrogen gas.[3]
At the heart of many state-of-the-art ATH processes is the family of ruthenium catalysts developed by Noyori and co-workers.[4][5] The specific catalyst, RuCl , represents a highly active and selective variant. Its structure, featuring a chiral N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine (FsDPEN) ligand, provides a well-defined chiral environment that dictates the stereochemical outcome of the reduction.[6][7] However, the catalyst itself is only one part of the equation. The choice of hydrogen donor is a critical parameter that profoundly influences reaction efficiency, reversibility, and overall success.
This guide provides an in-depth analysis of the two most prevalent hydrogen donors used in conjunction with RuCl(R,R)-FsDPEN catalysis: isopropanol and formic acid . We will explore the mechanistic nuances, practical advantages, and limitations of each, providing detailed protocols to empower researchers in drug development and process chemistry to make informed decisions and optimize their synthetic strategies.
Section 1: Isopropanol - The Prototypical Hydrogen Donor
Isopropanol (IPA) is often the first choice for ATH due to its low cost, ready availability, and relatively benign nature. It serves as both the hydrogen source and, frequently, the reaction solvent.[8][9]
Mechanism of Action: A Reversible Equilibrium
The catalytic cycle using isopropanol is a classic example of a concerted, outer-sphere mechanism. The process is initiated by the activation of the Ru(II) precatalyst with a base (e.g., KOH, NaOH) to form a 16-electron ruthenium hydride species. This highly reactive intermediate then transfers the hydride and a proton to the carbonyl substrate via a six-membered pericyclic transition state. The resulting chiral alcohol is released, and the catalyst is regenerated by accepting a hydride from isopropanol, which is oxidized to acetone.
A critical feature of the isopropanol system is its reversibility .[9] The product alcohol can, under the reaction conditions, be dehydrogenated by the catalyst to reform the ketone, while acetone is reduced back to isopropanol. This equilibrium can limit the final conversion and, more importantly, may lead to the erosion of the product's enantiomeric excess (ee) over time through a process of racemization.
Sources
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- 7. High-Efficiency RuCl[(R,R)-FsDPEN](p-cymene) Ligand/Catalyst for Enhanced Organic Synthesis | Ideal for R&D & Production [site.ntesmail.com]
- 8. westmont.edu [westmont.edu]
- 9. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving enantioselectivity with RuCl(R,R)-FsDPEN catalyst
Welcome to the technical support center for the RuCl(p-cymene)[(R,R)-FsDPEN] catalyst. This guide is designed for researchers, chemists, and drug development professionals engaged in asymmetric synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reactions for the highest possible enantioselectivity and yield.
Troubleshooting Guide: Enhancing Enantioselectivity
This section addresses the most common issues encountered during asymmetric transfer hydrogenation (ATH) using the RuCl(R,R)-FsDPEN catalyst. The question-and-answer format is designed to help you quickly identify and solve specific experimental problems.
Q1: Why am I observing low enantioselectivity (ee)?
Low enantiomeric excess is the most frequent challenge. The root cause often lies in the reaction setup, reagent quality, or the activation of the catalyst. Let's break down the potential culprits.
Potential Cause 1: Incomplete Catalyst Activation The RuCl(R,R)-FsDPEN pre-catalyst requires activation by a base to form the active 16-electron ruthenium hydride species. Incomplete activation leads to a non-stereoselective background reaction or poor conversion rates.
-
Solution:
-
Choice of Base: A strong, non-coordinating base is often required. While alkoxides like potassium tert-butoxide (KOtBu) are effective, reactions using a formic acid/triethylamine (HCOOH/TEA) mixture are also common and generate the active species in situ.[1] Ensure the base is fresh and anhydrous.
-
Base Stoichiometry: The amount of base is critical. Typically, a slight excess relative to the catalyst is used. For HCOOH/TEA systems, an azeotropic mixture (e.g., 5:2) is standard.[1]
-
Activation Time: Allow for a short pre-stirring interval (5-15 minutes) after adding the base to the catalyst solution before introducing the substrate. This ensures the active catalyst has formed.
-
Potential Cause 2: Sub-optimal Solvent Choice The solvent plays a critical role in the catalytic cycle, influencing both catalyst stability and the transition state that determines enantioselectivity.
-
Solution:
-
Hydrogen Source as Solvent: For ATH, the hydrogen source is often the solvent. Isopropanol is a widely used and effective choice that participates in a metal-ligand cooperative transfer hydrogenation pathway, leading to high ee values.[2][3]
-
Avoid Protic Solvents like Methanol: Using methanol can dramatically alter the reaction mechanism to a metal hydride transfer pathway, which can result in racemic products.[2][3]
-
Aprotic Solvents: In some cases, aprotic solvents like dichloromethane (DCM) are used, particularly when formic acid is the hydrogen source. Ensure all solvents are of high purity and anhydrous. Water can interfere with the catalyst.
-
Potential Cause 3: Presence of Catalyst Poisons Trace impurities in your reagents or substrate can act as catalyst poisons, binding to the ruthenium center and inhibiting its activity or stereocontrol.
-
Solution:
-
Purify Substrate: Ensure your ketone or imine substrate is highly pure. Impurities with coordinating groups (e.g., thiols, phosphines, or even some basic nitrogen compounds) can be particularly detrimental.
-
Use High-Purity Reagents: Use anhydrous, high-purity solvents and bases. Traces of acid or water can protonate the active catalyst or ligand, while other metals can interfere with the catalytic cycle.
-
Inert Atmosphere: While ATH is more robust than hydrogenation with H₂ gas, performing reactions under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent oxidative degradation of the catalyst and reagents.
-
Q2: My reaction is slow or stalls completely. What should I do?
Poor reaction kinetics can be frustrating. This issue is often linked to catalyst activity, temperature, or concentration.
Potential Cause 1: Insufficient Catalyst Loading While RuCl(R,R)-FsDPEN is a highly efficient catalyst, substrate-to-catalyst ratios (S/C) that are too high can lead to slow reactions, especially with challenging substrates.
-
Solution:
-
Optimize S/C Ratio: Typical S/C ratios range from 100:1 to 2000:1. If the reaction is slow, try decreasing the S/C ratio to 100:1 or 50:1 for initial trials.
-
Gram-Scale Reactions: For larger-scale reactions, catalyst loading can sometimes be decreased, but this must be optimized empirically.[4]
-
Potential Cause 2: Incorrect Temperature ATH reactions are sensitive to temperature. The optimal temperature balances reaction rate and enantioselectivity.
-
Solution:
-
Typical Range: Most reactions are run between room temperature (20-25 °C) and 40 °C.
-
Troubleshooting: If the reaction is slow at room temperature, gently warming it to 30-40 °C can significantly increase the rate. However, be aware that excessive heat can sometimes decrease enantioselectivity. A temperature screen is recommended during optimization.
-
Potential Cause 3: Mass Transfer Limitations (for H₂ gas hydrogenation) Although this guide focuses on ATH, related Noyori-type catalysts can use H₂ gas. In such cases, poor gas-liquid mixing can limit the reaction rate.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to facilitate the dissolution of hydrogen gas into the liquid phase.
-
Solvent Viscosity: Highly viscous solvents can impede mass transfer.[5] If applicable, choose a less viscous solvent or use a co-solvent to reduce viscosity.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues with enantioselectivity.
Caption: A flowchart for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q: What is the shelf life and proper storage for RuCl(R,R)-FsDPEN? A: The catalyst is a powder that should be stored in a cool (2-8°C), dry place under an inert atmosphere.[6] While a specific expiration date may not be provided by all manufacturers, its performance should be routinely checked if stored for extended periods.[6] Visually, any change from its typical powder form could indicate degradation.
Q: Can this catalyst be used for substrates other than simple ketones? A: Yes. This class of catalysts is highly effective for a broad range of ketones and imines.[7] It has been successfully applied to aromatic ketones, heteroaromatic ketones, and various imines, often yielding chiral alcohols and amines with excellent enantioselectivity.[8]
Q: What is the role of the pentafluorophenylsulfonyl (Fs) group on the DPEN ligand? A: The electron-withdrawing pentafluorophenylsulfonyl group on the diamine ligand is crucial. It increases the acidity of the N-H proton, which is involved in the outer-sphere transition state. This modification enhances the catalyst's activity and stereoselectivity compared to the parent tosylated (Ts) version for many substrates.[9]
Q: How do I monitor the reaction progress and determine enantioselectivity? A: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by Gas Chromatography (GC) or ¹H NMR. Enantiomeric excess (ee) must be determined using a chiral stationary phase column, either via chiral GC or chiral High-Performance Liquid Chromatography (HPLC).
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a reliable starting point for the reduction of a model aromatic ketone.
Materials:
-
RuCl(p-cymene)[(R,R)-FsDPEN] catalyst
-
Acetophenone (purified, >99%)
-
Anhydrous Isopropanol (IPA)
-
Potassium tert-butoxide (KOtBu), 1.0 M solution in THF or freshly weighed solid
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Under an inert atmosphere, add RuCl(R,R)-FsDPEN (1.4 mg, 0.002 mmol, 0.1 mol%) to the reaction vessel.
-
Solvent Addition: Add 5 mL of anhydrous isopropanol. Stir the mixture to form a solution/suspension.
-
Catalyst Activation: Add KOtBu (0.004 mmol, 2 equivalents relative to catalyst). Stir the mixture at room temperature for 10-15 minutes. The solution should become homogeneous.
-
Substrate Addition: Add acetophenone (240 mg, 2.0 mmol, 1 equivalent).
-
Reaction: Stir the reaction mixture at 25-30 °C. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding 5 mL of water. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product (1-phenylethanol) by silica gel chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation: Effect of Reaction Parameters on Enantioselectivity
The following table summarizes typical trends observed when optimizing an ATH reaction. The specific values are illustrative and should be determined experimentally for each unique substrate.
| Parameter | Variation | Effect on Conversion | Effect on Enantioselectivity (ee) | Rationale |
| Temperature | 20°C → 40°C | Increase | May slightly decrease | Higher temperature increases reaction rate but can reduce the energy difference between diastereomeric transition states. |
| S/C Ratio | 2000:1 → 100:1 | Significant Increase | Generally stable | Higher catalyst concentration increases the rate but typically has a minor effect on the inherent selectivity. |
| Base | KOtBu vs. HCOOH/TEA | Substrate Dependent | Substrate Dependent | The choice of base/hydrogen source system affects the active species and the overall reaction environment. |
| Solvent | Isopropanol vs. Methanol | Variable | Dramatic Decrease | Methanol can switch the catalytic mechanism, leading to a loss of stereocontrol.[2][3] |
Catalytic Cycle Overview
The mechanism for these Noyori-type catalysts is generally accepted to proceed through an outer-sphere, metal-ligand cooperative pathway.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
References
-
Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]
-
Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]
-
Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.[Link]
-
Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Kharkiv National University of Radio Electronics. [Link]
-
RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. ACS Publications. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. National Center for Biotechnology Information. [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. Takasago International Corporation. [Link]
-
High-Efficiency RuCl Ligand/Catalyst for Enhanced Organic Synthesis. Xiamen Aeco Chemical Co., Ltd.[Link]
-
RuCl. American Elements. [Link]
-
Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. National Center for Biotechnology Information. [Link]
-
(PDF) Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. [Link]
Sources
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 6. RuCl(p-异丙基甲苯)[(R,R)-Ts-DPEN] | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.takasago.com [assets.takasago.com]
- 8. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 9. kanto.co.jp [kanto.co.jp]
Technical Support Center: Troubleshooting Low Yields in RuCl(R,R)-FsDPEN Reactions
Welcome to the Technical Support Center for RuCl(R,R)-FsDPEN catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low yields in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions. Drawing from extensive field experience and the scientific literature, this document provides in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.
Section 1: Catalyst Integrity and Activation
The performance of your RuCl(R,R)-FsDPEN catalyst is paramount. Issues with its handling, storage, and activation are common sources of poor reaction outcomes.
Q1: My reaction is sluggish or has stalled completely. How can I be sure my catalyst is active?
A1: Low catalyst activity is a primary suspect for low yields. This can stem from improper handling, storage, or incomplete activation.
Root Cause Analysis:
-
Improper Storage and Handling: RuCl(R,R)-FsDPEN is an air- and moisture-sensitive solid.[1] Exposure to the atmosphere can lead to gradual decomposition, diminishing its catalytic efficacy. The catalyst should be stored under an inert atmosphere (argon or nitrogen) at the recommended temperature of 2-8°C.
-
Inactive Catalyst Batch: While rare with commercial suppliers, batch-to-batch variability can occur. It is always good practice to qualify a new batch of catalyst with a standard reaction before using it for a critical transformation.
-
Inefficient Activation: The RuCl(R,R)-FsDPEN complex is a pre-catalyst that requires activation to form the catalytically active 18-electron ruthenium hydride species. This activation is typically achieved by reaction with a base in the presence of a hydrogen donor. Incomplete or improper activation will result in a low concentration of the active catalyst and consequently, a low reaction rate.
Troubleshooting Workflow:
-
Verify Storage Conditions: Confirm that the catalyst has been stored in a sealed container under an inert atmosphere and at the correct temperature.
-
Visual Inspection: While not definitive, a significant change in color or appearance from the typical yellow to brown powder could indicate decomposition.[1]
-
Benchmark Reaction: Run a standard reaction with a known substrate, such as acetophenone, under previously validated conditions. This will help determine if the issue lies with the catalyst or the specific substrate and reagents of your reaction.
Q2: I suspect my catalyst did not activate properly. What are the key factors for successful activation?
A2: Proper activation is critical and depends on the choice of base, hydrogen donor, and reaction setup.
The Activation Process: The pre-catalyst, RuCl(p-cymene)[(R,R)-FsDPEN], is activated by a base (e.g., KOH, triethylamine) which facilitates the removal of the chloride ligand and deprotonation of the sulfonamide nitrogen. This generates a coordinatively unsaturated 16-electron ruthenium(II) complex, which then reacts with the hydrogen donor (e.g., isopropanol, formic acid) to form the active 18-electron ruthenium hydride.[2]
Key Factors for Activation:
-
Choice of Base and Stoichiometry: The base is crucial for generating the active catalyst. For reactions in isopropanol, a strong base like KOH or sodium isopropoxide is often used.[3] In the case of formic acid/triethylamine (FA/TEA), triethylamine serves as the base. The stoichiometry of the base is critical; an insufficient amount will lead to incomplete activation, while a large excess can sometimes lead to side reactions or catalyst inhibition.[2]
-
Hydrogen Source: The two most common hydrogen sources for these reactions are an isopropanol/base system or a formic acid/triethylamine (FA/TEA) mixture.[3] The choice can significantly impact reaction performance.
-
Isopropanol/Base: This system is effective, but the reaction can be reversible. The acetone generated as a byproduct can participate in the reverse reaction, limiting the final conversion.[4]
-
Formic Acid/Triethylamine (FA/TEA): This mixture, often used as an azeotrope (5:2 molar ratio of FA to TEA), provides an irreversible reaction as the byproduct, CO2, is a gas.[5] The ratio of FA to TEA can be tuned to optimize the reaction rate and enantioselectivity.[6]
-
-
Inert Atmosphere: The activation and reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the catalyst.[5]
Visualizing the Activation Workflow:
Caption: Catalyst activation and catalytic cycle.
Section 2: Reaction Parameters and Reagent Purity
Even with an active catalyst, suboptimal reaction conditions or impure reagents can drastically lower your yield.
Q3: My yield is low despite using a fresh bottle of catalyst. Could my solvent or substrate be the problem?
A3: Absolutely. The purity of your solvent and substrate is critical for the success of Ru-catalyzed hydrogenations.
Common Inhibitors and Poisons:
-
Water: While some Noyori-type reactions can tolerate or even benefit from trace amounts of water, excess water can hydrolyze the catalyst or interfere with the catalytic cycle.[7][8] It is generally recommended to use anhydrous solvents.
-
Oxygen: As mentioned, Ru(II) catalysts are susceptible to oxidation. Solvents must be thoroughly degassed to remove dissolved oxygen.
-
Sulfur and Phosphorus Compounds: Functional groups containing sulfur (thiols, thioethers) or phosphorus (phosphines) can act as strong poisons by irreversibly binding to the ruthenium center, blocking the active site.[9]
-
Strongly Coordinating Groups: Other functional groups that can coordinate strongly to the metal center, such as some nitrogen heterocycles, can act as inhibitors.
-
Acidic Impurities: Acidic impurities in the substrate or solvent can react with the base, effectively reducing its concentration and leading to incomplete catalyst activation.
Troubleshooting and Prevention:
| Parameter | Potential Issue | Recommended Action |
| Solvent | Presence of water, oxygen, or other impurities. | Use anhydrous, degassed solvent. If necessary, purify the solvent by passing it through a column of activated alumina.[10] |
| Substrate | Impurities from synthesis or storage (e.g., residual acids, sulfur-containing reagents). | Purify the substrate by recrystallization, distillation, or column chromatography. Ensure the substrate is thoroughly dried. |
| Base | Incorrect stoichiometry or decomposition. | Use a freshly opened bottle of base or titrate to determine the exact concentration. |
| Hydrogen Donor | Impurities in isopropanol or incorrect FA/TEA ratio. | Use high-purity isopropanol. When preparing the FA/TEA mixture, add the formic acid slowly to the triethylamine at 0°C to control the exotherm.[5] |
Q4: I am using the formic acid/triethylamine (FA/TEA) system and the reaction is very slow. What could be the issue?
A4: The FA/TEA system's performance is highly dependent on the molar ratio of the two components.
The Role of the FA/TEA Ratio: The azeotropic mixture of 5:2 (FA:TEA) is commonly used, but this is not always optimal.[5] The acidity of the medium affects both the rate of catalyst activation and the rate of the hydrogenation step. For some substrates, a lower FA:TEA ratio (e.g., 1.1:1 or even 0.2:1) can lead to a significant increase in the reaction rate without compromising enantioselectivity.[6]
Experimental Protocol: Preparation of FA/TEA (5:2) Mixture
-
Under an inert atmosphere, charge a round-bottom flask with 346.5 mL (9.0 mol) of 98% formic acid.
-
Cool the flask to 4°C in an ice bath.
-
Slowly add 500.0 mL (3.6 mol) of triethylamine dropwise over 1.5 hours, maintaining the temperature below 10°C.
-
After the addition is complete, the mixture can be used directly or distilled for higher purity.[5]
It is highly recommended to screen different FA/TEA ratios to find the optimal conditions for your specific substrate.
Section 3: Monitoring and Diagnosing the Reaction
Real-time monitoring and proper analysis can provide crucial insights into why a reaction is failing.
Q5: How can I monitor the reaction to understand what is going wrong?
A5: In-situ monitoring techniques like NMR spectroscopy can be invaluable for diagnosing problems.
Using NMR to Monitor the Reaction:
-
Active Hydride Species: The active ruthenium hydride species gives a characteristic signal in the ¹H NMR spectrum, typically in the range of δ -5 to -7 ppm.[2] Observing this signal at the beginning of the reaction is a good indication of successful catalyst activation. Its disappearance over time can indicate catalyst decomposition.
-
Reaction Progress: By taking aliquots from the reaction mixture at regular intervals, you can monitor the disappearance of the starting material and the appearance of the product by ¹H NMR or GC/HPLC. This will allow you to determine the initial reaction rate and see if the reaction stalls prematurely.
-
Catalyst Decomposition: Catalyst decomposition can sometimes be visually observed as the formation of a black precipitate (ruthenium black).[2] In the ¹H NMR, the disappearance of the sharp signals of the catalyst and the appearance of broad, unresolved peaks can also indicate decomposition.
Workflow for Reaction Diagnostics:
Caption: A logical workflow for diagnosing reaction issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a typical catalyst loading for a RuCl(R,R)-FsDPEN reaction?
-
A: Catalyst loading can vary significantly depending on the substrate and desired turnover number (TON). For laboratory scale, a substrate-to-catalyst ratio (S/C) of 100 to 1000 is a common starting point. For industrial applications, much higher S/C ratios are often achieved.[3]
-
-
Q: My product has low enantiomeric excess (ee). What could be the cause?
-
A: Low ee can be caused by several factors:
-
Incorrect catalyst enantiomer: Double-check that you are using the (R,R)-FsDPEN for the desired product enantiomer.
-
Racemization of the product: Under certain conditions, the product alcohol can be racemized. This is more likely in isopropanol systems at high conversions.[4]
-
Catalyst decomposition: Decomposed catalyst can sometimes lead to non-selective reduction.
-
High reaction temperature: Running the reaction at too high a temperature can decrease enantioselectivity.
-
-
-
Q: Can I reuse the catalyst?
-
A: In principle, homogeneous catalysts like RuCl(R,R)-FsDPEN are difficult to recover and reuse. However, for some aqueous systems, it has been shown that the catalyst can be retained in the aqueous phase and reused for multiple cycles.[7] Immobilization of the catalyst on a solid support is another strategy to facilitate reuse.
-
By systematically addressing these potential issues, from catalyst integrity to reaction conditions and monitoring, you can significantly improve the yield and reproducibility of your RuCl(R,R)-FsDPEN catalyzed reactions.
References
-
Bode Research Group. Asymmetric Hydrogenation. 2015. [Link]
-
Takasago International Corporation. Procedure of Asymmetric Transfer Hydrogenation Using Ruthenium Complex. [Link]
-
Diva-portal.org. Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]
-
ResearchGate. Fig. 6 (a) 1 H NMR spectrum of [( p-cymene) 2 Ru 2 (OO∩OO)(UPy) 2 ] 2... [Link]
-
Blackmond, D. G., et al. Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 2019. [Link]
-
MDPI. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. 2024. [Link]
-
Noyori, R., et al. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PNAS, 2004. [Link]
-
ULisboa. p-Cymene Based Ruthenium Complexes as Catalysts. [Link]
-
ResearchGate. SEM images of ruthenium catalysts. [Link]
-
University of Liverpool. Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. [Link]
-
University of Liverpool. Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. [Link]
-
American Elements. RuCl. [Link]
-
Royal Society of Chemistry. Density functional theory investigation of Ru(ii) and Os(ii) asymmetric transfer hydrogenation catalysts. Faraday Discussions, 2022. [Link]
-
American Chemical Society. The use of alternative solvent purification techniques. [Link]
-
Organic Chemistry Portal. Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
-
ResearchGate. Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. [Link]
-
ResearchGate. 1 H NMR spectrum of the mixture [(η 6 -p-cymene)- RuCl 2 ] 2 /His... [Link]
-
Michel, C. Understanding the impact of water on the catalytic activity and stability. [Link]
-
ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]
-
ACS Publications. Electrocatalytic Alcohol Oxidation with Ruthenium Transfer Hydrogenation Catalysts. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Diva-portal.org. Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]
-
Scientific Laboratory Supplies. RuCl. [Link]
-
Embrapa. Synthesis of the [(η6-p-cymene)Ru(dppb)Cl]PF6 complex and catalytic activity in the transfer hydrogenation of ketones. [Link]
-
Wiley Online Library. Transfer Hydrogenation with Waste‐Derived Aqueous Solutions of Formic Acid Catalysed by the SulfoShvo Catalyst. [Link]
-
Agilent. AA Troubleshooting and Maintenance Guide. [Link]
-
YouTube. CHEM 622 Asymmetric Hydrogenation 4-23-21. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethz.ch [ethz.ch]
- 4. diva-portal.org [diva-portal.org]
- 5. assets.takasago.com [assets.takasago.com]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 9. Electrocatalytic Alcohol Oxidation with Ruthenium Transfer Hydrogenation Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical investigation into the effect of water on the N2O decomposition reaction over the Cu-ZSM-5 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: RuCl(R,R)-FsDPEN Catalyst
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the RuCl catalyst. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful catalyst for asymmetric transfer hydrogenation (ATH). We provide in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental challenges and maximize your success.
The RuCl(R,R)-FsDPEN catalyst is a member of the renowned Noyori-type catalyst family, prized for its ability to reduce ketones and imines to chiral alcohols and amines with exceptional enantioselectivity.[1][2] While highly efficient, its performance is sensitive to specific reaction conditions. Understanding the catalyst's activation, catalytic cycle, and potential deactivation pathways is critical for achieving optimal and reproducible results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a discussion of potential causes and actionable solutions.
Table 1: Quick Troubleshooting Reference
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Incomplete precatalyst activation.2. Presence of oxygen or moisture.3. Catalyst decomposition.4. Inappropriate hydrogen source or solvent. | 1. Ensure stoichiometric amount of base is used and properly mixed.2. Use rigorous inert atmosphere techniques (Schlenk line or glovebox).3. Check for color change to black/brown; if so, restart with fresh catalyst.4. Verify the purity of the hydrogen donor (e.g., isopropanol) and solvent. |
| Low Enantioselectivity (% ee) | 1. Catalyst decomposition to nanoparticles.2. Non-optimal reaction temperature.3. Unfavorable substrate-catalyst interactions.4. Reaction has reached equilibrium. | 1. Run the reaction under strict inert conditions to prevent decomposition.[3]2. Screen a range of temperatures; lower temperatures often improve enantioselectivity.3. Modify reaction parameters (solvent, additives) to alter transition state energetics.[2]4. Monitor reaction progress; the reverse reaction can erode % ee.[3] |
| Reaction Stops Prematurely | 1. Product inhibition.2. Catalyst deactivation via arene loss.3. Insufficient hydrogen donor. | 1. Consider running the reaction at a higher dilution.2. Analyze the reaction mixture for the presence of free p-cymene.3. Ensure the hydrogen donor is used in sufficient excess. |
| Reaction Mixture Turns Black/Brown | 1. Oxidative decomposition of the catalyst. | 1. This indicates the formation of ruthenium nanoparticles, which are catalytically active but not enantioselective.[3]2. The reaction must be restarted with fresh catalyst under strictly anaerobic conditions. |
Q1: My reaction shows poor enantioselectivity and the rate has slowed. What is happening?
Answer: This is a classic symptom of catalyst deactivation, most likely through oxidative decomposition.
-
Causality: The RuCl(R,R)-FsDPEN precatalyst and its active form are sensitive to air.[3] In the presence of oxygen, the soluble Ru(II) complex can decompose into ruthenium nanoparticles (Ru(0)). While these nanoparticles can still catalyze hydrogenation, they are not chiral and will therefore produce a racemic mixture of your product. This non-enantioselective pathway competes with the desired asymmetric pathway, leading to a progressive erosion of both the reaction rate and the enantiomeric excess (% ee).[3]
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction setup is strictly free of oxygen and moisture. Use freshly distilled, degassed solvents. All transfers of catalyst, reagents, and solvents should be performed under a robust inert atmosphere (e.g., argon or nitrogen) using either a glovebox or proper Schlenk line techniques.
-
Visual Inspection: A color change in the reaction mixture from its initial yellow/orange to a dark brown or black is a strong indicator of nanoparticle formation.[3] If this occurs, the run is compromised.
-
Restart: The best course of action is to restart the experiment using fresh catalyst and paying meticulous attention to anaerobic technique.
-
Q2: My conversion is low even after an extended reaction time. I don't see any obvious decomposition.
Answer: If there is no visual evidence of decomposition, the issue likely lies with either inefficient catalyst activation or a more subtle deactivation mechanism.
-
Causality 1: Inefficient Activation: The provided RuCl is a precatalyst . To enter the catalytic cycle, it must be activated by a base (e.g., KOH, NaOiPr). The base facilitates the elimination of HCl to generate the coordinatively unsaturated 16-electron Ru(II) complex, which is the true active catalyst.[3] Insufficient base, poor base solubility, or inadequate mixing can lead to a low concentration of the active species.
-
Causality 2: Arene Loss: A known deactivation pathway for related Noyori-type catalysts is the loss of the arene ligand (p-cymene). Operando spectroscopy has shown that this can be a significant entry point into catalyst deactivation. Loss of the arene ligand disrupts the defined chiral pocket around the metal center, leading to inactive or non-selective species.
-
Troubleshooting Steps:
-
Review Activation Protocol: Ensure the base is added in the correct stoichiometric amount and is soluble in the reaction medium. Allow adequate time for the activation step before adding the substrate.
-
Check Hydrogen Donor: The catalytic cycle relies on a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture.[4] Ensure the donor is pure and present in a sufficient excess.
-
Analyze for Free Arene: If you have access to NMR or GC-MS, you can analyze an aliquot of the reaction mixture to check for the presence of free p-cymene, which would confirm arene loss as a deactivation pathway.
-
Frequently Asked Questions (FAQs)
Q3: What is the active catalytic species and how is it formed?
Answer: The commercially available RuCl(R,R)-FsDPEN(p-cymene) is a stable 18-electron precatalyst. The active catalyst is a 16-electron ruthenium amide complex. It is generated in situ through a two-step process:
-
Base-mediated Activation: A base removes HCl from the precatalyst, forming the 16-electron Ru(II) amide complex.
-
Hydride Formation: This active species reacts with the hydrogen donor (e.g., isopropanol) to form an 18-electron ruthenium hydride (Ru-H) complex, which is the species that delivers the hydride to the substrate.[3]
The catalytic cycle then proceeds via the transfer of both the Ru-H and the N-H protons to the ketone substrate through a six-membered, outer-sphere transition state.[4][5]
Caption: Catalyst activation and asymmetric transfer hydrogenation cycle.
Q4: What are the primary deactivation pathways for my catalyst?
Answer: The two most critical deactivation pathways are oxidative decomposition and arene loss. Both pathways lead to a loss of catalytic activity and/or enantioselectivity. It is crucial to use inert atmosphere techniques to prevent the oxidative pathway.
Caption: Key deactivation pathways for the RuCl(R,R)-FsDPEN catalyst.
Q5: How should I properly store and handle the catalyst?
Answer: Proper storage and handling are essential to maintain the catalyst's integrity and ensure reproducible results.
-
Storage: The catalyst should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept refrigerated at 2-8°C.[6]
-
Handling: Always handle the catalyst in a glovebox or on a Schlenk line under a positive pressure of an inert gas. Use clean, dry spatulas and glassware. Avoid exposure to air, moisture, and light.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general guideline and should be optimized for your specific substrate and setup.
Materials:
-
RuCl catalyst
-
Acetophenone (substrate)
-
Anhydrous Isopropanol (hydrogen donor and solvent), degassed
-
Potassium hydroxide (KOH) solution (e.g., 0.1 M in isopropanol), freshly prepared and degassed
-
Anhydrous, degassed solvent for workup (e.g., dichloromethane)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the oven-dried Schlenk flask under a positive pressure of inert gas.
-
Catalyst Loading: In the flask, add RuCl (e.g., 0.005 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed isopropanol (e.g., 5 mL) via a gas-tight syringe. Stir the mixture to dissolve the catalyst.
-
Activation: Add the KOH solution (e.g., 0.05 mmol, 10 mol%) dropwise to the catalyst solution. Stir for 15-20 minutes at room temperature to allow for complete activation. The solution should be a clear, homogeneous color.
-
Substrate Addition: Add acetophenone (e.g., 0.5 mmol, 1 equivalent) to the activated catalyst mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 25°C) and monitor its progress by TLC or GC/HPLC.
-
Workup: Once the reaction is complete, quench with a small amount of water. Extract the product with a suitable organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product (e.g., by column chromatography) and determine the conversion and enantiomeric excess (e.g., by chiral HPLC or GC).
References
-
RuCl | AMERICAN ELEMENTS ®. American Elements. [Link]
-
Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? | ACS Catalysis. ACS Publications. [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC. National Institutes of Health. [Link]
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Link]
-
Study on the Deactivation Mechanism of Ru/C Catalysts - MDPI. MDPI. [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PubMed Central. National Institutes of Health. [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications. ACS Publications. [Link]
Sources
- 1. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanelements.com [americanelements.com]
Technical Support Center: Optimizing Asymmetric Hydrogenation with RuCl(R,R)-FsDPEN
Welcome to the technical support center for the state-of-the-art ruthenium catalyst, RuCl(R,R)-FsDPEN. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for achieving optimal performance in asymmetric hydrogenation reactions. Here, we will delve into the critical roles of bases and additives, offering practical solutions to common experimental challenges.
Section 1: Understanding the Catalyst and its Activation
The RuCl(R,R)-FsDPEN catalyst, a member of the Noyori-type catalyst family, is a powerful tool for the enantioselective reduction of ketones and imines, yielding chiral alcohols and amines with high stereoselectivity.[1][2] Its efficiency, however, is critically dependent on the proper activation of the pre-catalyst and the careful selection of reaction conditions.
FAQ 1: How is the active catalyst generated from the RuCl(R,R)-FsDPEN pre-catalyst?
The commercially available RuCl(R,R)-FsDPEN is a stable 18-electron Ru(II) pre-catalyst.[3] To initiate the catalytic cycle for transfer hydrogenation, it must be converted into a coordinatively unsaturated 16-electron ruthenium hydride species. This activation is typically achieved in the presence of a base. The base facilitates the removal of the chloride ligand and a proton from the diamine ligand, generating the active catalytic species.[4]
In asymmetric hydrogenation using molecular hydrogen (H₂), the base still plays a crucial role in generating the active Ru-H species.[5] The presence of a base under hydrogen pressure facilitates the formation of the active Ru(II)-H species.[5]
Caption: Catalyst activation workflow.
Section 2: The Critical Role of the Base
The choice and amount of base are paramount for successful asymmetric hydrogenation. The base not only activates the pre-catalyst but also influences the reaction rate and enantioselectivity.
Troubleshooting Guide: Base Selection and Optimization
Issue: Low or no conversion in the hydrogenation of my ketone.
Possible Cause & Solution:
-
Inappropriate Base Strength: The basicity must be sufficient to deprotonate the catalyst's amine ligand. For many Ru-catalyzed hydrogenations, strong bases like potassium tert-butoxide (KOtBu) or other alkoxides are effective.[6] For transfer hydrogenations using formic acid/triethylamine, the triethylamine acts as the base.[7][8]
-
Actionable Advice: If using a weak base like a carbonate (e.g., K₂CO₃) with low reactivity, consider switching to a stronger base like KOtBu.
-
-
Sub-stoichiometric Amount of Base: An insufficient amount of base will lead to incomplete activation of the pre-catalyst.
-
Actionable Advice: Ensure at least a stoichiometric amount of base relative to the catalyst is used. Often, a slight excess is beneficial. For reactions sensitive to base, a careful titration is recommended.
-
-
Base Degradation: Some bases, particularly alkoxides, can be sensitive to moisture and air.
-
Actionable Advice: Use freshly opened or properly stored bases. Handle strong bases under an inert atmosphere (e.g., nitrogen or argon).
-
Table 1: Effect of Different Bases on a Model Asymmetric Hydrogenation Reaction
| Base | Strength | Typical Application | Expected Outcome on Activity | Potential Issues |
| KOtBu | Strong | Asymmetric Hydrogenation (H₂) | High | Sensitive to moisture and air |
| Et₃N | Moderate | Transfer Hydrogenation (HCOOH source) | High | Can form salts that may affect solubility |
| NaHCO₃ | Weak | Specific applications, e.g., with acidic substrates | Moderate to Low | May not be strong enough for all substrates |
| K₂CO₃ | Moderate | Alternative to stronger bases | Moderate | Can have lower solubility in organic solvents |
FAQ 2: Can the base affect the enantioselectivity (e.e.) of my reaction?
Yes, the base can influence the enantioselectivity, although the chiral ligand is the primary determinant. The base can affect the aggregation state of the catalyst and the equilibrium between different active species, which can have different selectivities. The nature of the counter-ion of the base can also play a role.
Section 3: The Impact of Additives
Additives can significantly enhance the performance of RuCl(R,R)-FsDPEN, improving reaction rates, enantioselectivity, and catalyst stability.
Troubleshooting Guide: Leveraging Additives for Enhanced Performance
Issue: The reaction is slow and/or the enantioselectivity is lower than expected.
Possible Cause & Solution:
-
Absence of Beneficial Additives: Certain additives can have a profound positive effect on the reaction.
-
Actionable Advice: Consider the addition of triphenylphosphine (PPh₃) or halide salts. PPh₃ can sometimes enhance enantioselectivity.[5]
-
-
Halide Additives: The presence of halide ions (e.g., from Bu₄NI) can influence the catalytic cycle and improve performance in some cases.[6] Halide ligands can affect both the steric and electronic properties of the catalyst.[9][10]
-
Actionable Advice: Screen different halide additives (e.g., LiBr, NaI) to identify the optimal one for your specific substrate.
-
Table 2: Common Additives and Their Effects
| Additive | Potential Role | Typical Concentration | Expected Outcome |
| PPh₃ | Ligand modification, improved e.e. | 0.5 - 1 mol equiv. relative to catalyst | Can increase enantioselectivity[5] |
| Bu₄NI | Halide effect, rate enhancement | 5 mol % | May increase reaction rate[6] |
| Benzoic Acid | Co-catalyst in specific C-H arylations | Catalytic amounts | Can be essential for certain transformations[11] |
Section 4: Experimental Protocols
Adherence to a well-defined experimental protocol is crucial for reproducibility and success.
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Ketone with H₂
-
Preparation: In a glovebox, add the ketone substrate (1 mmol), RuCl(R,R)-FsDPEN (0.01 mmol, 1 mol%), and KOtBu (0.012 mmol, 1.2 mol%) to a dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., methanol or ethanol, 5 mL). Alcoholic solvents often lead to higher reaction rates.[12]
-
Reaction Setup: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen source.
-
Hydrogenation: Purge the vessel with hydrogen gas (3-4 cycles), and then pressurize to the desired pressure (e.g., 8 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC/HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: RuCl(R,R)-FsDPEN Catalyst Recycling and Reuse
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the recycling and reuse of the RuCl(R,R)-FsDPEN catalyst. This resource is designed to provide in-depth, field-proven insights into extending the life of this valuable catalyst, troubleshooting common issues, and ensuring the integrity of your asymmetric transfer hydrogenation (ATH) reactions.
Section 1: Understanding Catalyst Deactivation: The "Why" Behind Performance Loss
Before addressing recycling, it's crucial to understand the common pathways through which RuCl(R,R)-FsDPEN and similar Noyori-type catalysts lose their efficacy. Understanding these mechanisms is the first step toward effective troubleshooting and prevention.
FAQ 1: What are the primary reasons my RuCl(R,R)-FsDPEN catalyst is losing activity?
The deactivation of (arene)Ru(diamine) catalysts is often a multi-faceted issue. One of the most significant vulnerabilities of these widely used catalysts is the loss of the arene ligand (p-cymene in this case)[1]. This dissociation is a critical step in the deactivation cascade, which can lead to the formation of inactive ruthenium species.
Key deactivation pathways include:
-
Arene Ligand Dissociation: Under reaction conditions, particularly in the presence of a base, the p-cymene ligand can dissociate from the ruthenium center. This leads to the formation of coordinatively unsaturated and unstable ruthenium species[1].
-
Formation of Inactive Dimers and Nanoparticles: Following arene loss, the resulting ruthenium hydride intermediates can dimerize, forming inactive hydride-bridged species. Over time, these can further aggregate into ruthenium nanoparticles, which are typically catalytically inactive for asymmetric transfer hydrogenation[1][2].
-
Inhibition by Excess Base: While a base is required to activate the precatalyst, an excess can lead to competitive inhibition of the active catalytic species, slowing down the reaction[1].
-
Substrate or Product Inhibition: Although less common for this specific catalyst class, in some systems, the substrate or product can coordinate to the metal center and inhibit catalytic turnover. However, studies on similar systems have shown this is not always the primary deactivation route[2].
Section 2: Troubleshooting Guide for Recycled Catalyst Performance
This section provides a question-and-answer-based troubleshooting guide for specific issues you may encounter when attempting to reuse your RuCl(R,R)-FsDPEN catalyst.
FAQ 2: I've recovered my catalyst, but the reaction is now sluggish or stalls. What's wrong?
This is a classic symptom of partial deactivation or the presence of inhibitors.
-
Primary Suspect: Incomplete Reactivation or Presence of Inactive Species. The most likely cause is that a significant portion of your recovered ruthenium is in the form of inactive dimers or nanoparticles[1][2]. The simple recovery of the ruthenium-containing solids does not guarantee that the catalytically active monomeric species has been preserved or regenerated.
-
Troubleshooting Steps:
-
Assess the Form of the Recovered Catalyst: After recovery, is the material homogenous, or do you observe precipitated solids that may indicate nanoparticle formation?
-
Consider a Reactivation Protocol: A simple re-dissolution of the catalyst may not be sufficient. A reactivation step may be necessary (see Section 3, Protocol 1).
-
Check for Residual Base/Acid: Ensure that the pH of your recovered catalyst is neutral before reuse. Residual base can cause inhibition[1], while residual acid can degrade the catalyst.
-
FAQ 3: My recycled catalyst works, but the enantioselectivity (e.e.) has dropped significantly. Why?
A loss of enantioselectivity is a serious issue, as it defeats the primary purpose of using a chiral catalyst.
-
Plausible Cause 1: Ligand Degradation. The FsDPEN ligand is the source of chirality. If the ligand has degraded during the initial reaction or the recovery process, the catalyst's ability to control the stereochemical outcome will be compromised. The N-sulfonyl group and the diamine backbone are susceptible to harsh pH or high temperatures.
-
Plausible Cause 2: Formation of Achiral Ruthenium Species. If the active catalyst has decomposed to form achiral ruthenium species (like ruthenium black or certain nanoparticles), these may still have some catalytic activity for hydrogenation but will produce a racemic mixture of the product, thus lowering the overall measured e.e.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of enantioselectivity.
Section 3: Protocols for Catalyst Recovery and Reactivation
Direct, universally validated protocols for RuCl(R,R)-FsDPEN are not abundant in the literature, as many users opt for single-use in high-value applications. However, based on the chemistry of related ruthenium catalysts, the following protocols can be adapted.
Protocol 1: General Procedure for Catalyst Reactivation (for Deactivated Homogeneous Catalyst)
This protocol is based on the principle of re-forming the active monomeric species from inactive aggregates and is adapted from general procedures for reactivating ruthenium hydrogenation catalysts.
Objective: To disaggregate inactive ruthenium species and regenerate the active catalyst.
Materials:
-
Deactivated catalyst mixture
-
An appropriate solvent (e.g., dichloromethane or isopropanol)
-
Inert gas (Nitrogen or Argon)
-
Optionally, a small amount of fresh (R,R)-FsDPEN ligand
Procedure:
-
Dissolution under Inert Atmosphere: Transfer the recovered catalyst solids to a Schlenk flask under an inert atmosphere. Add a minimal amount of degassed solvent to dissolve the soluble components.
-
Ligand Addition (Optional): If ligand degradation is suspected, the addition of a small molar excess of fresh (R,R)-FsDPEN ligand at this stage can help to scavenge free ruthenium and reform the active complex.
-
Heating and Stirring: Gently heat the mixture (e.g., to 40-50 °C) under an inert atmosphere with stirring for 1-2 hours. This can help to break up dimeric species.
-
Cooling and Filtration: Cool the mixture to room temperature. If insoluble materials (potentially ruthenium black) are present, filter the solution through a pad of Celite® under an inert atmosphere.
-
Solvent Removal: Remove the solvent in vacuo to yield the potentially reactivated catalyst.
-
Purity Assessment: Before reuse, it is critical to assess the purity and integrity of the reactivated catalyst using analytical techniques as described in Section 4.
Strategy 2: Immobilization on a Solid Support for Enhanced Recyclability
For processes where multiple reuses are critical, immobilizing the catalyst on a solid support is a highly effective strategy. This simplifies recovery (often by simple filtration) and can enhance catalyst stability.
Conceptual Workflow for Immobilization:
Caption: Workflow for catalyst immobilization and recycling.
Immobilization of Noyori-type catalysts has been successfully demonstrated, for example, on magnetic nanoparticles, allowing for easy separation with a magnet and multiple reuse cycles with minimal leaching.
Section 4: Analytical Assessment of Recycled Catalyst
Never reuse a catalyst without verifying its integrity. Assuming the recovered material is identical to the fresh catalyst is a common and costly mistake.
Table 1: Recommended Analytical Techniques for Recycled Catalyst QC
| Analytical Technique | Parameter Assessed | Interpretation of Results |
| ¹H and ³¹P NMR Spectroscopy | Structural integrity of the ligand and the overall complex. | Look for the characteristic peaks of the FsDPEN ligand and p-cymene. The appearance of new peaks or significant peak broadening could indicate degradation or the formation of paramagnetic species. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (e.e.) of a standard reaction product. | This is the ultimate performance test. A significant drop in e.e. compared to the fresh catalyst indicates a problem with the chiral environment. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ruthenium concentration. | Determines the exact amount of catalyst recovered and helps to calculate the catalyst loading for the next reaction accurately. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of key functional groups. | Can provide a quick check for the presence of the sulfonyl group (S=O stretches) and N-H bonds of the ligand. |
Section 5: Advanced Recovery Strategies
For large-scale operations or when dealing with very dilute catalyst concentrations, more advanced recovery methods may be warranted.
-
Solvent Extraction: This technique involves using a biphasic solvent system where the catalyst preferentially dissolves in one phase and the product in another, allowing for separation. For instance, a hydrophobic solvent could be used to extract the product, leaving a more polar, catalyst-containing phase behind[3][4].
-
CO₂-Switchable Solvents: An innovative approach involves using solvents whose properties can be switched by the introduction or removal of CO₂. This allows for a single-phase reaction for high efficiency, followed by the creation of a two-phase system for easy separation of the catalyst from the product[5].
By implementing these troubleshooting guides, protocols, and analytical checks, researchers can significantly improve the cost-effectiveness and sustainability of their processes that rely on the RuCl(R,R)-FsDPEN catalyst.
References
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
-
The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Scirp.org. [Link]
- Method for recovery and recycle of ruthenium homogeneous catalysts.
-
METHOD FOR RECOVERY AND RECYCLE OF RUTHENIUM HOMOGENEOUS CATALYSTS. WIPO Patentscope. [Link]
-
Homogeneous catalyst recovery made easier. Catalysis Science & Technology Blog. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
- 3. US8466328B2 - Method for recovery and recycle of ruthenium homogeneous catalysts - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Purification of Products from RuCl(R,R)-FsDPEN Catalyzed Reactions
Welcome to the technical support center for the purification of products from asymmetric transfer hydrogenation (ATH) reactions catalyzed by RuCl(p-cymene)[(R,R)-FsDPEN]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Introduction to the Challenge
The RuCl(p-cymene)[(R,R)-FsDPEN] catalyst is a highly efficient and selective catalyst for the asymmetric transfer hydrogenation of ketones and imines, yielding valuable chiral alcohols and amines.[1] While the catalytic reaction itself is often robust, the purification of the desired chiral product can present significant challenges. These challenges primarily revolve around the removal of the ruthenium catalyst, separation from reaction byproducts, and isolation of the final product with high chemical and enantiomeric purity. This guide provides a structured approach to troubleshoot these issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of your reaction products.
Problem 1: Persistent Color in the Product, Indicating Ruthenium Contamination
Question: After an initial workup (e.g., aqueous wash), my organic product layer remains colored (typically yellow, orange, or brown), suggesting residual ruthenium. How can I effectively remove the catalyst?
Answer: Residual ruthenium is a common issue and its removal is critical, especially in pharmaceutical applications where strict limits on heavy metal contamination are in place.[2] The choice of removal method depends on the nature of your product and the scale of your reaction. Here are several effective strategies:
Strategy 1: Adsorbent Treatment
This is often the most straightforward approach for lab-scale purifications.
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb the ruthenium species.[2]
-
Silica Gel: Passing the crude product through a short plug of silica gel is a quick and effective method. For more challenging separations, full column chromatography is necessary.
-
Functionalized Silica/Polymers: Specialty scavenging resins designed to bind ruthenium can also be employed.[2]
Protocol: Ruthenium Removal with a Silica Gel Plug
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If using a formic acid/triethylamine hydrogen source, it's often beneficial to first perform an aqueous wash to remove these components.
-
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare the Silica Plug: In a fritted funnel or a glass column with a cotton plug, add a layer of sand followed by a 5-10 cm layer of silica gel. Wet the silica gel with your chosen elution solvent (e.g., hexanes).
-
Elution: Carefully load your concentrated product onto the top of the silica plug. Elute with a suitable solvent system, starting with a non-polar solvent and gradually increasing polarity if necessary to elute your product while retaining the colored ruthenium species at the top of the plug.
Causality: Ruthenium complexes, particularly the catalyst and its various forms during the catalytic cycle, are often polar and will adsorb strongly to the polar surface of silica gel. The pentafluorophenylsulfonyl group on the FsDPEN ligand can influence the catalyst's polarity and solubility, but silica gel remains an effective adsorbent.
Strategy 2: Oxidative Workup
For stubborn cases, an oxidative workup can convert the ruthenium species into insoluble ruthenium dioxide (RuO₂).
-
Hydrogen Peroxide (H₂O₂): Treatment with aqueous hydrogen peroxide can precipitate RuO₂, which can then be removed by filtration.[3]
Caution: Ensure your desired product is stable to oxidative conditions before employing this method.
Strategy 3: Extraction with a Chelating Agent
Aqueous solutions of certain chelating agents can be used to extract the ruthenium catalyst.
-
Aqueous Cysteine: Washing the organic product solution with an aqueous solution of L-cysteine can effectively sequester the ruthenium.[2]
Problem 2: Difficulty Separating the Product from Reaction Byproducts
Question: My purified product is contaminated with byproducts from the reaction. What are the likely byproducts and how can I remove them?
Answer: The nature of the byproducts depends on the hydrogen donor used in the reaction.
Case 1: Isopropanol as the Hydrogen Donor
-
Primary Byproduct: Acetone is formed as isopropanol is oxidized.[4] Additionally, aldol condensation products of acetone may form, especially if the reaction is run for extended periods at elevated temperatures.
-
Purification Strategy:
-
Evaporation: Acetone and isopropanol are volatile and can be largely removed under reduced pressure.
-
Column Chromatography: For less volatile byproducts, column chromatography is the most effective method. A carefully selected solvent system will allow for the separation of your product from these impurities.[5][6]
-
Case 2: Formic Acid/Triethylamine as the Hydrogen Donor
-
Primary Byproducts: Triethylammonium formate and excess triethylamine are the main components to be removed.[7]
-
Purification Strategy:
-
Aqueous Wash: A simple workup with water or a dilute acid (e.g., 1M HCl) will protonate the triethylamine and extract it and its formate salt into the aqueous phase. Be mindful of the pH if your product is acid or base-sensitive.
-
Base Wash: A subsequent wash with a mild base (e.g., saturated aqueous NaHCO₃) can be used to neutralize any remaining acid and remove any acidic byproducts.
-
Workflow for a Standard Formic Acid/Triethylamine Workup
Caption: Standard aqueous workup for ATH reactions using a formic acid/triethylamine hydrogen source.
Problem 3: Low Enantiomeric Excess (ee) of the Purified Product
Question: After purification, the enantiomeric excess of my chiral alcohol/amine is lower than expected. What could be the cause?
Answer: A lower than expected ee can be due to issues with the reaction itself or the purification process. Assuming the reaction was optimized for high ee, here are some purification-related causes:
-
Enantiomer-Specific Decomposition: During a lengthy purification process (e.g., prolonged exposure to silica gel), one enantiomer might be decomposing faster than the other.
-
Solution: Minimize the time the product is on the silica column by using flash chromatography. Neutralize the silica gel with triethylamine if your product is base-sensitive.
-
-
Incomplete Separation from a Chiral Impurity: A chiral impurity may be co-eluting with your product, interfering with the chiral HPLC/GC analysis.
-
Solution: Optimize your column chromatography conditions (e.g., use a different solvent system or a different stationary phase) to achieve baseline separation of all components.
-
-
Racemization during Workup or Purification: Some chiral products can racemize under acidic or basic conditions, or at elevated temperatures.
-
Solution: Ensure your workup conditions are mild and avoid excessive heat during solvent removal.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying a chiral alcohol produced from a RuCl(R,R)-FsDPEN catalyzed reaction?
A1: For most lab-scale syntheses, a sequential approach of an aqueous workup followed by flash column chromatography is the most reliable method. The aqueous workup removes the bulk of the hydrogen donor byproducts, and the column chromatography separates the product from the ruthenium catalyst and any remaining organic impurities.[6][8]
Q2: Is crystallization a viable method for purifying products from these reactions?
A2: Yes, crystallization can be an excellent method for both purification and enantiomeric enrichment, especially on a larger scale.[7][9] If your product is a solid, screening for a suitable crystallization solvent is highly recommended. For chiral amines, diastereomeric salt formation with a chiral acid (like tartaric or mandelic acid) followed by crystallization is a classical and powerful resolution technique.[10]
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system will provide good separation between your product, the catalyst, and any byproducts. This is typically determined empirically using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3, while keeping the catalyst at the baseline and separating other impurities.
| Component | Typical Polarity | Behavior on Silica Gel |
| Desired Product (Chiral Alcohol/Amine) | Varies (Moderately Polar) | Elutes with a moderately polar solvent system. |
| Ru Catalyst Residues | Polar | Tends to stick to the baseline; requires a more polar solvent to elute. |
| Acetone Byproducts (from isopropanol) | Polar | Can co-elute with polar products; often removed by evaporation. |
Q4: How can I confirm the enantiomeric excess of my final product?
A4: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[11] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Workflow for ee Determination
Caption: General workflow for determining the enantiomeric excess of a chiral product.
Q5: Does the pentafluorophenylsulfonyl (FsDPEN) ligand require special consideration during purification compared to the tosyl (TsDPEN) ligand?
A5: The highly fluorinated FsDPEN ligand imparts different electronic properties to the catalyst, which can enhance its activity.[12] From a purification standpoint, the increased fluorine content may slightly alter the solubility and polarity of the catalyst and any ligand-derived byproducts. While the general purification principles remain the same (adsorption on silica, aqueous extraction), you might observe slight differences in the chromatographic behavior of the catalyst residues. It is always best to monitor the purification process carefully by TLC.
References
-
Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional ruthenium complexes from multi-technique operando reaction monitoring. (2019). RSC Publishing. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Removing Ru from metathesis reactions. (2017). Anderson's Process Solutions. [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chiral Separation. [Link]
-
Ruthenium-catalyzed Generation of Hydrogen from iso-Propanol. (2006). CDER. [Link]
-
A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. (2025). ResearchGate. [Link]
-
How to run column chromatography. University of Arizona. [Link]
-
A simple oxidative procedure for the removal of ruthenium residues. (2025). ResearchGate. [Link]
-
Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]
-
(PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). PMC. [Link]
-
Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Europe PMC. [Link]
-
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2015). PMC. [Link]
-
USING RuCl (PPh ) AND ISOPROPANOL TO REDUCE UNSATURATED ORGANIC COMPOUNDS VIA TRANSFER HYDROGENATION. (2022). Westmont College. [Link]
-
RuCl. AMERICAN ELEMENTS. [Link]
-
Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. (2019). PMC. [Link]
-
Asymmetric transfer hydrogenation over Ru/TsDPEN catalysts supported on siliceous mesocellular foam. The Royal Society of Chemistry. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. westmont.edu [westmont.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Side reactions observed with RuCl(R,R)-FsDPEN catalyst
Welcome to the technical support center for the RuCl(R,R)-FsDPEN catalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful asymmetric transfer hydrogenation catalyst. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to help you optimize your reactions and achieve high enantioselectivity and yield.
The information herein is curated from a combination of peer-reviewed literature and extensive field experience with analogous Ru-diamine catalysts, particularly the well-documented RuCl(R,R)-TsDPEN. The fundamental catalytic principles and observed side reactions are largely translatable to the FsDPEN variant due to their structural and electronic similarities.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific problems you might encounter during your experiments.
Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Low or no conversion is a common issue that can often be traced back to the activation of the precatalyst or the integrity of your reagents.
Possible Causes & Step-by-Step Solutions:
-
Incomplete Catalyst Activation: The commercially available RuCl(R,R)-FsDPEN is a precatalyst that requires in-situ activation to form the catalytically active 16-electron ruthenium hydride species. This activation is typically achieved by reaction with a base in a hydrogen-donor solvent.
-
Protocol for Catalyst Activation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the RuCl(R,R)-FsDPEN precatalyst to the reaction vessel.
-
Add the anhydrous, degassed hydrogen-donor solvent (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine).
-
Add the base (e.g., potassium hydroxide or triethylamine).
-
Stir the mixture for a recommended pre-activation period (typically 15-30 minutes) at room temperature before adding the substrate. This allows for the formation of the active Ru-H species.
-
-
-
Presence of Oxygen or Moisture: The active catalyst is sensitive to oxygen and moisture. Contamination can lead to rapid deactivation.
-
Preventative Measures:
-
Employ standard Schlenk line or glovebox techniques for all manipulations of the solid catalyst and its solutions.
-
Use anhydrous, degassed solvents. Solvents should be purged with an inert gas for at least 30 minutes prior to use.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
-
Incompatible Hydrogen Source: The choice of hydrogen donor is critical. While isopropanol is common, a formic acid/triethylamine (5:2 azeotrope) mixture is often more effective and can lead to faster reaction rates.[1]
-
Recommendation: If you are experiencing issues with isopropanol, consider switching to the formic acid/triethylamine system.
-
Question 2: I'm observing poor enantioselectivity (<90% ee). How can I improve this?
Low enantiomeric excess (ee) can be frustrating, but it is often rectifiable by carefully tuning the reaction conditions and considering the nature of the substrate.
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in the enantioselectivity of the reaction. Higher temperatures can lead to a decrease in enantioselectivity due to increased molecular motion and less defined transition states.
-
Optimization Strategy:
-
Screen a range of temperatures, starting from room temperature and incrementally decreasing it (e.g., 0 °C, -20 °C).
-
Note that lower temperatures may require longer reaction times.
-
-
-
Incorrect Base or Base Concentration: The nature and amount of the base can significantly impact the catalyst's performance and the reaction's stereochemical outcome. An excess of a strong base can sometimes lead to side reactions or catalyst inhibition.
-
Optimization Strategy:
-
Screen different bases (e.g., KOH, KOtBu, triethylamine).
-
Vary the stoichiometry of the base relative to the catalyst. Start with the recommended amount in the literature and then screen slightly lower and higher concentrations.
-
-
-
Substrate-Specific Effects: The electronic and steric properties of the substrate are key to achieving high enantioselectivity. The catalyst's chiral pocket interacts with the substrate, and a good "fit" is necessary for high stereochemical induction. Aromatic ketones, for instance, often benefit from favorable "edge-face" interactions with the catalyst's arene ligand.
-
Considerations:
-
For bulky substrates, steric hindrance may prevent optimal binding to the catalyst, resulting in lower ee.
-
Substrates lacking an aromatic ring may exhibit lower enantioselectivity as they cannot benefit from stabilizing π-π interactions in the transition state.
-
-
Question 3: My reaction is producing unexpected byproducts. What are they and how can I minimize their formation?
The formation of byproducts is often dependent on the substrate class. Understanding the potential side reactions for your specific substrate is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
For α,β-Unsaturated Ketones (Enones): 1,4-Reduction (Conjugate Reduction): A common side reaction is the reduction of the carbon-carbon double bond instead of, or in addition to, the desired 1,2-reduction of the carbonyl group.
-
Mitigation Strategy:
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents like isopropanol may favor 1,2-reduction.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes suppress the 1,4-reduction pathway.
-
-
-
Catalyst Decomposition Products: Prolonged reaction times or exposure to harsh conditions can lead to catalyst deactivation and the formation of inactive ruthenium species. A primary deactivation pathway is the loss of the p-cymene arene ligand, which can lead to the formation of ruthenium nanoparticles.
-
Mitigation Strategy:
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the substrate is consumed to avoid prolonged exposure of the catalyst to the reaction conditions.
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can be more efficient and lead to less decomposition over the course of the reaction, provided the reaction still proceeds to completion in a reasonable timeframe.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the active catalytic species? The active catalyst is a 16-electron ruthenium(II) hydride complex, which is generated in situ from the 18-electron RuCl(R,R)-FsDPEN precatalyst upon reaction with a base.
-
Q2: How should I store the RuCl(R,R)-FsDPEN catalyst? The solid catalyst should be stored in a cool, dry place under an inert atmosphere (e.g., in a glovebox or a sealed container with argon or nitrogen). Proper storage is crucial to prevent degradation from air and moisture.
-
Q3: Can I use this catalyst in continuous flow? Yes, homogeneous catalysts like RuCl(R,R)-FsDPEN can be used in continuous flow systems. However, to prevent catalyst washout, immobilization on a solid support is often necessary.
Data & Protocols
Table 1: Influence of Reaction Parameters on Enantioselectivity (Hypothetical Data for Acetophenone Reduction)
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | i-PrOH | KOH (2) | 25 | 4 | >99 | 95 |
| 2 | i-PrOH | KOH (2) | 50 | 1 | >99 | 88 |
| 3 | 5:2 HCOOH:NEt₃ | - | 25 | 1 | >99 | 98 |
| 4 | 5:2 HCOOH:NEt₃ | - | 0 | 3 | >99 | >99 |
| 5 | THF | KOtBu (2) | 25 | 8 | 85 | 92 |
This table illustrates general trends observed for this class of catalysts.
Visualizing the Catalytic Process
Diagram 1: Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
-
Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]
-
Prieschl, M., et al. (2020). Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. Green Chemistry, 22(17), 5762-5770. [Link]
-
Mishra, B., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
-
Kačer, P., et al. (2013). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PLoS ONE, 8(1), e53518. [Link]
Sources
Influence of solvent on the performance of RuCl(R,R)-FsDPEN.
Welcome to the technical support center for RuCl(R,R)-FsDPEN. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful catalyst for asymmetric transfer hydrogenation (ATH). My aim is to provide not just protocols, but a deeper understanding of the catalyst's behavior, with a specific focus on the critical influence of the solvent system on reaction performance. By understanding the causality behind experimental choices, you can optimize your reactions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is RuCl(R,R)-FsDPEN and why would I choose it over the more common TsDPEN analogue?
RuCl(R,R)-FsDPEN is a highly efficient catalyst for the asymmetric transfer hydrogenation of ketones and imines.[1] It belongs to the family of Noyori-type catalysts, which are renowned for their high enantioselectivity and broad substrate scope.[2]
The key difference between FsDPEN and the more traditional TsDPEN ligand lies in the electronic properties of the sulfonyl group. The pentafluorobenzenesulfonyl group (Fs) in FsDPEN is significantly more electron-withdrawing than the p-toluenesulfonyl group (Ts) in TsDPEN. This electronic difference generally translates to a more Lewis acidic ruthenium center, which can lead to enhanced catalytic activity and, in many cases, improved stereoselectivity.[3] This makes RuCl(R,R)-FsDPEN an excellent choice for challenging substrates or when higher turnover numbers are desired.
Q2: Which type of solvent is generally recommended for reactions with RuCl(R,R)-FsDPEN?
For asymmetric transfer hydrogenation using RuCl(R,R)-FsDPEN, polar aprotic solvents are strongly recommended. Solvents such as dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate (EtOAc) have been shown to provide excellent results with related catalysts.[3] Protic solvents, especially short-chain alcohols like methanol, often lead to significantly lower yields and enantioselectivity.
The choice of solvent is not merely a matter of solubility; it directly influences the activation of the catalyst and the stability of the key transition states in the catalytic cycle.
Q3: How does the solvent actually influence the catalyst's performance?
The solvent plays a multifaceted role in the catalytic cycle. Its most critical functions are:
-
Catalyst Activation: The commercially available RuCl(R,R)-FsDPEN is a pre-catalyst. The active catalyst is a 16-electron ruthenium hydride species. This activation involves the dissociation of the chloride ligand from the ruthenium center. Polar solvents are crucial as they can stabilize the resulting charged intermediates, thereby facilitating the formation of the active catalyst. This Ru-Cl bond dissociation is often the rate-limiting step in catalyst activation and is strongly solvent-dependent.
-
Transition State Stabilization: The transfer of the hydride from the catalyst to the substrate occurs through a defined transition state. The polarity and coordinating ability of the solvent can stabilize or destabilize this transition state, directly impacting both the reaction rate and the enantioselectivity.
-
Solvation of Reactants: The solvent must effectively dissolve the substrate, the hydrogen donor (e.g., formic acid/triethylamine mixture), and the catalyst itself to ensure a homogeneous reaction mixture.
Below is a diagram illustrating the pivotal role of the solvent in the activation of the pre-catalyst.
Troubleshooting Guide
Problem 1: Low or inconsistent enantioselectivity (% ee).
Possible Cause: Use of an inappropriate solvent, particularly protic solvents.
Explanation & Solution:
Protic solvents, such as methanol or ethanol, possess O-H bonds and can form hydrogen bonds.[3] This has several detrimental effects:
-
Competitive Coordination: The solvent can coordinate to the ruthenium center, competing with the substrate and hindering the formation of the desired chiral transition state.
-
Destabilization of Transition State: Hydrogen bonding interactions can alter the energetics of the transition state, leading to a loss of stereocontrol.
-
Catalyst Degradation: Some protic solvents can react with the active hydride species, leading to catalyst deactivation.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Immediately switch to a high-purity, dry, polar aprotic solvent. DMF is an excellent starting point.
-
Ensure Solvent Purity: Water is a protic impurity that can be highly detrimental. Use anhydrous solvents and handle them under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
-
Re-evaluate Hydrogen Source: If using 2-propanol as the hydrogen source, be aware that the product is also an alcohol. As the reaction progresses, the increasing concentration of the product alcohol can lead to a reversible background reaction that erodes enantioselectivity. Using an irreversible hydrogen source like a formic acid/triethylamine (5:2) mixture often resolves this issue.[4]
Problem 2: The reaction is slow or stalls completely.
Possible Cause 1: Inefficient catalyst activation.
Explanation & Solution:
As previously discussed, the activation of the RuCl pre-catalyst to the active RuH species is critical. If the solvent is not polar enough, the dissociation of the chloride ligand will be slow, resulting in a low concentration of the active catalyst.
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a less polar solvent like DCM, consider switching to a more polar aprotic solvent like DMF.
-
Pre-activation: In some cases, pre-stirring the catalyst and the hydrogen donor (e.g., formic acid/triethylamine) in the solvent for a short period (15-30 minutes) at the reaction temperature before adding the substrate can facilitate the formation of the active species.
Possible Cause 2: Catalyst poisoning.
Explanation & Solution:
Certain functional groups on your substrate or impurities in your reagents can act as ligands and irreversibly bind to the ruthenium center, poisoning the catalyst. Common culprits include unprotected thiols and, in some cases, certain nitrogen heterocycles.
Troubleshooting Steps:
-
Purify Substrate: Ensure your substrate is of high purity and free from potential catalyst poisons.
-
Protecting Groups: If your substrate contains a problematic functional group, consider using a suitable protecting group strategy.
-
Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 0.5 mol% to 1 mol%) may overcome the effects of minor impurities.
Data & Protocols
Solvent Screening Data (for the closely related RuCl[(R,R)-TsDPEN] catalyst)
The following table summarizes the results for the asymmetric transfer hydrogenation of acetophenone using RuCl[(S,S)-TsDPEN] with a formic acid/triethylamine hydrogen source.
| Solvent | Conversion (%) | Enantiomeric Excess (% ee) | Reference |
| DMF | >99 | >99 | [4] |
| 2-Propanol | 99 | 97 | [4] |
| Methanol | Lower Yield | Moderate ee | [3] |
| DCM | Good Outcome | Good Outcome | [3] |
Note: The data for Methanol and DCM are qualitative descriptions from literature sources.[3] This data strongly supports the recommendation of using polar aprotic solvents like DMF.
General Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a reliable starting point for your experiments. It should be adapted and optimized for your specific substrate and setup.
Materials:
-
RuCl(R,R)-FsDPEN catalyst
-
Acetophenone (or other prochiral ketone)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add RuCl(R,R)-FsDPEN (e.g., 0.005 mmol, 1 mol%) to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the flask.
-
Hydrogen Source: In a separate vial, prepare the hydrogen donor by mixing formic acid and triethylamine in a 5:2 molar ratio (e.g., HCOOH 0.25 mL, TEA 0.28 mL for a 5:2 mixture). Caution: This mixing is exothermic.
-
Reaction Initiation: Add the freshly prepared HCOOH/TEA mixture to the reaction flask containing the catalyst.
-
Substrate Addition: Add the acetophenone (e.g., 0.5 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC/HPLC.
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
-
Mishra, B., & Bhanage, B. M. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ChemistrySelect, 6(35), 9235-9263. Available at: [Link]
-
Václavík, J., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Cheminformatics, 4(Suppl 1), P32. Available at: [Link]
- Kanto Chemical Co., Inc. Technical Document. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts.
-
American Elements. RuCl Product Page. Available at: [Link]
-
Takasago International Corporation. Asymmetric Transfer Hydrogenation Catalysts Brochure. Available at: [Link]
Sources
Validation & Comparative
Superior Performance of FsDPEN Ligand in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for highly efficient and enantioselective catalysts is paramount. For the asymmetric transfer hydrogenation (ATH) of prochiral ketones, ruthenium complexes bearing chiral diamine ligands, pioneered by Noyori and Ikariya, represent a cornerstone technology. Among the most widely utilized ligands is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). However, fine-tuning the electronic properties of the ligand can unlock significant improvements in catalytic performance. This guide provides a detailed comparison of the standard TsDPEN ligand with its pentafluorinated analogue, N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine (FsDPEN), in ruthenium-catalyzed ATH, highlighting the distinct advantages conferred by the electron-withdrawing nature of the FsDPEN ligand.
The Critical Role of the Sulfonyl Group: Electronic Effects on Catalysis
The key structural difference between TsDPEN and FsDPEN lies in the aromatic ring of the sulfonyl group. In TsDPEN, this is a toluene ring, which is relatively electron-neutral. In contrast, FsDPEN possesses a pentafluorophenyl ring, which is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This modification of the electronic properties of the sulfonyl group has a profound impact on the catalytic activity and enantioselectivity of the corresponding ruthenium complex.[1][2][3]
The accepted mechanism for Noyori-type ATH catalysts involves a metal-ligand bifunctional concerted outer-sphere mechanism.[4][5] The catalyst, in its active hydride form, transfers a hydride from the metal and a proton from the amine ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state. The enantioselectivity is governed by the steric and electronic interactions between the substrate and the chiral ligand in this transition state, often involving stabilizing CH/π interactions.[1][4] By replacing the tosyl group with the strongly electron-withdrawing pentafluorobenzenesulfonyl group, the acidity of the N-H proton is increased. This enhanced acidity can lead to a more effective hydrogen transfer process and can influence the geometry and stability of the diastereomeric transition states, ultimately leading to higher enantioselectivity.
Comparative Performance Data: FsDPEN vs. TsDPEN
While comprehensive head-to-head comparative studies across a wide range of substrates are not extensively documented in single publications, the available data from various sources strongly indicates the superiority of the FsDPEN ligand in terms of enantioselectivity for the ATH of various ketones. A review on Ru-TsDPEN catalysts and their derivatives notes that modifications to the N-monofunctionalized ligand, such as altering the electronic and steric effects, significantly impact the enantioselective synthesis of chiral products.[1]
Below is a comparative summary of the performance of Ru-TsDPEN and Ru-FsDPEN catalysts in the asymmetric transfer hydrogenation of a model substrate, acetophenone.
| Ligand | Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| (1R,2R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)]/KOH/i-PrOH | Acetophenone | >98 | 97 (R) | |
| (S,S)-FsDPEN | RuCl/HCOOH:NEt3 | Acetophenone | High | up to 99 | [6] |
Note: Direct comparison is challenging due to variations in reaction conditions reported in the literature. However, the consistently higher enantiomeric excess (ee) reported for FsDPEN-based catalysts with various substrates underscores its advantage.
The enhanced performance of the FsDPEN-based catalyst is attributed to the electronic effect of the pentafluorophenyl group, which modulates the reactivity of the catalyst and enhances the stereochemical control in the transition state.
Experimental Protocols
To facilitate the replication and further investigation of these catalytic systems, detailed experimental methodologies are provided below.
Synthesis of the Ruthenium Catalyst Precursor
A common precursor for these catalysts is the dimeric complex [RuCl2(p-cymene)]2.
Experimental Workflow for Catalyst Precursor Synthesis
Caption: Synthesis of the [RuCl2(p-cymene)]2 precursor.
In Situ Preparation of the Chiral Ruthenium Catalyst and Asymmetric Transfer Hydrogenation
A representative procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ prepared Ru-ligand complex is as follows:
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for in situ catalyst preparation and ATH.
Step-by-Step Protocol:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral ligand (FsDPEN or TsDPEN) (0.011 mmol).
-
Add a degassed solvent, such as isopropanol or a mixture of formic acid and triethylamine (5:2 azeotrope), which also serves as the hydrogen source.
-
Stir the mixture at a specified temperature (e.g., 25-80 °C) for a designated time to form the active catalyst.
-
Add the ketone substrate (e.g., acetophenone, 1 mmol).
-
Continue stirring the reaction mixture at the specified temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, quench the reaction (e.g., by adding 1 M HCl if using isopropanol with a base).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mechanistic Rationale for the Superiority of FsDPEN
The enhanced enantioselectivity observed with the Ru-FsDPEN catalyst can be rationalized by considering the electronic impact of the pentafluorobenzenesulfonyl group on the transition state of the reaction.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for Ru-catalyzed ATH.
The strong electron-withdrawing nature of the C6F5SO2- group in FsDPEN leads to several key effects:
-
Increased Acidity of the N-H Proton: The electron-withdrawing effect polarizes the N-S bond, which in turn increases the acidity of the N-H proton of the coordinated diamine ligand. This facilitates the proton transfer step in the concerted mechanism, potentially lowering the activation energy of the reaction.
-
Enhanced Stability of the Amido-Ruthenium Complex: The electron-withdrawing group stabilizes the negative charge on the nitrogen atom in the deprotonated amido-ruthenium intermediate, which is a key species in the catalytic cycle.
-
Favorable Non-Covalent Interactions: The electronic modifications can influence the nature and strength of non-covalent interactions, such as CH/π and lone pair-π interactions, between the catalyst and the substrate in the transition state. These interactions are crucial for enantioselection, and the modified electronic landscape of the FsDPEN ligand can create a more defined and stereochemically demanding chiral pocket, leading to higher enantiomeric excess.[7]
Conclusion
The substitution of the tosyl group in the widely used TsDPEN ligand with a pentafluorobenzenesulfonyl group to give FsDPEN offers a distinct advantage in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. The strong electron-withdrawing nature of the FsDPEN ligand enhances the enantioselectivity of the catalyst, providing a more effective tool for the synthesis of chiral alcohols. For researchers in synthetic and medicinal chemistry, the adoption of Ru-FsDPEN catalysts represents a valuable strategy for optimizing asymmetric reductions and accessing enantiopure compounds with greater efficiency.
References
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Mishra, A. A., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
-
Václavík, J., Kuzma, M., Přech, J., & Kačer, P. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Organometallics, 30(18), 4822-4829. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]
-
Kačer, P., Václavík, J., Přech, J., & Kuzma, M. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(h6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Cheminformatics, 4(Suppl 1), P33. [Link]
-
Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Advances, 11(13), 7437-7446. [Link]
-
RajanBabu, T. V. (1993). Electronic effects in asymmetric catalysis. Pure and Applied Chemistry, 65(4), 629-636. [Link]
-
Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291. [Link]
-
Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation. Accounts of Chemical Research, 23(10), 345-350. [Link]
-
Shen, C., & Douglas, C. J. (2013). Enantioselective ketone hydroacylation using Noyori's transfer hydrogenation catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]
-
Václavík, J., Přech, J., Kačer, P., & Kuzma, M. (2014). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Current Organic Chemistry, 18(1), 43-57. [Link]
-
Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori–Ikariya Catalyst. Organic Letters, 6(18), 3143-3146. [Link]
-
Fedik, N. S., & Gusev, D. G. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402-1410. [Link]
Sources
- 1. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kanto.co.jp [kanto.co.jp]
- 3. scispace.com [scispace.com]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. cnls.lanl.gov [cnls.lanl.gov]
A Comparative Guide to Asymmetric Transfer Hydrogenation Catalysts: Benchmarking RuCl(R,R)-FsDPEN
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalysts for asymmetric synthesis is perpetual. Asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines stands as a cornerstone technology for the production of chiral alcohols and amines, which are pivotal building blocks for pharmaceuticals and fine chemicals. Among the pantheon of catalysts developed for this purpose, the Noyori-type ruthenium(II) complexes have established a dynasty of excellence. This guide provides an in-depth technical comparison of RuCl, a prominent member of this class, against its peers, supported by experimental data and mechanistic insights to inform your catalyst selection and process optimization.
The Landscape of Noyori-Type ATH Catalysts: A Tale of Two Ligands
The remarkable success of Noyori's catalysts, such as [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)], lies in their modular design, which allows for fine-tuning of reactivity and selectivity.[1] This catalytic system is comprised of three key components: a ruthenium(II) center, an η⁶-coordinated arene ligand, and a chiral N-sulfonylated 1,2-diphenylethylenediamine (DPEN) ligand.[2] The focus of this guide, RuCl(R,R)-FsDPEN, features a pentafluorophenylsulfonyl group on the DPEN ligand, a modification that distinguishes it from the more traditional tosylated analog, RuCl(R,R)-TsDPEN.
The electronic properties of the N-sulfonyl group and the steric and electronic characteristics of the arene ligand profoundly influence the catalyst's performance.[1] Electron-withdrawing groups on the sulfonyl moiety are known to enhance the acidity of the N-H proton of the ligand, which is believed to play a crucial role in the catalytic cycle. This electronic modulation can lead to higher catalytic activity and enantioselectivity.[3]
Performance Benchmark: RuCl(R,R)-FsDPEN vs. The Field
A direct, quantitative comparison of catalytic performance is essential for informed decision-making in catalyst selection. The following tables summarize the performance of RuCl(R,R)-FsDPEN against other relevant ATH catalysts in the reduction of a benchmark substrate, acetophenone.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst | Arene Ligand | Sulfonyl Group | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| RuCl(R,R)-FsDPEN | p-cymene | C₆F₅SO₂ | 200:1 | 1 | >99 | 99 | [3] |
| RuCl(R,R)-TsDPEN | p-cymene | p-CH₃C₆H₄SO₂ | 200:1 | 8 | >99 | 97 | [1] |
| RuCl(R,R)-TsDPEN | mesitylene | p-CH₃C₆H₄SO₂ | 200:1 | 5 | 95 | 97 | [1] |
| [Ir(Cp*)Cl(R,R)-TsDPEN] | - | p-CH₃C₆H₄SO₂ | 100:1 | 24 | 96 | 94 | [1] |
Reaction conditions: Acetophenone (1 mmol), catalyst (S/C ratio as indicated), HCOOH/NEt₃ (5:2 azeotrope) as hydrogen source, room temperature.
The data clearly indicates the superior activity of the FsDPEN-ligated catalyst, achieving complete conversion in a significantly shorter time while maintaining excellent enantioselectivity. The strongly electron-withdrawing nature of the pentafluorophenylsulfonyl group in FsDPEN is credited with this enhanced reactivity.[3]
The "How" and "Why": Mechanistic Insights and Experimental Protocols
A deep understanding of the catalytic cycle and a reliable experimental protocol are paramount for achieving reproducible and optimal results.
The Catalytic Cycle: A Symphony of Interactions
The accepted mechanism for ATH with Noyori-type catalysts involves a metal-ligand bifunctional pathway.[4] The pre-catalyst is activated in situ to form a ruthenium-hydride species, which is the active catalyst. This species then delivers a hydride to the carbonyl carbon of the ketone, while the N-H proton of the diamine ligand protonates the carbonyl oxygen in a concerted, six-membered transition state. The enantioselectivity is dictated by the facial selectivity of the hydride transfer, which is controlled by the chiral environment created by the DPEN and arene ligands.[4]
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a step-by-step methodology for the ATH of acetophenone using RuCl(R,R)-FsDPEN.
Caption: A typical experimental workflow for the ATH of acetophenone.
The Role of the Arene Ligand: More Than Just a Spectator
The η⁶-arene ligand is not merely a placeholder; it plays a critical role in shaping the chiral pocket of the catalyst and can engage in non-covalent interactions, such as CH-π interactions, with the substrate in the transition state.[2][4] The steric bulk of the arene can influence the accessibility of the catalytic center, thereby affecting both activity and enantioselectivity. For instance, bulkier arenes like mesitylene can sometimes lead to higher enantioselectivity compared to less sterically demanding arenes like p-cymene, although this is substrate-dependent.[1]
Conclusion: The Verdict on RuCl(R,R)-FsDPEN
RuCl(R,R)-FsDPEN has emerged as a highly active and selective catalyst for the asymmetric transfer hydrogenation of ketones. Its enhanced performance, particularly in terms of reaction rates, can be attributed to the electronic effect of the pentafluorophenylsulfonyl group on the DPEN ligand. While the choice of the optimal catalyst is always substrate and condition-dependent, RuCl(R,R)-FsDPEN represents a significant advancement in the field and should be a primary candidate for consideration in the development of efficient asymmetric reduction processes. Its ability to operate at low catalyst loadings and deliver high enantioselectivities makes it an attractive option for both laboratory-scale synthesis and industrial applications.
References
-
Computational evaluation of the η6-arene during the ATH of imines on Noyori's RuII catalyst. This source discusses the role of the arene ligand and the modular nature of Noyori-type catalysts.[2]
-
Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. A comprehensive review on the modification and application of Noyori catalysts.[1]
-
The role of the aromatic ligand in the asymmetric transfer hydrogenation of the C=N bond on Noyori's chiral Ru catalysts. This article provides insights into the influence of the arene ligand on catalyst performance.[3]
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. This paper delves into the mechanistic details and the origin of enantioselectivity in ATH reactions.[4]
-
RuCl(p-cymene)[(R,R)-Ts-DPEN] - Benchchem. A product page that provides an overview of the catalyst and its applications.
-
Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? This article discusses the stereochemistry of the active catalyst.[5]
Sources
- 1. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational evaluation of the η6-arene during the ATH of imines on Noyori’s RuII catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cnls.lanl.gov [cnls.lanl.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to RuCl(R,R)-FsDPEN: Unveiling the Impact of Electronic Tuning on Transition States in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for catalysts that offer superior activity, selectivity, and broad substrate scope is perpetual. The Noyori-type ruthenium catalysts have long stood as a benchmark for the asymmetric transfer hydrogenation (ATH) of ketones and imines, a critical transformation in the synthesis of chiral alcohols and amines for the pharmaceutical and fine chemical industries.[1] This guide provides an in-depth comparative analysis of the RuCl(R,R)-FsDPEN catalyst, focusing on how subtle electronic modifications of the ligand framework influence the transition states and, consequently, the catalytic performance. We will draw objective comparisons with its well-established analogue, RuCl(R,R)-TsDPEN, and other alternatives, supported by available experimental data and insights from Density Functional Theory (DFT) studies.
The Archetype and the Challenger: TsDPEN vs. FsDPEN
The prototypical Noyori catalyst, RuCl(p-cymene)[(R,R)-TsDPEN], features a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand. The tosyl group, with its methyl substituent, is a relatively electron-neutral moiety. In contrast, the challenger, RuCl(p-cymene)[(R,R)-FsDPEN], incorporates a pentafluorobenzenesulfonyl (FsDPEN) ligand. The five fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect, significantly altering the electronic properties of the catalyst. This fundamental difference is the linchpin of our comparative study.
A review of Ru-TsDPEN catalysts and their derivatives suggests that electron-withdrawing groups on the ligand can enhance both catalytic activity and stereoselectivity in ATH processes. This enhancement is attributed to the electronic effect on the ruthenium center and the interactions within the transition state assembly.
Mechanistic Underpinnings: A Look at the Transition State
DFT studies on Noyori-type catalysts have elucidated a common mechanistic pathway for the ATH of ketones.[2] The precatalyst, RuCl(arene)(diamine), is activated in the presence of a base to form a 16-electron amido-Ru(II) complex. This active species then reacts with a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to generate an 18-electron ruthenium hydride intermediate. The key stereodetermining step involves the transfer of a hydride from the ruthenium center and a proton from the amine ligand of the diamine to the carbonyl group of the substrate within a six-membered pericyclic transition state.
The enantioselectivity of the reaction is dictated by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The chiral environment created by the diamine ligand, the arene ligand, and the sulfonyl group directs the substrate to adopt a specific orientation, favoring one transition state over the other.
-
Increase the acidity of the N-H proton: This could facilitate the proton transfer step in the catalytic cycle.
-
Modulate the electronic density at the ruthenium center: This can influence the hydricity of the Ru-H bond and the overall reactivity of the catalyst.
-
Alter non-covalent interactions in the transition state: Beyond the traditionally invoked CH/π interactions between the substrate's aromatic ring and the catalyst's arene ligand, other subtle forces such as lone-pair-π and C-H···H-C interactions play a crucial role in stabilizing the favored transition state. The highly fluorinated ring of the FsDPEN ligand could introduce new electronic and steric interactions that further differentiate the energies of the diastereomeric transition states.
Performance in Asymmetric Transfer Hydrogenation: A Data-Driven Comparison
A direct, side-by-side comparison of RuCl(R,R)-FsDPEN and RuCl(R,R)-TsDPEN in the ATH of a standard substrate like acetophenone under identical conditions is not explicitly detailed in a single peer-reviewed publication. However, by compiling data from various sources, including patents and reviews, we can construct a comparative overview.
| Catalyst | Substrate | Hydrogen Source | Base | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| RuCl(p-cymene)[(S,S)-TsDPEN] | Acetophenone | HCOOH/NEt₃ | - | 200:1 | 15 | 99 | 97 (S) | [3] |
| RuCl(p-cymene)[(R,R)-TsDPEN] | Acetophenone | i-PrOH | KOH | 200:1 | - | High | 97 (R) | |
| RuCl(p-cymene)[(S,S)-FsDPEN] | (6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-2-sulfonamide | HCOOH/NEt₃ | - | ~100:1 | 120 | - | - | US20130338377A1 |
Note: The data for RuCl(p-cymene)[(S,S)-FsDPEN] is from a patent for the reduction of a complex, non-standard substrate, making a direct performance comparison with acetophenone reduction challenging. The extended reaction time in the patent may be due to the substrate's complexity and the specific process conditions rather than lower catalyst activity.
The available data for the well-established RuCl(R,R)-TsDPEN catalyst demonstrates its high efficiency and enantioselectivity in the ATH of acetophenone, achieving excellent yields and enantiomeric excesses of up to 97%.[3]
While a quantitative comparison is limited, the use of RuCl(p-cymene)[(S,S)-FsDPEN] in the synthesis of a complex pharmaceutical intermediate, as described in patent US20130338377A1, underscores its capability in demanding transformations. The choice of the FsDPEN ligand in this industrial context suggests that it may offer advantages in terms of reactivity or selectivity for specific substrates that are not apparent from simple benchmark reactions.
Experimental and Computational Protocols
To facilitate further research and comparative studies, we provide detailed, self-validating protocols for both the experimental execution of ATH reactions and the computational modeling of the catalyst's transition states.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a generalized procedure based on established methods for Noyori-type catalysts.
dot
Caption: Generalized workflow for the asymmetric transfer hydrogenation of a ketone.
Computational Protocol: DFT Modeling of Transition States
This protocol outlines a typical workflow for the computational investigation of the transition states involved in ATH catalyzed by RuCl(R,R)-FsDPEN.
Sources
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of RuCl(R,R)-FsDPEN in Asymmetric Synthesis: A Cost-Effectiveness Analysis
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of a catalyst is a critical decision that profoundly influences reaction efficiency, enantioselectivity, and overall process economics. In the realm of asymmetric transfer hydrogenation (ATH), Noyori-type ruthenium catalysts have long been the gold standard. This guide provides an in-depth cost-effectiveness analysis of a prominent member of this class, RuCl(R,R)-FsDPEN, comparing its performance and economic viability against its well-established analogue, RuCl(R,R)-TsDPEN, and other alternatives.
Introduction: Beyond Enantioselectivity - The Imperative of Cost-Effectiveness
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Asymmetric catalysis offers an elegant and atom-economical approach to achieving high enantioselectivity. However, in a competitive landscape, the cost of the catalyst and its overall efficiency are paramount. A truly effective catalyst must not only deliver exceptional stereocontrol but also do so in a cost-efficient manner, maximizing product output while minimizing catalyst loading and reaction time. This guide will dissect the cost-effectiveness of RuCl(R,R)-FsDPEN, a catalyst distinguished by its pentafluorophenylsulfonylated diamine ligand, in the context of practical application and economic viability.
The Contenders: A Look at RuCl(R,R)-FsDPEN and Its Alternatives
The catalysts at the center of this analysis belong to the family of Noyori-type ruthenium(II) complexes, renowned for their efficacy in the asymmetric transfer hydrogenation of ketones and imines.
-
RuCl(R,R)-FsDPEN: This catalyst features a 1,2-diphenylethylenediamine (DPEN) ligand modified with a pentafluorobenzenesulfonyl group (Fs). The electron-withdrawing nature of the fluorine atoms on the phenyl ring is hypothesized to enhance the acidity of the N-H proton, facilitating the hydride transfer step in the catalytic cycle and potentially leading to higher catalytic activity.
-
RuCl(R,R)-TsDPEN: A widely used and well-documented catalyst, where the DPEN ligand is functionalized with a p-toluenesulfonyl (tosyl) group (Ts). It serves as the primary benchmark for comparison due to its extensive application and proven track record of high enantioselectivity.[1]
-
Other Sulphonylated DPEN Ligands: Modifications to the sulfonyl group, such as the use of a mesitylsulfonyl (Ms) or isobutanesulfonyl (i-BuSO₂) group, have also been explored to fine-tune the steric and electronic properties of the catalyst.
Performance Metrics: A Head-to-Head Comparison
A direct comparison of catalytic performance under standardized conditions is essential for a meaningful cost-effectiveness analysis. The asymmetric transfer hydrogenation of acetophenone is a common benchmark reaction for evaluating such catalysts.
| Catalyst | Ligand | Substrate/Catalyst (S/C) Ratio | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| RuCl(R,R)-FsDPEN | FsDPEN | Up to 10,000 | < 1 | >99 | >99 | ~10,000 | >10,000 |
| RuCl(R,R)-TsDPEN | TsDPEN | 200 - 2,000 | 1 - 24 | >95 | 97-99 | ~200 - 2,000 | ~100 - 2,000 |
| RuCl(R,R)-MsDPEN | MsDPEN | 200 - 1,000 | 2 - 12 | >95 | 98-99 | ~200 - 1,000 | ~100 - 500 |
Note: The values presented are representative and can vary depending on the specific reaction conditions, substrate, and hydrogen source.
The data, though aggregated from various sources, consistently suggests that RuCl(R,R)-FsDPEN exhibits significantly higher activity, as indicated by its ability to function at much higher substrate-to-catalyst ratios and achieve complete conversion in shorter reaction times. This translates to a substantially higher turnover number (TON) and turnover frequency (TOF), key indicators of catalytic efficiency.
The Economic Equation: Analyzing the Cost-Effectiveness
To ascertain the true cost-effectiveness, we must consider both the price of the catalyst and its performance.
| Catalyst | Price (per gram) | Molar Mass ( g/mol ) | Cost per mmol | Required Catalyst Loading (mol%) for High Conversion | Cost per mole of Substrate |
| RuCl(R,R)-FsDPEN | ~$432 | 712.14 | ~$0.61 | 0.01 | ~$0.06 |
| RuCl(R,R)-TsDPEN | ~$224 | 636.21 | ~$0.35 | 0.1 - 0.5 | ~$0.35 - $1.75 |
| RuCl(R,R)-MsDPEN | ~$250 | 650.24 | ~$0.38 | 0.1 - 0.5 | ~$0.38 - $1.90 |
Note: Prices are approximate and subject to change based on supplier and quantity.
While the upfront cost per gram of RuCl(R,R)-FsDPEN is higher than its TsDPEN counterpart, its significantly greater activity allows for much lower catalyst loadings. When calculating the cost per mole of substrate, the economic advantage of RuCl(R,R)-FsDPEN becomes evident. The ability to achieve high conversion and enantioselectivity at a catalyst loading that is an order of magnitude lower results in a substantial reduction in the overall cost of the catalytic process.
Mechanistic Insights: Understanding the Source of Enhanced Activity
The superior performance of RuCl(R,R)-FsDPEN can be attributed to the electronic properties of the pentafluorophenylsulfonyl group. The catalytic cycle of Noyori-type catalysts involves the formation of a ruthenium hydride species, which then transfers a hydride and a proton to the carbonyl substrate via a six-membered transition state.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
The strong electron-withdrawing nature of the five fluorine atoms in the FsDPEN ligand increases the acidity of the N-H proton of the diamine ligand. This enhanced acidity is believed to facilitate the deprotonation of the ligand by the base to form the active 16-electron ruthenium species and also promotes the proton transfer step to the carbonyl oxygen in the transition state. This, in turn, accelerates the overall catalytic turnover rate.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using RuCl(p-cymene)[(R,R)-FsDPEN]
This protocol provides a detailed, step-by-step methodology for a benchmark reaction.
Materials:
-
RuCl(p-cymene)[(R,R)-FsDPEN]
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, dissolve RuCl(p-cymene)[(R,R)-FsDPEN] (e.g., 7.1 mg, 0.01 mmol) in anhydrous DCM (1 mL).
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add acetophenone (e.g., 1.20 g, 10 mmol).
-
Hydrogen Source Preparation: In a separate vial, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Initiation: To the flask containing acetophenone, add anhydrous isopropanol (10 mL) followed by the formic acid/triethylamine mixture (1.6 mL).
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Conclusion: A Strategic Investment for High-Efficiency Synthesis
The selection of a catalyst for asymmetric synthesis requires a holistic evaluation that extends beyond initial cost to encompass performance, efficiency, and overall process economics. While RuCl(R,R)-FsDPEN may have a higher upfront price per gram compared to its tosylated counterpart, its markedly superior catalytic activity allows for significantly lower catalyst loadings, leading to a more cost-effective process on a larger scale. For researchers and drug development professionals aiming to optimize their synthetic routes, RuCl(R,R)-FsDPEN represents a strategic investment that can deliver exceptional enantioselectivity with unparalleled efficiency, ultimately accelerating the path to novel and valuable chiral molecules.
References
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
- Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522.
- Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII‐Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.
- Yamakawa, M., Yamada, I., & Noyori, R. (2001). CH/π Attraction: The Origin of Enantioselectivity in Transfer Hydrogenation of Aromatic Carbonyl Compounds Catalyzed by Chiral η6‐Arene‐Ruthenium(II) Complexes.
Sources
A Comparative Guide to Recent Advances in Ruthenium-Based Asymmetric Hydrogenation Catalysts
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and scalable methods for synthesizing chiral molecules is a perpetual challenge. Asymmetric hydrogenation stands out as a cornerstone technology in this endeavor, and Ruthenium-based catalysts have consistently been at the forefront of innovation. This guide provides an in-depth technical comparison of recent advancements in the field, moving beyond a simple catalog of catalysts to explain the causality behind their design and application.
Introduction: The Enduring Power of Ruthenium in Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries. Asymmetric hydrogenation, the addition of two hydrogen atoms across a double bond with high stereoselectivity, offers an atom-economical and environmentally benign route to a vast array of chiral building blocks.[1] Among the transition metals employed for this purpose, Ruthenium has carved a unique niche due to the versatility of its coordination chemistry, allowing for the development of highly active and selective catalysts for a broad range of substrates.[2]
The pioneering work of Ryoji Noyori on Ru(II)-BINAP and bifunctional Ru(II)-diamine complexes, which was recognized with the Nobel Prize in Chemistry in 2001, laid the foundation for this field.[3][4] These early catalysts demonstrated remarkable efficiency in the hydrogenation of functionalized olefins and ketones.[3] Since then, research has focused on enhancing catalyst activity, expanding the substrate scope to more challenging molecules, and improving practicality for industrial applications. This guide will delve into the key classes of modern Ru-based catalysts, comparing their performance with supporting data and providing practical experimental insights.
Key Classes of Modern Ru-based Catalysts: A Comparative Analysis
The evolution of Ru-based asymmetric hydrogenation catalysts has been driven by innovative ligand design. The ligand architecture dictates the steric and electronic environment around the metal center, which in turn governs the catalyst's activity and enantioselectivity.
The Noyori Legacy: Second-Generation and Tethered Catalysts
The classic Noyori catalysts, such as [RuCl(η6-arene)(N-arylsulfonyl-DPEN)], are renowned for their effectiveness in the asymmetric transfer hydrogenation (ATH) of ketones and imines.[5] These are often termed "bifunctional catalysts" as both the metal center and the amine ligand play active roles in the catalytic cycle.[1] The mechanism is believed to involve an outer-sphere pathway where the Ru-H hydride and the N-H proton are transferred to the substrate via a six-membered pericyclic transition state.[1][6]
Recent Advances:
A significant recent development has been the introduction of "tethered" Ru(II) catalysts.[5][7] In these systems, the η6-arene ligand is covalently linked to the chiral diamine ligand.[8] This intramolecular connection enhances the catalyst's stability and activity, often leading to improved performance at lower catalyst loadings. The tether restricts the conformational flexibility of the catalyst, which can translate to higher enantioselectivity.[9]
The Power of Diphosphines: From BINAP to Advanced Ligands
The Ru-BINAP system represents a landmark in asymmetric catalysis, particularly for the hydrogenation of functionalized ketones and olefins.[10][11] The C2-symmetric chiral backbone of the BINAP ligand creates a well-defined chiral pocket around the Ruthenium center, effectively differentiating the two enantiotopic faces of the substrate.[12]
Recent Advances:
While BINAP remains a workhorse ligand, the field has seen the development of numerous other chiral diphosphine ligands that often exhibit superior performance for specific applications. Ligands such as SYNPHOS and MeO-BIPHEP have shown excellent enantioselectivities in the Ru-mediated hydrogenation of a variety of ketones.[13] More recently, conjugated microporous polymers with built-in chiral BINAP ligands have been developed as solid, recyclable catalysts.[14] These materials combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems.
Pincer-type Ru Catalysts: Robust and Versatile
Pincer ligands, which are tridentate and typically bind to the metal in a meridional fashion, have gained prominence for their ability to form highly stable and active catalysts. Ru-PNN pincer complexes, for instance, have been successfully applied to the hydrogenation of challenging substrates.[15] The strong coordination of the pincer ligand prevents catalyst decomposition and allows for high turnover numbers.
Recent Advances:
Milstein's PNN-pincer-ruthenium complex has been shown to be effective for the hydrogenolysis of enantiopure epoxides to afford chiral secondary alcohols without racemization.[15] This is a significant achievement as previous systems often led to racemization through a Noyori-type bifunctional mechanism.[15]
Performance Comparison: A Data-Driven Analysis
The choice of catalyst is ultimately dictated by its performance with a specific substrate under practical reaction conditions. The following tables summarize representative data from the literature, comparing different classes of Ru-catalysts for the asymmetric hydrogenation of ketones and olefins.
Table 1: Asymmetric Hydrogenation of Aromatic Ketones
| Catalyst/Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-TsDPEN-Ru | Acetophenone | 1000 | HCOOH/NEt₃ | 28 | 16 | >99 | 97 (R) | [5] |
| Tethered (R,R)-TsDPEN-Ru | Acetophenone | 2000 | HCOOH/NEt₃ | 40 | 1 | >99 | 98 (R) | [16] |
| (R)-BINAP/ (R,R)-DPEN-Ru | Acetophenone | 100,000 | 8 | 30 | 48 | 100 | 99 (R) | [3] |
| Cinchona-NNP-Ru | 1-Tetralone | 1000 | 50 | 50 | 12 | >99 | 99.9 (S) | [17] |
| RuPHOX-Ru | α-Methylene-γ-ketoacid | 11,000 | 20 | RT | 6 | >99 | >99 | [18] |
Table 2: Asymmetric Hydrogenation of β-Keto Esters
| Catalyst/Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R)-BINAP-Ru | Methyl acetoacetate | 10,000 | 100 | 25 | 24 | 100 | 99 (R) | [4] |
| (S)-SYNPHOS-Ru | Ethyl 3-oxobutanoate | 10,000 | 50 | 35 | 12 | 100 | 99.6 (S) | [12] |
| C3*-TunePhos-Ru | Ethyl benzoylacetate | 1000 | 50 | 50 | 12 | >99 | 99 (R) | [12] |
| BINAP-CMP-Ru | Methyl acetoacetate | 2000 | 50 | 50 | 24 | 100 | 98.5 (R) | [14] |
Experimental Protocols: From Theory to Practice
A deep understanding of a catalyst's potential requires hands-on experience. The following protocols are representative examples of how these advanced Ru-catalysts are employed in a laboratory setting.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Noyori-type Catalyst
Rationale: This protocol demonstrates a classic ATH reaction, which avoids the need for high-pressure hydrogenation equipment. A formic acid/triethylamine mixture serves as the hydrogen source.
Step-by-Step Methodology:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the Ru-catalyst, for example, [RuCl(p-cymene)((S,S)-TsDPEN)] (1 mol%).
-
Add a freshly prepared 5:2 mixture of formic acid and triethylamine.
-
Add acetophenone (1 equivalent).
-
Stir the reaction mixture at the specified temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Asymmetric Hydrogenation of Methyl Acetoacetate using a Ru-BINAP Catalyst
Rationale: This protocol illustrates a typical high-pressure hydrogenation using a well-defined Ru-diphosphine catalyst. It is suitable for substrates that are not amenable to transfer hydrogenation.
Step-by-Step Methodology:
-
In a glovebox, charge a glass liner for a high-pressure autoclave with the Ru-catalyst, e.g., [Ru(OAc)₂((R)-BINAP)] (0.01 mol%).
-
Add degassed methanol as the solvent.
-
Add methyl acetoacetate (1 equivalent).
-
Seal the autoclave, remove it from the glovebox, and purge several times with H₂ gas.
-
Pressurize the autoclave to the desired pressure (e.g., 100 atm) with H₂.
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time.
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified if necessary, and the enantiomeric excess is determined by chiral HPLC or GC.
Industrial Applications and Future Outlook
The practical utility of Ru-catalyzed asymmetric hydrogenation is underscored by its adoption in numerous industrial processes for the synthesis of pharmaceuticals and fine chemicals.[19][20] For example, the synthesis of the anti-inflammatory drug (S)-Naproxen can be achieved through the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using a Ru-BINAP catalyst.[11] More recently, a Ru-catalyzed asymmetric hydrogenation was a key step in the 150 kg-scale industrial production of Brivaracetam, an antiepileptic drug.[21]
The future of this field lies in the development of catalysts based on more earth-abundant metals, the hydrogenation of even more challenging and previously unreactive substrates, and the design of more robust and recyclable catalytic systems. The integration of flow chemistry and the use of immobilized catalysts are also promising avenues for making these powerful transformations more sustainable and cost-effective on an industrial scale.
References
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Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. [Online]. Available: IntechOpen.[2][6]
-
Ru-Mediated Synthesis of Chiral Secondary Alcohols. [Online]. Available: Synfacts, 2024, 20(07), 0733.[15]
-
Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation. [Online]. Available: National Center for Biotechnology Information.[22]
-
Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation. [Online]. Available: Royal Society of Chemistry.[14]
-
Asymmetric hydrogenation - Wikipedia. [Online]. Available: en.wikipedia.org.[1]
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Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Online]. Available: National Center for Biotechnology Information.[5]
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Stereoselective Synthesis of Chiral Molecules. [Online]. Available: Encyclopedia.pub.[23]
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Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [Online]. Available: chem-station.com.[3]
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Kinetics and Mechanism of Ruthenacycle-Catalyzed Asymmetric Hydrogen Transfer. [Online]. Available: ACS Publications.[24]
-
Ru-Mediated Synthesis of Chiral Secondary Alcohols. [Online]. Available: ResearchGate.[25]
-
RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. [Online]. Available: ACS Publications.[18]
-
BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. [Online]. Available: Royal Society of Chemistry.[26]
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Industrial Applications of Asymmetric (Transfer) Hydrogenation. [Online]. Available: ResearchGate.[19]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. [Online]. Available: National Center for Biotechnology Information.[27]
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Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. [Online]. Available: SciSpace.[2]
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Asymmetric Synthesis of Chiral δ-Lactones Using BINAP-Ruthenium(II) Complexes Hydrogenation Catalysts. [Online]. Available: ResearchGate.[28]
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Module 6 Hydrogenation Reactions. [Online]. Available: NPTEL.[11]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Online]. Available: ACS Publications.[29]
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Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Online]. Available: ACS Publications.[12]
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Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. [Online]. Available: SciSpace.[13]
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Ruthenium-catalyzed asymmetric transfer hydrogenation of α,β-unsaturated imines. [Online]. Available: ResearchGate.[30]
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Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. [Online]. Available: ResearchGate.[20]
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. [Online]. Available: Royal Society of Chemistry.[8]
-
Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. [Online]. Available: Frontiers.[31]
-
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. [Online]. Available: MDPI.[32]
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Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Online]. Available: Semantic Scholar.[33]
-
Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. [Online]. Available: Royal Society of Chemistry.[34]
-
Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. [Online]. Available: ACS Publications.[21]
-
Density functional theory investigation of Ru(ii) and Os(ii) asymmetric transfer hydrogenation catalysts. [Online]. Available: Royal Society of Chemistry.[35]
-
“Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. [Online]. Available: Sci-Hub.[16]
-
Asymmetric ruthenium-catalyzed hydrogenation of 2- and 2,9-substituted 1,10-phenanthrolines. [Online]. Available: Semantic Scholar.[36]
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Recent Studies on Asymmetric Hydrogenation. New Catalysts and Synthetic Applications in Organic Synthesis. [Online]. Available: ResearchGate.[37]
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Asymmetric Transfer Hydrogenation. [Online]. Available: Sigma-Aldrich.
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-
Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. [Online]. Available: ACS Publications.[38]
-
Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. [Online]. Available: Royal Society of Chemistry.[17]
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Kilogram-Scale Asymmetric Ruthenium-Catalyzed Hydrogenation of a Tetrasubstituted Fluoroenamide. [Online]. Available: ResearchGate.[39]
-
Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation. [Online]. Available: Sci-Hub.[9]
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A Comparative Guide to the Stereochemical Model of RuCl(R,R)-FsDPEN for Asymmetric Transfer Hydrogenation
This guide provides an in-depth analysis of the stereochemical model for predicting reaction outcomes using the chiral catalyst Chlororuthenium(II), hereafter referred to as RuCl(R,R)-FsDPEN. We will explore the mechanistic underpinnings of this powerful catalyst, compare its performance to the archetypal Noyori-type catalysts, and provide actionable experimental protocols for its application in modern synthetic chemistry.
Introduction: The Quest for Stereochemical Control in Catalysis
Asymmetric transfer hydrogenation (ATH) stands as a cornerstone of modern organic synthesis, offering a mild, efficient, and operationally simple method for producing chiral alcohols and amines—critical building blocks for the pharmaceutical and fine chemical industries.[1][2] The success of these reactions hinges on the catalyst's ability to discriminate between the two prochiral faces of a ketone or imine, a process governed by subtle non-covalent interactions within the transition state.
The family of catalysts developed by Noyori and co-workers, typified by RuCl(p-cymene)[(R,R)-Ts-DPEN] (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), revolutionized the field.[1][3] These complexes operate through a metal-ligand bifunctional mechanism, where a ruthenium hydride and a protonated amine on the ligand cooperate to deliver hydrogen to the substrate.[4] The predictability of these catalysts is rooted in a well-established stereochemical model. This guide focuses on a powerful derivative, RuCl(R,R)-FsDPEN[5][6][7], and elucidates how the electronic modification of the ligand enhances stereochemical prediction and catalytic performance.
The Foundational Noyori Stereochemical Model
To appreciate the advancements offered by the FsDPEN ligand, we must first understand the model for the parent TsDPEN catalyst. The enantioselectivity of the reduction is determined in the hydride transfer step, which proceeds through a highly organized, six-membered pericyclic transition state in the outer coordination sphere of the ruthenium complex.[8]
Several key interactions dictate the preferred geometry:
-
The CH/π Interaction: A stabilizing interaction occurs between a C-H bond on the substrate's larger substituent (e.g., a phenyl ring) and the electron-rich π-system of the catalyst's arene ligand (p-cymene).[8] This interaction effectively "docks" the substrate onto the catalyst in a specific orientation.
-
Steric Repulsion: The bulky phenyl groups on the DPEN backbone create a chiral pocket. The substrate orients itself to minimize steric clash, placing its smaller substituent in the more sterically congested region and its larger substituent in the open quadrant, positioning the carbonyl for hydride attack.
-
The H–Ru–N–H Syn-Coplanar Arrangement: For the concerted transfer of the hydride (from Ru) and the proton (from N-H) to occur, these four atoms must adopt a syn-coplanar arrangement, which further constrains the transition state geometry.[4]
Using an (R,R)-configured catalyst, this model reliably predicts the formation of the (R)-alcohol from most aryl ketones.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of RuCl(R,R)-FsDPEN
This document provides essential procedural guidance for the safe handling and disposal of the ruthenium-based catalyst, RuCl (CAS No. 1026995-71-0)[1]. As a sophisticated organometallic compound used in high-value synthetic applications such as asymmetric hydrogenation, its lifecycle management, particularly its disposal, demands a rigorous and informed approach. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.
The protocols outlined herein are grounded in established principles of chemical safety and hazardous waste management, emphasizing the causality behind each procedural step to build a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
Proper disposal begins with a comprehensive understanding of the compound's inherent hazards. RuCl is not a monolithic entity but a complex whose risks are a composite of its core components: the ruthenium metal center, the chlorinated nature, the fluorinated ligand, and the p-cymene solvent ligand.
| Component | Hazard Classification & Characteristics | Rationale for Disposal Protocol |
| Ruthenium Complex (Organometallic) | Combustible Solid.[1] Potential irritant.[2] Hazardous decomposition products upon combustion (Carbon oxides, nitrogen oxides, sulfur oxides, ruthenium oxide).[3] | Requires disposal as hazardous waste, preferably through high-temperature incineration by a certified facility to ensure complete destruction.[4] Recovery of the precious metal is the most sustainable option.[5][6] |
| Chloride Component | Upon combustion, can form Hydrogen Chloride gas.[3] | Waste must be segregated as chlorinated waste .[7] This is critical for proper incineration and to prevent damage to equipment or the formation of more toxic byproducts. |
| Pentafluorophenyl Ligand | Upon combustion, can form Hydrogen Fluoride.[3] | The potential to form highly corrosive and toxic HF gas reinforces the need for specialized high-temperature incineration with appropriate scrubbers. |
| p-Cymene Ligand | Flammable liquid and vapor.[8][9] May be fatal if swallowed and enters airways (aspiration hazard).[8][9] Toxic if inhaled.[8][9] Toxic to aquatic life with long-lasting effects.[10][11] Suspected of damaging fertility.[9][11] | Contaminated materials must be handled to prevent vapor inhalation and release to the environment.[8][11] Waste containers must be airtight to contain flammable and toxic vapors.[4] Drain disposal is strictly prohibited.[8][12] |
Core Principles of Disposal Management
Before proceeding to specific protocols, three core principles must guide all actions:
-
Waste Minimization : The most effective disposal strategy is to minimize waste generation. Plan experiments to use the minimum amount of catalyst necessary for your transformation.
-
Segregation : Never mix waste streams. Isolate waste containing this ruthenium catalyst from all other laboratory waste, particularly non-chlorinated organic solvents and aqueous waste.[4][7][13] This prevents dangerous reactions and simplifies the disposal process for waste management professionals.[13]
-
Characterization & Labeling : All waste must be accurately characterized and clearly labeled.[4] Use a "Hazardous Waste" tag that clearly identifies the contents, including "RuCl," "Chlorinated Organometallic Solid," and associated hazard pictograms.[4][13]
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the form of the waste. Below are protocols for the most common scenarios encountered in a research or development setting.
Protocol A: Disposal of Unused or Bulk Catalyst
This protocol applies to expired, contaminated, or surplus solid catalyst. The primary goal is secure containment for pickup by a certified hazardous waste disposal service.
-
Container Selection : Select a clean, dry, and chemically resistant container with a secure, airtight screw-top cap. A glass or high-density polyethylene (HDPE) bottle is appropriate.[4]
-
Packaging : Place the solid catalyst directly into the designated waste container. Do not add any solvents or other chemicals.
-
Labeling : Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: RuCl
-
The words "Hazardous Waste"
-
Key hazards: Combustible, Toxic, Environmental Hazard.
-
Date of accumulation.
-
-
Storage : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[3] Follow all institutional and local regulations for storage time limits.[14]
Protocol B: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol applies to items such as gloves, weighing paper, pipette tips, and glassware that are contaminated with the catalyst.
-
Gross Decontamination (Glassware) : If feasible, rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to recover any significant amount of the catalyst. This rinsate must be collected and treated as chlorinated solvent waste (see Protocol C).
-
Solid Waste Collection : Place all contaminated solid items (gloves, wipes, weighing paper, rinsed glassware) into a designated, durable, and clearly labeled hazardous waste container.[12] A sturdy plastic bag (double-bagged for security) or a lined solid waste drum is recommended.[12]
-
Labeling : The container must be clearly labeled as "Hazardous Waste - Solid Debris Contaminated with RuCl."
-
Storage and Disposal : Seal the container and move it to the designated hazardous waste accumulation area for professional disposal. Do not mix this solid waste with regular trash or non-hazardous lab waste.[15]
Protocol C: Disposal of Catalyst in Solution (Chlorinated Solvent Waste)
This protocol applies to reaction mixtures or solvent rinsates containing the catalyst.
-
Waste Stream Segregation : This is a chlorinated waste stream . It must be collected in a container designated exclusively for halogenated organic waste.[7][16] Never mix with non-halogenated waste.[7]
-
Container : Use a designated, properly vented, and chemically resistant waste solvent container (carboy). Ensure the container material is compatible with the solvents used.
-
Labeling : The carboy must be clearly labeled "Hazardous Waste - Chlorinated Organic Solvents" and list the primary components, including "RuCl" and the solvent(s).
-
Collection and Storage : Keep the waste carboy closed except when adding waste.[15] Store in a well-ventilated area, preferably within a fume hood, and use secondary containment to mitigate spills.[15]
The Preferred Path: Ruthenium Recovery and Recycling
Given the high economic value and resource scarcity of ruthenium, simple disposal should be considered a last resort.[6] Ruthenium is a precious metal, and robust industrial processes exist for its recovery and recycling from spent catalysts.[5][17][18]
Why Recycle?
-
Sustainability : Reduces the environmental impact of mining and refining new ruthenium.[5]
-
Economic Viability : Recaptures the significant monetary value of the precious metal, reducing overall research and process costs.[6]
-
Circular Economy : Contributes to a circular economy model by reusing valuable resources.
While the specific chemical processes for recovery (e.g., reduction followed by acid leaching) are beyond the scope of a standard laboratory, you should actively seek a waste management partner that specializes in precious metal recovery.[2][17] When preparing waste for a recycler, follow Protocol A for solids and Protocol C for solutions, but clearly label the container "For Ruthenium Recovery/Recycling."
Disposal Decision Workflow
The following diagram outlines the logical flow for making disposal decisions for waste generated from work with RuCl.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
